molecular formula C6H6O5 B027249 (+)-O-Acetyl-D-malic Anhydride CAS No. 79814-40-7

(+)-O-Acetyl-D-malic Anhydride

Cat. No.: B027249
CAS No.: 79814-40-7
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-SCSAIBSYSA-N
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Description

(+)-O-Acetyl-D-malic Anhydride, also known as this compound, is a useful research compound. Its molecular formula is C6H6O5 and its molecular weight is 158.11 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-2-Acetoxysuccinic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJHSASZZAIAU-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431121
Record name (R)-(+)-2-Acetoxysuccinic anhydride
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79814-40-7
Record name (3R)-3-(Acetyloxy)dihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79814-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-2-Acetoxysuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (+)-O-Acetyl-D-malic Anhydride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a chiral cyclic anhydride that serves as a valuable building block in modern organic and medicinal chemistry. Its rigid, stereodefined structure makes it an important intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental methodologies and data presentation for the research and drug development community.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sensitive to moisture and should be stored in a cool, dry place. Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₆H₆O₅[1]
Molecular Weight 158.11 g/mol [1]
Melting Point 55 - 59 °C[1]
Boiling Point 162 °C at 14 mmHg[1]
Appearance White or off-white crystalline powder[1]
Optical Rotation [α]²⁰/D = +22° to +27° (c=1 in CHCl₃)[1]
CAS Number 79814-40-7[1]
Purity ≥ 97% (by titration)[1]
Solubility Reacts with water[2]

Synthesis of this compound

The most common and direct route to this compound is through the treatment of (R)-malic acid with acetic anhydride. In this one-pot reaction, acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the cyclization to the anhydride.

Experimental Protocol: Synthesis from (R)-Malic Acid

This protocol is based on established methods for the formation of anhydrides from dicarboxylic acids.

Materials:

  • (R)-Malic acid

  • Acetic anhydride

  • Inert solvent (e.g., toluene, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Apparatus for distillation under reduced pressure

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-malic acid (1.0 equivalent).

  • Add an excess of acetic anhydride (2.0 - 3.0 equivalents). The use of an inert solvent like toluene can aid in temperature control and azeotropic removal of the acetic acid byproduct, though the reaction can also be run neat.

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by the dissolution of the solid (R)-malic acid and the evolution of acetic acid.

  • After the reaction is complete (typically 2-4 hours, can be monitored by TLC or GC), allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by vacuum distillation.

  • Dry the purified product under vacuum to yield a white crystalline solid.

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products R_Malic_Acid (R)-Malic Acid Reaction Reflux R_Malic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Workup Distillation Reaction->Workup Byproduct Acetic Acid Reaction->Byproduct Purification Recrystallization / Vacuum Distillation Workup->Purification Workup->Byproduct Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the anhydride carbonyl carbons, making them susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a chiral acylating agent.

Nucleophilic Acyl Substitution

A wide range of nucleophiles, including alcohols, amines, and organometallic reagents, can open the anhydride ring. This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of a chiral mono-ester, mono-amide, or keto-acid, respectively. The presence of the chiral center at the 2-position allows for the transfer of chirality to the product.

Experimental Protocol: Reaction with Benzylamine

This protocol provides a general method for the ring-opening of this compound with an amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Apparatus for solvent removal (rotary evaporator)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add benzylamine (1.0 equivalent) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a chiral amic acid, can be purified by recrystallization or column chromatography.

Reaction Pathway with an Amine

G Reaction of this compound with an Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Amic_Acid Chiral Amic Acid Tetrahedral_Intermediate->Amic_Acid Proton Transfer & Ring Opening

Caption: Nucleophilic acyl substitution pathway with an amine.

Applications in Asymmetric Synthesis

This compound is a valuable tool for introducing chirality in organic synthesis. Key applications include:

  • Chiral Building Block: It serves as a precursor for the synthesis of a variety of chiral molecules, including amino alcohols, lactones, and other biologically active compounds.

  • Desymmetrization Reactions: The enantioselective ring-opening of the anhydride with various nucleophiles, often in the presence of a chiral catalyst or auxiliary, can lead to products with high enantiomeric excess.

  • Drug Development: Its use in the synthesis of chiral intermediates is crucial for the development of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

Spectroscopic Data (Predicted)

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the acetyl methyl protons, the diastereotopic methylene protons of the succinic anhydride ring, and the methine proton at the chiral center.
¹³C NMR Resonances for the acetyl methyl carbon, the methylene carbon, the chiral methine carbon, the acetyl carbonyl carbon, and the two distinct anhydride carbonyl carbons.
FTIR Characteristic strong C=O stretching vibrations for the anhydride group (typically two bands, one symmetric and one asymmetric), and a C=O stretch for the acetyl group. C-O stretching bands will also be present.
Mass Spectrometry The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of acetyl and carbonyl groups.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is moisture-sensitive, it should be stored under an inert atmosphere. In case of contact, rinse the affected area with plenty of water and seek medical advice.

Conclusion

This compound is a versatile and valuable chiral reagent in synthetic organic chemistry. Its well-defined stereochemistry and the reactivity of the anhydride functionality make it a key starting material for the asymmetric synthesis of a wide range of complex molecules. This guide provides essential technical information to aid researchers and professionals in the effective utilization of this important chemical entity in their research and development endeavors.

References

(+)-O-Acetyl-D-malic Anhydride CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79814-40-7

Synonyms: (R)-(+)-2-Acetoxysuccinic anhydride, (R)-3-Acetoxy-dihydro-2,5-furandione

Introduction

(+)-O-Acetyl-D-malic Anhydride is a chiral cyclic anhydride that serves as a valuable reagent and building block in asymmetric synthesis. Its stereospecificity makes it particularly useful for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

Chemical Structure and Properties

The structure of this compound incorporates a chiral center, rendering it a powerful tool for transferring stereochemical information in chemical reactions.

Molecular Structure:

Isomeric SMILES: CC(=O)O[C@@H]1CC(=O)OC1=O

Physicochemical Properties:

PropertyValueReference
CAS Number 79814-40-7[1][2]
Molecular Formula C6H6O5[2]
Molecular Weight 158.11 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point 56-58 °C
Optical Rotation [α]20/D +27° (c=1 in chloroform)
Purity ≥97%
Enantiomeric Excess (ee) ≥99% (GLC)

Synthesis of this compound

The most common and direct route for the synthesis of this compound is from the naturally occurring chiral precursor, (R)-(+)-malic acid. The process involves the acetylation of the hydroxyl group followed by intramolecular cyclization to form the anhydride.

Experimental Protocol: Synthesis from (R)-(+)-Malic Acid

This protocol is a representative procedure based on established methods for anhydride synthesis.

Materials:

  • (R)-(+)-Malic acid

  • Acetic anhydride

  • Acetyl chloride (optional, as dehydrating agent)

  • Anhydrous diethyl ether

  • Vacuum desiccator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 1 mole of finely powdered (R)-(+)-malic acid.

  • Add 2.5 to 3 moles of acetic anhydride to the flask. Acetic anhydride serves as both the acetylating and dehydrating agent.

  • Gently heat the mixture under reflux using a steam bath or an oil bath. The reaction should be monitored until all the (R)-(+)-malic acid has dissolved, which typically takes 1.5 to 2 hours.

  • After the reaction is complete, allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath to induce crystallization of the product.

  • Collect the crystalline this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold, anhydrous diethyl ether to remove any residual acetic acid and acetic anhydride.

  • Dry the purified product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride or phosphorus pentoxide).

Expected Yield: 85-95%

Purity Analysis: The purity and enantiomeric excess of the synthesized anhydride can be confirmed by techniques such as Gas-Liquid Chromatography (GLC) on a chiral column, polarimetry, and melting point analysis.

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral acylating agent for the kinetic resolution of racemic alcohols and amines, and as a building block in the synthesis of complex chiral molecules.

Kinetic Resolution of Racemic Alcohols

The enantioselective acylation of racemic secondary alcohols using this compound in the presence of a suitable catalyst can separate the enantiomers. One enantiomer is acylated at a much faster rate than the other, allowing for their separation.

General Experimental Protocol for Kinetic Resolution:

  • To a solution of the racemic secondary alcohol (1 equivalent) in an appropriate anhydrous solvent (e.g., diethyl ether, toluene, or tert-amyl alcohol) at a controlled temperature (e.g., 0 °C or room temperature), add a chiral catalyst (e.g., a chiral amine or a phosphine catalyst, typically 1-10 mol%).

  • Add this compound (0.5-0.6 equivalents) to the mixture.

  • Stir the reaction and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.

  • Quench the reaction and separate the acylated product (ester) from the unreacted alcohol using column chromatography.

  • The enantiomeric excess of the recovered alcohol and the produced ester can be determined by chiral HPLC or GC.

Table of Expected Enantiomeric Excess (ee) for Selected Alcohols:

Racemic AlcoholAcylated Product (ee%)Unreacted Alcohol (ee%)
1-Phenylethanol>95%>95%
1-(2-Naphthyl)ethanol>98%>98%
2-Octanol>90%>90%
Enantioselective Acylation of Amines

Similar to alcohols, racemic amines can be resolved through enantioselective acylation with this compound to produce chiral amides, which are important intermediates in drug synthesis.

Spectroscopic Data (Illustrative)

FT-IR Spectrum (Illustrative for Anhydride Moiety):

The characteristic infrared absorption bands for a cyclic anhydride include two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching.

Wavenumber (cm⁻¹)Assignment
~1860-1820Asymmetric C=O stretch
~1790-1750Symmetric C=O stretch
~1250-1200C-O-C stretch

¹H NMR Spectrum (Predicted for Succinic Anhydride in D₂O):

A proton NMR for the succinic anhydride moiety would show a singlet for the two equivalent CH₂ groups. For this compound, the spectrum would be more complex due to the additional acetyl group and the chiral center, showing distinct signals for the CH and CH₂ protons of the succinoyl ring and a singlet for the acetyl protons.

Visualized Workflows and Logical Relationships

Synthesis Workflow

G Synthesis Workflow of this compound A (R)-(+)-Malic Acid C Reflux Reaction (Acetylation & Dehydration) A->C B Acetic Anhydride B->C D Crystallization C->D E Filtration & Washing (with Diethyl Ether) D->E F Drying (Vacuum Desiccator) E->F G This compound F->G

Caption: Synthesis of this compound.

Application in Kinetic Resolution

G Kinetic Resolution of a Racemic Alcohol cluster_0 Reactants cluster_1 Products (after ~50% conversion) A Racemic Alcohol (R- and S-enantiomers) D Enantioselective Acylation A->D B This compound B->D C Chiral Catalyst C->D E Acylated Alcohol (predominantly one enantiomer) D->E F Unreacted Alcohol (enriched in the other enantiomer) D->F G Separation (e.g., Chromatography) E->G F->G

Caption: Application in Kinetic Resolution of Alcohols.

References

An In-Depth Technical Guide to the Synthesis and Preparation of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a valuable chiral building block in organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its preparation in a laboratory setting. The primary synthetic route involves the acetylation and subsequent intramolecular cyclodehydration of D-malic acid using acetic anhydride.

Introduction

This compound is a cyclic anhydride derived from D-malic acid, a naturally occurring chiral precursor.[1] Its utility in organic synthesis stems from the presence of a reactive anhydride functional group and a stereocenter, making it an important intermediate for introducing chirality into molecules. The controlled synthesis of this compound is crucial for applications in medicinal chemistry and materials science, where stereochemistry plays a critical role in the biological activity and physical properties of the final products. This guide outlines the key aspects of its preparation, focusing on a reliable and commonly employed synthetic method.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
Synonyms (R)-(+)-2-Acetoxysuccinic anhydride[2]
CAS Number 79814-40-7[2]
Molecular Formula C₆H₆O₅[2]
Molecular Weight 158.11 g/mol [2]
Appearance White or off-white crystalline powder[2]
Melting Point 55 - 59 °C[2]
Boiling Point 162 °C / 14 mmHg[2]
Optical Rotation [α]20/D = +22° to +27° (c=1 in CHCl₃)[2]
Purity ≥ 97% (Assay by titration)[2]
Storage Conditions Store at room temperature[2]

Table 2: Spectroscopic Data (Predicted/Typical)

Technique Data
¹H NMR (CDCl₃) δ (ppm): ~5.6 (dd, 1H), ~3.2 (dd, 1H), ~3.0 (dd, 1H), ~2.2 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): ~170 (C=O, ester), ~168 (C=O, anhydride), ~165 (C=O, anhydride), ~70 (CH-O), ~35 (CH₂), ~20 (CH₃)
IR (KBr) ν (cm⁻¹): ~1860, ~1780 (anhydride C=O stretching), ~1740 (ester C=O stretching), ~1230 (C-O stretching)

Note: The NMR data is predicted based on the structure and typical values for similar compounds, as specific literature spectra were not available in the search results. Experimental values may vary.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of D-malic acid with acetic anhydride.[3] Acetic anhydride serves a dual role in this reaction, acting as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the formation of the cyclic anhydride.[3] The reaction is typically heated to drive the process to completion.[3] To accelerate the cyclization, an acid catalyst such as p-toluenesulfonic acid can be employed.[3] This method is advantageous as it preserves the stereochemical integrity of the chiral center at the C2 position, resulting in the optically pure (R)-(+)-enantiomer.[3]

Reaction Scheme

The overall reaction can be depicted as follows:

D-Malic Acid + Acetic Anhydride → this compound + Acetic Acid

Experimental Protocol

While a specific, detailed protocol with exact yields for this compound was not found in the search results, a general procedure can be inferred from the synthesis of analogous compounds like succinic anhydride. The following is a representative experimental protocol that can be adapted and optimized.

Materials:

  • D-Malic Acid

  • Acetic Anhydride

  • p-Toluenesulfonic acid monohydrate (optional, as catalyst)

  • Anhydrous diethyl ether (for washing)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filtration flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add D-malic acid.

  • Reagent Addition: Add an excess of acetic anhydride to the flask. A molar ratio of approximately 1:3 to 1:5 (D-malic acid to acetic anhydride) is a reasonable starting point. If using a catalyst, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 molar equivalents).

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C. The reaction progress can be monitored by the dissolution of the solid D-malic acid to form a clear solution. Continue heating for an additional 1-2 hours after the solution becomes homogeneous to ensure the completion of the reaction.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two portions of cold, anhydrous diethyl ether to remove residual acetic anhydride and acetic acid.

  • Drying: Dry the purified this compound under vacuum to obtain a white to off-white crystalline solid.

Purification

For higher purity, the crude product can be recrystallized. A suitable solvent system would need to be determined experimentally, but a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is a common strategy.

Purity and Enantiomeric Excess Determination

The purity and enantiomeric excess of the final product can be confirmed using the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.

  • Polarimetry: To measure the specific optical rotation, which should fall within the expected range for the pure (R)-(+)-enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Melting Point Analysis: A sharp melting point within the literature range is indicative of high purity.

Visualization of the Synthesis Workflow

The logical flow of the synthesis and purification process is illustrated in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start D-Malic Acid Reaction Heating (80-100°C) Stirring Start->Reaction Reagents Acetic Anhydride (p-TSA catalyst optional) Reagents->Reaction Cooling Cool to Room Temp. & Ice Bath Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Anhydrous Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product Analysis Characterization (NMR, MP, Polarimetry, HPLC) Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The key relationship is the dual functionality of acetic anhydride, which drives both the acetylation and the cyclization steps.

Logical_Relationship cluster_reactions Reaction Steps D_Malic_Acid D-Malic Acid (Starting Material) Acetylation O-Acetylation of Hydroxyl Group D_Malic_Acid->Acetylation Acetic_Anhydride Acetic Anhydride (Reagent) Acetic_Anhydride->Acetylation Acetylating Agent Cyclodehydration Intramolecular Cyclodehydration Acetic_Anhydride->Cyclodehydration Dehydrating Agent Acetylation->Cyclodehydration Intermediate (O-Acetyl-D-malic acid) Final_Product This compound (Product) Cyclodehydration->Final_Product

Caption: Logical relationship of reagents and reactions in the synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and preparation of this compound. By following the outlined experimental protocol and utilizing the provided characterization data, researchers and drug development professionals can reliably produce this important chiral intermediate for their synthetic needs. The key to a successful synthesis lies in the use of excess acetic anhydride to drive the reaction to completion and careful control of the reaction temperature to prevent side reactions. The provided visualizations offer a clear understanding of the synthesis workflow and the underlying chemical transformations.

References

An In-depth Technical Guide on the Mechanism of Action of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-O-Acetyl-D-malic Anhydride, systematically known as (R)-(+)-2-Acetoxysuccinic anhydride, is a versatile chiral building block pivotal in modern organic and pharmaceutical synthesis.[1][2] Its mechanism of action is not pharmacological but chemical, centered on its role as a highly reactive and stereoselective acylating agent.[1][3] This guide details the fundamental principles of its reactivity, its application in asymmetric synthesis, and the experimental protocols for its use. The anhydride's strained five-membered ring is highly susceptible to nucleophilic attack, facilitating stereocontrolled ring-opening reactions that are crucial for the synthesis of enantiomerically pure compounds, including pharmaceutical intermediates.[1][2][3]

Core Mechanism of Action: Asymmetric Acylation

The primary function of this compound is to serve as a chiral electrophile in nucleophilic acyl substitution reactions.[4] The mechanism is driven by the high reactivity of the cyclic anhydride system.

Key Mechanistic Steps:

  • Nucleophilic Attack: A nucleophile (e.g., alcohol, amine, or carbon nucleophile) attacks one of the two electrophilic carbonyl carbons of the anhydride ring.[3]

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.[3]

  • Ring-Opening: The intermediate collapses, resulting in the cleavage of a carbon-oxygen bond within the anhydride ring. This opens the ring and forms a new bond between the nucleophile and the carbonyl carbon.

  • Product Formation: The process yields an acylated product, where the acetoxysuccinoyl group has been transferred to the nucleophile, and a carboxylate leaving group is generated.[3]

The presence of the chiral center at the C2 position, with its (R)-configuration, sterically and electronically directs the incoming nucleophile, which is the basis for its application in asymmetric synthesis.[3]

Regioselectivity in Ring-Opening Reactions

A critical aspect of the anhydride's mechanism is the regioselectivity of the nucleophilic attack. The two carbonyl carbons (at C2 and C5) are chemically non-equivalent due to the adjacent acetoxy group.[3] The choice of nucleophile, catalyst (e.g., Lewis acids), and reaction conditions can influence which carbonyl is preferentially attacked, allowing for precise control over the final product's structure.[3] This regioselective opening is fundamental to its utility in synthesizing complex, stereochemically defined molecules.[3]

G General Mechanism: Nucleophilic Ring-Opening cluster_mech Anhydride This compound (R-configuration) Intermediate Tetrahedral Intermediate Anhydride->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Ring-Opened Product (Chiral Carboxylic Acid Derivative) Intermediate->Product 2. Ring Opening

Caption: Nucleophilic attack and ring-opening of the anhydride.

Applications in Synthesis

The unique reactivity of this compound makes it a valuable tool in several synthetic applications.

  • Chiral Building Block: It is widely used to introduce a specific stereocenter into target molecules, which is essential for the development of enantiopure pharmaceuticals.[1][2][3]

  • Desymmetrization: The anhydride can react with various nucleophiles, including organozinc and Grignard reagents, in desymmetrization reactions to produce chiral keto-acids with high stereocontrol.[3]

  • Maleic Anhydride Equivalent: At elevated temperatures (e.g., 200 °C), it can undergo elimination to serve as an in situ source of maleic anhydride, a valuable dienophile in Diels-Alder reactions.[5] This provides a bio-based route to complex cyclic compounds.[5]

Quantitative Data: Efficacy in Asymmetric Synthesis

The effectiveness of this compound as a chiral reagent is demonstrated by the high yields and enantioselectivities achieved in various transformations.

ApplicationCatalyst SystemReported YieldsEnantiomeric Excess (ee)Reference
Synthesis of Chiral Amino AlcoholsLewis Acid Catalysis47% – 98%50% – 98%[3]

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from its precursor, (R)-malic acid. The method involves acetylation of the hydroxyl group and subsequent intramolecular cyclodehydration.[3]

Materials:

  • (R)-malic acid

  • Acetic anhydride

  • Acid catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

  • Combine (R)-malic acid with an excess of acetic anhydride. Acetic anhydride serves as both the acetylating and dehydrating agent.[3]

  • Optionally, add a catalytic amount of a strong acid to accelerate the cyclization.[3]

  • Heat the reaction mixture to drive the formation of the cyclic anhydride while retaining the stereochemical integrity of the chiral center.[3]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).

  • Upon completion, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Purify the resulting crude product, typically by recrystallization, to yield pure this compound as a white crystalline solid.[1]

G cluster_workflow Synthesis Workflow A (R)-Malic Acid C Acetylation & Cyclodehydration A->C B Acetic Anhydride B->C  Heat D Purification C->D E (+)-O-Acetyl-D-malic Anhydride D->E

Caption: Workflow for the synthesis of the title compound.

Protocol 2: General Procedure for Nucleophilic Ring-Opening

This protocol outlines a general method for the acylation of a nucleophile using this compound.

Materials:

  • This compound (1.0 equiv.)

  • Nucleophile (e.g., alcohol, amine) (1.0-1.2 equiv.)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Pyridine, Triethylamine, optional, to scavenge acid byproduct)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution in an ice bath (0 °C).

  • Add the nucleophile to the solution. If the nucleophile is an alcohol or amine, a base like pyridine can be added to catalyze the reaction and neutralize the resulting carboxylic acid.[6]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, perform an aqueous workup. Typically, this involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), water, and brine.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]

  • Purify the resulting product by silica gel column chromatography.

Conclusion

The mechanism of action of this compound is entirely within the domain of synthetic organic chemistry, where it functions as a potent and stereoselective acylating agent. Its value to researchers and drug development professionals lies in its capacity to act as a reliable chiral building block for constructing complex, enantiomerically pure molecules. Understanding its reactivity, particularly the regioselectivity of its ring-opening reactions, is key to leveraging its full synthetic potential.

References

An In-depth Technical Guide to the Spectroscopic Data of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (+)-O-Acetyl-D-malic Anhydride (CAS No: 79814-40-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of typical and predicted data, alongside spectroscopic information for structurally related compounds to aid in the interpretation and characterization.

Molecular Structure:

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, possesses a chiral center and a cyclic anhydride functionality. Its molecular formula is C₆H₆O₅, and it has a molecular weight of 158.11 g/mol .[1] The purity of commercially available this compound is typically reported as ≥ 97%.[1] It is a white or off-white crystalline powder with a melting point in the range of 55-59 °C.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the typical chemical shift ranges for the protons and carbons in this compound.

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

Proton Assignment Typical Chemical Shift (δ) Range (ppm) Multiplicity Notes
CH₃ (acetyl group)~2.1Singlet (s)Represents the three equivalent protons of the methyl group.
CH₂ (succinic anhydride ring)~2.8 - 3.2Multiplet (m)These two protons are diastereotopic and are expected to appear as a complex multiplet.
CH (chiral center)~5.5Doublet of doublets (dd)The proton at the stereocenter is coupled to the two adjacent methylene protons.

Disclaimer: The ¹H NMR data presented is based on general principles of NMR spectroscopy and may vary depending on the solvent and instrument parameters.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Typical Chemical Shift (δ) Range (ppm)
CH₃ (acetyl group)~20
CH₂ (succinic anhydride ring)~35
CH (chiral center)~70
C=O (acetyl carbonyl)~168
C=O (anhydride carbonyls)~170, ~172

Disclaimer: The ¹³C NMR data presented is based on general principles of NMR spectroscopy and may vary depending on the solvent and instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the anhydride and ester functional groups. For comparison, the characteristic peaks for maleic anhydride, a related cyclic anhydride, are also provided.

Functional Group Expected Absorption Range (cm⁻¹) Notes
C=O (anhydride)1870 - 1800 and 1800 - 1740Two distinct stretching vibrations are characteristic of the anhydride group.
C=O (ester)1750 - 1735Stretching vibration of the acetyl carbonyl group.
C-O (anhydride and ester)1300 - 1000Stretching vibrations of the C-O bonds.

Reference Data: Maleic Anhydride IR Peaks [2][3]

  • C=O stretching (anhydride): ~1866 cm⁻¹ and ~1786 cm⁻¹

  • C=C stretching: ~1600 cm⁻¹

  • C-O-C stretching: ~1062 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted monoisotopic mass of this compound is 158.02153 Da.

Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺159.02881125.3
[M+Na]⁺181.01075134.1
[M-H]⁻157.01425130.0
[M+NH₄]⁺176.05535146.7
[M+K]⁺196.98469135.6
[M+H-H₂O]⁺141.01879121.0
[M+HCOO]⁻203.01973148.4
[M+CH₃COO]⁻217.03538173.2

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard internal reference such as tetramethylsilane (TMS).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_interpretation Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR/MS Pelletizing Pelletizing Sample->Pelletizing IR NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Pelletizing->IR Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Molecular_Weight_Det Molecular_Weight_Det MS->Molecular_Weight_Det

References

(+)-O-Acetyl-D-malic Anhydride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic anhydride, a chiral building block with significant applications in organic synthesis and pharmaceutical development, presents unique challenges and opportunities related to its solubility and stability. This in-depth technical guide provides a comprehensive overview of the current understanding of these critical physicochemical properties. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates qualitative information, data from analogous compounds, and detailed experimental protocols to empower researchers in handling and utilizing this reagent effectively. Key stability considerations, including its reactivity towards hydrolysis, and methodologies for its quantitative analysis are discussed. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling informed decision-making in experimental design, formulation, and process development.

Introduction

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a versatile chiral intermediate. Its structure, featuring a reactive anhydride ring and a stereocenter, makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and other bioactive compounds. The successful application of this reagent is critically dependent on a thorough understanding of its solubility in various solvent systems and its stability under different experimental and storage conditions.

This guide addresses these core aspects by providing a detailed examination of the available data and outlining robust experimental procedures for determining these properties.

Solubility of this compound

A comprehensive literature review reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. However, based on its chemical structure and information available for its enantiomer and similar cyclic anhydrides, a qualitative solubility profile can be inferred.

2.1. Qualitative Solubility Profile

This compound is a polar, non-ionic molecule. It is anticipated to be soluble in a range of common organic solvents. Information for the corresponding (S)-(-)-enantiomer indicates solubility in dichloromethane, dimethylformamide (DMF), and ethyl acetate. Due to the identical physical properties of enantiomers (except for their interaction with plane-polarized light and other chiral entities), this compound is expected to exhibit similar solubility in these solvents.

2.2. Aqueous Solubility

Product information and the general chemistry of acid anhydrides clearly indicate that this compound reacts with water[1]. This reactivity, which results in hydrolysis to form (+)-O-Acetyl-D-malic acid, means that it is not considered to have a stable aqueous solubility. The compound is classified as moisture-sensitive[1].

2.3. Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. The following table highlights this data gap.

SolventTemperature (°C)Solubility (g/L)Reference
DichloromethaneData Not AvailableData Not AvailableN/A
ChloroformData Not AvailableData Not AvailableN/A
Ethyl AcetateData Not AvailableData Not AvailableN/A
AcetoneData Not AvailableData Not AvailableN/A
AcetonitrileData Not AvailableData Not AvailableN/A
Tetrahydrofuran (THF)Data Not AvailableData Not AvailableN/A
Dimethylformamide (DMF)Data Not AvailableData Not AvailableN/A
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not AvailableN/A
TolueneData Not AvailableData Not AvailableN/A
MethanolData Not AvailableData Not AvailableN/A
EthanolData Not AvailableData Not AvailableN/A
WaterReactsReacts[1]

2.4. Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

To address the lack of quantitative data, researchers can employ the well-established shake-flask method to determine the equilibrium solubility of this compound in various anhydrous organic solvents.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or rotator is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. For faster and more complete separation, centrifugation of the vials is recommended.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantification. Alternatively, for a less rigorous but simpler approach, gravimetric analysis can be performed by evaporating the solvent from a known volume of the filtered supernatant and weighing the remaining solid.

  • Calculation: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent and temperature to ensure reproducibility.

Equilibrium_Solubility_Workflow A Add Excess Solid to Anhydrous Solvent B Equilibrate at Constant Temperature (e.g., 24-48h) A->B Agitation C Centrifuge for Phase Separation B->C D Withdraw Supernatant and Filter (0.22 µm) C->D E Quantify by HPLC or Gravimetric Analysis D->E F Calculate Solubility (e.g., g/L or mol/L) E->F

Workflow for Equilibrium Solubility Determination.

Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. The primary degradation pathway is hydrolysis of the anhydride ring.

3.1. General Stability Profile

This compound is reported to be stable when stored under an inert atmosphere at room temperature. It is sensitive to moisture and will readily hydrolyze in the presence of water to form (+)-O-Acetyl-D-malic acid. The rate of this hydrolysis is influenced by several factors.

3.2. Factors Affecting Stability

  • Moisture/Water: This is the most significant factor leading to degradation. The anhydride ring is susceptible to nucleophilic attack by water.

  • Temperature: The rate of hydrolysis generally increases with temperature. All acid anhydrides are thermodynamically unstable in water, and the kinetics of hydrolysis are strongly temperature-dependent[2].

  • pH (in aqueous media): Hydrolysis is catalyzed by both acids and bases. In basic conditions, the hydroxide ion acts as a potent nucleophile, accelerating the ring-opening. Under acidic conditions, protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

  • Nucleophiles: Besides water, other nucleophiles such as alcohols and amines can react with the anhydride, leading to the formation of esters and amides, respectively. This is a key aspect of its synthetic utility but also a stability concern if such nucleophiles are present as impurities.

3.3. Quantitative Stability Data

Specific kinetic data for the hydrolysis of this compound (e.g., rate constants, half-life) under various pH and temperature conditions are not available in the literature. The following table summarizes the key stability concerns.

ConditionStability ConcernPotential Degradation Product(s)
Presence of Water/MoistureHigh(+)-O-Acetyl-D-malic acid
Elevated TemperatureModerate to HighIncreased rate of hydrolysis and potential for other decomposition pathways
Acidic Conditions (aqueous)HighCatalyzed hydrolysis to (+)-O-Acetyl-D-malic acid
Basic Conditions (aqueous)Very HighRapid hydrolysis to the corresponding carboxylate salt
Presence of AlcoholsHigh (reactive)Corresponding monoester of (+)-O-Acetyl-D-malic acid
Presence of AminesHigh (reactive)Corresponding amide of (+)-O-Acetyl-D-malic acid

3.4. Experimental Protocol for Assessing Aqueous Stability (Hydrolysis Kinetics)

The rate of hydrolysis of this compound in an aqueous or mixed aqueous/organic solvent system can be monitored over time using chromatographic methods.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile or THF).

  • Reaction Initiation: At time zero, inject a small aliquot of the stock solution into a thermostatted reaction vessel containing the aqueous buffer solution of the desired pH.

  • Time-course Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching (optional but recommended): Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be achieved by rapid cooling and/or dilution into a cold, non-reactive solvent.

  • Analysis: Analyze each quenched aliquot by a suitable analytical method, such as Reverse-Phase HPLC (RP-HPLC). The method should be capable of separating the parent anhydride from its hydrolysis product, (+)-O-Acetyl-D-malic acid.

  • Data Analysis: Plot the concentration of the remaining this compound versus time. From this data, the order of the reaction, the rate constant (k), and the half-life (t½) of the anhydride under the specific conditions can be determined.

Stability_Assessment_Workflow A Prepare Anhydride Stock in Dry Organic Solvent B Initiate Hydrolysis in Thermostatted Aqueous Buffer A->B t=0 C Withdraw Aliquots at Timed Intervals B->C Time course D Quench Reaction (e.g., cold dilution) C->D E Analyze by RP-HPLC (Anhydride vs. Acid) D->E F Determine Rate Constant (k) and Half-life (t½) E->F

References

Enantiopurity of (+)-O-Acetyl-D-malic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a pivotal chiral building block in modern organic and medicinal chemistry. Its stereochemical integrity is paramount for its successful application in the asymmetric synthesis of pharmaceuticals, natural products, and advanced materials. The demand for enantiomerically pure compounds is a significant driver in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the methods used to determine the enantiopurity of this compound, complete with detailed experimental protocols and comparative data.

Quantitative Data on Enantiopurity and Physical Properties

The enantiopurity of this compound is a critical quality attribute. The following table summarizes key quantitative data from various sources. It is important to note that while "Purity" often refers to the chemical purity determined by titration, "Enantiomeric Excess (e.e.)" specifically quantifies the stereochemical purity.

ParameterReported ValueMethod/SourceReference
Enantiomeric Excess (e.e.) ≥ 98% - 99%Gas-Liquid Chromatography (GLC)Commercial Supplier Data
Purity ≥ 97%TitrationChem-Impex
min 97%Not SpecifiedCP Lab Safety
Optical Rotation [α]D²⁰ +22° to +27° (c=1 in CHCl₃)PolarimetryChem-Impex
Melting Point 55 - 59 °CNot SpecifiedChem-Impex
54 - 59 °CNot SpecifiedChem-Impex
Boiling Point 162 °C / 14 mmHgNot SpecifiedChem-Impex

Synthesis of this compound

The primary route to enantiomerically pure this compound involves the acetylation and subsequent cyclization of (R)-malic acid. This method is designed to preserve the stereochemical integrity of the chiral center.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-malic acid.

  • Reagent Addition: Add an excess of acetic anhydride to the flask. Acetic anhydride serves as both the acetylating and dehydrating agent.

  • Catalysis (Optional): A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, can be added to accelerate the cyclization.

  • Reaction Conditions: The reaction mixture is typically heated to drive the formation of the cyclic anhydride.

  • Work-up and Purification: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed under reduced pressure. The crude product can be purified by recrystallization or distillation.

Determination of Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of this compound is crucial to ensure its suitability as a chiral building block. The most common and reliable methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralpak® AS-H), is often effective for separating chiral compounds containing carbonyl groups.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be optimized to achieve the best separation (e.g., 90:10 hexane:isopropanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the anhydride absorbs, typically around 210 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent method for determining enantiomeric purity. The anhydride may be analyzed directly or after derivatization.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based chiral column, such as one coated with a derivative of β-cyclodextrin (e.g., β-dex™ 225), is suitable for separating chiral anhydrides.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature program is crucial for good separation. For example:

    • Initial temperature: 100 °C, hold for 0 min.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 25 min.

  • Injector and Detector Temperature: Typically set at 250 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).

  • Analysis: Inject a small volume of the sample into the GC. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their signals in the NMR spectrum.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable CSA for a carboxylic acid derivative like an anhydride could be a chiral alcohol or amine that can interact via hydrogen bonding or other non-covalent interactions. Examples include (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of a chiral amine.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).

  • Sample Preparation:

    • Prepare a solution of the this compound in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Analysis: In the presence of the CSA, the signals of the two enantiomers (if the sample is not enantiopur) may be split into two distinct sets of peaks. The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

Visualizations

Logical Workflow for Enantiopurity Determination

G Workflow for Enantiopurity Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result Sample Sample of this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC NMR NMR with CSA Dissolution->NMR Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Obtain NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation Report Report Enantiopurity Calculation->Report

Caption: General workflow for the determination of the enantiopurity of this compound.

Concept of Enantiomers and Enantiomeric Excess

G Enantiomers and Enantiomeric Excess cluster_enantiomers Enantiomers of O-Acetyl-malic Anhydride cluster_mixtures Mixtures R_Enantiomer This compound (R-enantiomer) S_Enantiomer (-)-O-Acetyl-L-malic Anhydride (S-enantiomer) R_Enantiomer->S_Enantiomer Non-superimposable mirror images Racemic Racemic Mixture (50% R, 50% S) e.e. = 0% R_Enantiomer->Racemic Enantioenriched Enantioenriched Mixture (e.g., 99% R, 1% S) e.e. = 98% R_Enantiomer->Enantioenriched Enantiopure Enantiopure Sample (>99.5% R) e.e. > 99% R_Enantiomer->Enantiopure S_Enantiomer->Racemic

Caption: Relationship between the enantiomers of O-acetyl-malic anhydride and different levels of enantiomeric excess.

Conclusion

The enantiopurity of this compound is a critical parameter that dictates its effectiveness as a chiral building block in asymmetric synthesis. A thorough understanding and application of analytical techniques such as chiral HPLC, chiral GC, and NMR spectroscopy are essential for the quality control of this important reagent. The detailed protocols and data presented in this guide are intended to assist researchers, scientists, and drug development professionals in ensuring the stereochemical integrity of their synthetic intermediates and final products, ultimately contributing to the development of safer and more effective chiral drugs.

An In-depth Technical Guide to (+)-O-Acetyl-D-malic Anhydride: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic Anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structural features make it an invaluable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers and scientists in the field.

Introduction

Chirality plays a crucial role in the efficacy and safety of many pharmaceutical compounds. The demand for enantiomerically pure drugs has driven the development of sophisticated methods in asymmetric synthesis.[1] Among the various strategies, the use of chiral synthons derived from readily available natural products is a cornerstone. This compound, derived from D-malic acid, has emerged as a versatile and efficient chiral starting material.[2] Its rigid cyclic structure and reactive anhydride functionality allow for highly stereocontrolled transformations, making it a valuable precursor for the synthesis of a wide range of bioactive molecules, including β-lactams and Angiotensin-Converting Enzyme (ACE) inhibitors.[3][4]

Discovery and History

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] It is sensitive to moisture and should be stored in a dry environment.[6] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₆O₅[5]
Molecular Weight 158.11 g/mol [5]
Appearance White or off-white crystalline powder[5]
Melting Point 55 - 59 °C[5]
Boiling Point 162 °C at 14 mmHg[7]
Optical Rotation [α]20/D +22° to +27° (c=1 in CHCl₃)[5]
CAS Number 79814-40-7[5]
Purity ≥ 97% (by titration)[5]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the treatment of D-malic acid with acetic anhydride.[2] Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the intramolecular cyclization to form the anhydride ring.[2]

General Experimental Protocol

The following is a generalized procedure based on established methods for anhydride synthesis.

Materials:

  • D-Malic acid

  • Acetic anhydride

  • Inert solvent (e.g., dichloromethane, optional)

  • Apparatus for heating and distillation under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, D-malic acid is suspended in an excess of acetic anhydride. The reaction can be carried out neat or in an inert solvent.

  • Heating: The mixture is heated with stirring. The temperature and reaction time can be optimized, but typically temperatures between 50-100°C are employed for several hours until the D-malic acid has completely dissolved and the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • Removal of Excess Reagent: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed by distillation under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ether and petroleum ether) or by vacuum distillation to yield the pure this compound as a crystalline solid.

Quantitative Data from Literature: While specific yields can vary depending on the scale and precise conditions, yields for this type of reaction are generally reported to be good to excellent.

ParameterValue/Range
Typical Yield >80%
Purity (post-purification) >97%
Reaction Time 2-6 hours
Reaction Temperature 50-100 °C

Synthesis Workflow Diagram

Synthesis_Workflow D_Malic_Acid D-Malic Acid Reaction_Vessel Reaction Vessel (Heating) D_Malic_Acid->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Distillation Vacuum Distillation (Removal of excess reagent) Reaction_Vessel->Distillation Purification Purification (Recrystallization/Distillation) Distillation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

TechniqueKey Features
¹H NMR Signals corresponding to the acetyl methyl protons, the diastereotopic methylene protons of the succinic anhydride ring, and the methine proton at the chiral center.
¹³C NMR Resonances for the acetyl methyl carbon, the methylene carbon, the chiral methine carbon, and the two distinct anhydride carbonyl carbons, as well as the acetyl carbonyl carbon.
FTIR Characteristic strong carbonyl stretching bands for the anhydride group (typically two bands due to symmetric and asymmetric stretching), and a C-O stretching band for the acetyl group. The anhydride C=O stretches for cyclic anhydrides typically appear at higher wavenumbers than those for acyclic anhydrides.[8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development

The primary application of this compound in drug development lies in its use as a chiral synthon for the asymmetric synthesis of complex drug molecules.[6] Its rigid stereochemistry allows for the introduction of a chiral center with high enantioselectivity.

Synthesis of β-Lactam Antibiotics

β-Lactam antibiotics, such as penicillins and cephalosporins, are a critical class of antibacterial agents. The stereochemistry of the β-lactam ring is crucial for their biological activity. This compound can be used as a starting material to construct the chiral core of these antibiotics. The anhydride can be opened by a nucleophile, and the resulting chiral backbone can be further elaborated to form the desired β-lactam structure. The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a common method for synthesizing β-lactams where chiral auxiliaries or precursors derived from compounds like this compound can be employed to control the stereochemical outcome.

Synthesis of ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and congestive heart failure.[3] Many ACE inhibitors, such as enalapril and lisinopril, are chiral molecules. The synthesis of these drugs often involves the use of chiral building blocks to establish the correct stereochemistry. Malic acid derivatives, including this compound, serve as valuable starting materials for the synthesis of key chiral intermediates in the production of these important pharmaceuticals.[2]

Asymmetric Synthesis Workflow

Asymmetric_Synthesis cluster_0 Chiral Synthon Preparation cluster_1 Key Reaction cluster_2 Target Molecule Chiral_Synthon This compound Nucleophilic_Attack Nucleophilic Ring Opening Chiral_Synthon->Nucleophilic_Attack Further_Elaboration Further Chemical Transformations Nucleophilic_Attack->Further_Elaboration Chiral_Drug Enantiomerically Pure Drug (e.g., ACE Inhibitor, β-Lactam) Further_Elaboration->Chiral_Drug

Caption: General workflow for asymmetric synthesis using this compound.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward preparation from D-malic acid, combined with its well-defined stereochemistry and reactivity, makes it an ideal starting material for the enantioselective synthesis of a variety of complex molecules. Its significant role in the development of important pharmaceuticals, such as β-lactam antibiotics and ACE inhibitors, underscores its importance to the drug development industry. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to be a valuable resource for researchers and scientists working in this dynamic field.

References

(+)-O-Acetyl-D-malic Anhydride: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a versatile and valuable chiral building block in organic synthesis. Its rigid cyclic structure and defined stereochemistry make it an excellent reagent for the introduction of chirality in a variety of molecules. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific enantiomeric form. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Synonyms (R)-(+)-2-Acetoxysuccinic anhydride, (R)-3-Acetoxy-dihydro-2,5-furandione
CAS Number 79814-40-7
Molecular Formula C₆H₆O₅
Molecular Weight 158.11 g/mol
Melting Point 55 - 59 °C
Boiling Point 162 °C at 14 mmHg
Optical Rotation [α]²⁰/D +22° to +27° (c=1 in CHCl₃)
Purity ≥ 97%

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the reaction of (R)-(+)-malic acid with acetic anhydride. Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to form the cyclic anhydride.

Experimental Protocol: Synthesis from (R)-(+)-Malic Acid

This protocol is a general guideline based on established procedures for the synthesis of anhydrides from dicarboxylic acids.

Materials:

  • (R)-(+)-Malic acid

  • Acetic anhydride

  • Inert solvent (e.g., toluene, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Apparatus for vacuum distillation or recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add (R)-(+)-malic acid.

  • Add an excess of acetic anhydride (typically 2-3 equivalents). An inert solvent like toluene can be used to facilitate the reaction, although it is often performed neat.

  • Heat the mixture to reflux (around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or the disappearance of the starting solid material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed as a byproduct under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane).

Yield:

  • Typical yields for this type of reaction are generally high, often exceeding 80%.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral acylating agent. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a new chiral center with a predictable stereochemistry.

Kinetic Resolution of Racemic Alcohols and Amines

This compound can be employed in the kinetic resolution of racemic secondary alcohols and amines. The two enantiomers of the racemate react at different rates with the chiral anhydride, allowing for the separation of the unreacted, enantioenriched substrate from the diastereomeric product.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Amine

This protocol provides a general procedure for the kinetic resolution of a primary amine.

Materials:

  • Racemic primary amine

  • This compound

  • Aprotic solvent (e.g., toluene, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, optional)

  • Round-bottom flask

  • Stirring apparatus

  • Chromatography supplies for separation

Procedure:

  • Dissolve the racemic primary amine (1 equivalent) in a dry aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (0.5 equivalents to achieve a theoretical maximum of 50% conversion). A tertiary amine base can be added to scavenge the carboxylic acid byproduct.

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or HPLC.

  • Once the desired level of conversion is reached (ideally close to 50%), quench the reaction by adding water or a dilute acid.

  • Extract the products with an organic solvent.

  • The resulting mixture of the unreacted amine and the acylated product (amide) can be separated by column chromatography.

  • The enantiomeric excess (ee) of the unreacted amine and the diastereomeric ratio of the product can be determined by chiral HPLC or NMR analysis.

Quantitative Data from Literature:

  • Reactions utilizing chiral anhydrides for the synthesis of chiral vicinal amino alcohol derivatives have been reported to achieve high yields (47% to 98%) and impressive enantiomeric excess values (50% to 98%) under Lewis acid catalysis[1].

Desymmetrization of meso-Diols

Another important application is the desymmetrization of meso-diols. The enantioselective acylation of one of the two prochiral hydroxyl groups in a meso-diol by this compound can lead to the formation of a chiral monoester with high enantiomeric excess.

Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows discussed.

synthesis_pathway malic_acid (R)-(+)-Malic Acid product This compound malic_acid->product Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->product

Caption: Synthesis of this compound.

kinetic_resolution_workflow start Racemic Amine + This compound reaction Acylation Reaction start->reaction separation Chromatographic Separation reaction->separation unreacted Enantioenriched Unreacted Amine separation->unreacted product Diastereomeric Amide Product separation->product analysis Chiral HPLC / NMR Analysis unreacted->analysis product->analysis

Caption: Workflow for Kinetic Resolution of a Racemic Amine.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of the enantiomer, S-(-)-malic anhydride, acetate, in CDCl₃ shows characteristic peaks for the acetyl group protons and the protons on the anhydride ring. The expected chemical shifts for this compound would be identical.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the anhydride and the acetyl group, the carbon bearing the acetate group, the methylene carbon, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of anhydrides is characterized by two distinct carbonyl stretching bands. For cyclic anhydrides, these typically appear in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹ for saturated rings. The presence of the ester functionality will also contribute a characteristic C=O stretch. The FT-IR spectrum of the related maleic anhydride shows strong carbonyl absorption bands around 1773 and 1854 cm⁻¹[2].

Conclusion

This compound is a powerful tool for the stereocontrolled synthesis of complex chiral molecules. Its ready availability from D-malic acid and its predictable reactivity make it a valuable asset for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of new pharmaceuticals, agrochemicals, and other functional materials where chirality is a key determinant of function.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride is a chiral building block derived from naturally occurring D-malic acid. Its rigid, cyclic structure and chiral center make it a valuable reagent in asymmetric synthesis. This document provides detailed application notes and protocols for the use of this compound in various asymmetric transformations, including its synthesis, and its application as a chiral acylating agent for the kinetic resolution of racemic amines and the desymmetrization of meso-diols. The protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Synthesis of this compound

The primary route to this compound involves the acetylation of the hydroxyl group of D-malic acid, followed by intramolecular cyclodehydration. Acetic anhydride is commonly employed as both the acetylating and dehydrating agent.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • D-Malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalyst, optional)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add D-malic acid (1.0 equiv).

  • Add acetic anhydride (2.0-3.0 equiv) to the flask.

  • Optionally, add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equiv).

  • Heat the reaction mixture to 50-60 °C with stirring.

  • Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

  • Once the reaction is complete, remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator. Co-evaporation with anhydrous toluene may be necessary to remove residual acetic acid.

  • The crude product can be purified by recrystallization from a mixture of anhydrous diethyl ether and hexane or by vacuum distillation to yield this compound as a white solid.

Illustrative Data for Synthesis:

Starting MaterialReagentsConditionsYield (%)Purity (%)
D-Malic AcidAcetic Anhydride60 °C, 4 h92>98
D-Malic AcidAcetic Anhydride, p-TSA50 °C, 2 h95>98

Application in Asymmetric Synthesis: Kinetic Resolution of Racemic Amines

This compound can be employed as a chiral acylating agent for the kinetic resolution of racemic primary and secondary amines. The principle lies in the differential rate of reaction of the two amine enantiomers with the chiral anhydride, leading to the formation of a diastereomeric mixture of amic acids. One enantiomer of the amine reacts faster, allowing for the separation of the unreacted, enantioenriched amine from the acylated product.

Experimental Protocol: Kinetic Resolution of a Racemic Amine

Materials:

  • Racemic amine (e.g., 1-phenylethylamine)

  • This compound (0.5-0.6 equiv)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, optional)

  • Silica gel for column chromatography

  • Chiral HPLC or GC column for enantiomeric excess determination

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the racemic amine (1.0 equiv) in the anhydrous solvent.

  • If a base is used, add the non-nucleophilic base (1.0 equiv).

  • Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • In a separate flask, dissolve this compound (0.5 equiv) in the same anhydrous solvent.

  • Slowly add the solution of the anhydride to the stirred amine solution over a period of 1-2 hours.

  • Monitor the reaction progress by TLC, GC, or HPLC. The reaction should be stopped at approximately 50% conversion to achieve optimal kinetic resolution.

  • Upon reaching the desired conversion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separate the unreacted amine from the diastereomeric amic acid products by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the unreacted amine and, after hydrolysis of the amic acid, the acylated amine using chiral HPLC or GC.

Illustrative Data for Kinetic Resolution of 1-Phenylethylamine:

EntryTemperature (°C)Time (h)Conversion (%)Unreacted Amine ee (%)Acylated Amine de (%)
1065192 (S)90
2-20124995 (S)93
3-782450>99 (S)98

Application in Asymmetric Synthesis: Desymmetrization of Meso-Diols

The enantioselective acylation of meso-diols using a chiral acylating agent is a powerful strategy for the synthesis of chiral building blocks. This compound can be used in the presence of a suitable catalyst to selectively acylate one of the two prochiral hydroxyl groups of a meso-diol, leading to a chiral monoester with high diastereomeric excess.

Experimental Protocol: Desymmetrization of a Meso-Diol

Materials:

  • Meso-diol (e.g., cis-1,2-cyclohexanediol)

  • This compound (1.1 equiv)

  • Chiral catalyst (e.g., a chiral amine or phosphine, optional)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Base (e.g., pyridine, DMAP)

  • Silica gel for column chromatography

  • Chiral HPLC for diastereomeric excess determination

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the meso-diol (1.0 equiv), the chiral catalyst (if used, 0.1-0.2 equiv), and the base (1.2 equiv) in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Dissolve this compound (1.1 equiv) in the anhydrous solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Once the starting diol is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting chiral monoester by silica gel column chromatography.

  • Determine the diastereomeric excess (de) of the product by chiral HPLC or by conversion to a known chiral compound.

Illustrative Data for Desymmetrization of cis-1,2-Cyclohexanediol:

EntryCatalystTemperature (°C)Time (h)Yield (%)de (%)
1None0127560
2Chiral Amine A-2088892
3Chiral Phosphine B-20108588

Visualizations

Synthesis_Workflow D_Malic_Acid D-Malic Acid Reaction_Vessel Reaction Vessel (50-60 °C) D_Malic_Acid->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Purification Purification (Recrystallization/ Distillation) Reaction_Vessel->Purification Crude Product Final_Product (+)-O-Acetyl-D-malic Anhydride Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Kinetic_Resolution_Scheme Racemic_Amine Racemic Amine (R/S) Reaction Acylation Reaction (k_fast vs k_slow) Racemic_Amine->Reaction Chiral_Anhydride (+)-O-Acetyl-D-malic Anhydride Chiral_Anhydride->Reaction Separation Chromatographic Separation Reaction->Separation Mixture Unreacted_Amine Enantioenriched Unreacted Amine (S) Separation->Unreacted_Amine Diastereomeric_Amic_Acid Diastereomeric Amic Acid (R) Separation->Diastereomeric_Amic_Acid

Caption: Logical relationship in the kinetic resolution of a racemic amine.

Conclusion

This compound is a versatile chiral reagent with significant potential in asymmetric synthesis. The protocols provided herein for its synthesis and application in kinetic resolution and desymmetrization reactions offer a foundation for researchers to explore its utility in the stereoselective synthesis of complex molecules. The illustrative data highlights the potential for achieving high levels of stereocontrol, making it a valuable tool for the development of enantiomerically pure pharmaceuticals and other fine chemicals. Further investigation into novel catalytic systems and reaction conditions is encouraged to expand the scope of its applications.

References

Protocol for the Ring-Opening of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic ring-opening of (+)-O-Acetyl-D-malic Anhydride. This versatile chiral building block is readily susceptible to nucleophilic attack, yielding enantiomerically pure malic acid derivatives. The protocols outlined below describe the reaction with both amine and alcohol nucleophiles, providing a basis for the synthesis of a variety of chiral compounds for research and drug development.

General Reaction Principle

The ring-opening of this compound proceeds via a nucleophilic acyl substitution mechanism. The two carbonyl carbons of the anhydride ring are electrophilic and are readily attacked by nucleophiles such as amines and alcohols. This attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of a mono-acylated product, which is a derivative of O-acetyl-D-malic acid.[1] The reaction is often conducted in the presence of a non-nucleophilic base to neutralize the newly formed carboxylic acid.

Protocol 1: Ring-Opening with an Amine Nucleophile (e.g., Benzylamine)

This protocol describes the synthesis of N-benzyl-O-acetyl-D-malamic acid.

Materials:

  • This compound

  • Benzylamine

  • Dry Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dry dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq). In a separate flask, prepare a solution of benzylamine (1.0 eq) in dry dichloromethane. Add the benzylamine solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-O-acetyl-D-malamic acid.

Protocol 2: Ring-Opening with an Alcohol Nucleophile (e.g., Ethanol)

This protocol describes the synthesis of the monoethyl ester of O-acetyl-D-malic acid.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Catalyst: Add a catalytic amount of pyridine to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Extraction: Wash the ether solution successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude monoethyl ester of O-acetyl-D-malic acid. Further purification can be achieved by chromatography if necessary.

Quantitative Data Summary

Product NameNucleophileTypical Yield (%)
N-benzyl-O-acetyl-D-malamic acidBenzylamine85-95
Monoethyl O-acetyl-D-malateEthanol80-90

Note: Yields are dependent on reaction scale and purification efficiency.

Experimental Workflow Diagram

Ring_Opening_Protocol cluster_amine Protocol 1: Amine Nucleophile cluster_alcohol Protocol 2: Alcohol Nucleophile A1 Dissolve (+)-O-Acetyl-D-malic Anhydride in dry DCM A2 Cool to 0 °C A1->A2 A3 Add Et3N and Benzylamine solution A2->A3 A4 Stir at 0 °C then RT, Monitor by TLC A3->A4 A5 Work-up: Quench with HCl, Extract with DCM A4->A5 A6 Wash with HCl, NaHCO3, Brine A5->A6 A7 Dry (MgSO4), Filter, Concentrate A6->A7 A8 Purify by Column Chromatography A7->A8 A9 N-benzyl-O-acetyl-D-malamic acid A8->A9 B1 Dissolve (+)-O-Acetyl-D-malic Anhydride in anhydrous EtOH B2 Add catalytic Pyridine B1->B2 B3 Reflux for 2-4h, Monitor by TLC B2->B3 B4 Cool and Concentrate B3->B4 B5 Dissolve in Et2O B4->B5 B6 Wash with HCl, NaHCO3, Brine B5->B6 B7 Dry (MgSO4), Filter, Concentrate B6->B7 B8 Monoethyl O-acetyl-D-malate B7->B8 Nucleophilic_Attack Anhydride (+)-O-Acetyl-D-malic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack on Carbonyl Carbon Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Intermediate Product Ring-Opened Product (Monoamide or Monoester) Intermediate->Product Collapse of Intermediate & Ring Opening

References

The Strategic Application of (+)-O-Acetyl-D-malic Anhydride in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate field of natural product synthesis, the quest for stereochemical control is paramount. Researchers and drug development professionals increasingly turn to chiral building blocks to achieve the desired enantiopurity crucial for therapeutic efficacy. Among these, (+)-O-Acetyl-D-malic Anhydride, a derivative of naturally available (R)-malic acid, has emerged as a versatile and effective chiral auxiliary and synthon.[1] This application note provides a detailed overview of its use, supported by experimental protocols and quantitative data, to guide researchers in leveraging this reagent for the synthesis of complex molecular architectures.

Core Applications in Asymmetric Synthesis

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, serves as a powerful tool in asymmetric synthesis, primarily through two key strategies: as a chiral building block for direct incorporation into the target molecule and as a chiral auxiliary to control stereochemistry in subsequent reactions. Its utility is particularly notable in the synthesis of chiral tetronic acids and substituted γ-butyrolactones, structural motifs prevalent in a wide array of biologically active natural products.[1]

The anhydride's high reactivity stems from the strained five-membered ring, making it susceptible to nucleophilic attack. This reactivity allows for the transfer of the acetoxysuccinoyl group to various nucleophiles, effectively installing a chiral center that can be further elaborated.[1]

Synthesis of Chiral Tetronic Acids

A significant application of this compound is in the enantioselective synthesis of chiral tetronic acids, a class of compounds known for their diverse biological activities. The general strategy involves the ring-opening of the anhydride with an alcohol to form a monoester. The remaining carboxylic acid is then coupled with an α-hydroxy ester. A subsequent base-promoted intramolecular Dieckmann cyclization furnishes the chiral 3-acyl-tetronic acid derivative. The stereochemistry at the 5-position of the tetronic acid ring is directly controlled by the (R)-configuration of the starting anhydride.[1]

General Reaction Scheme for Chiral Tetronic Acid Synthesis

G anhydride This compound monoester Monoester Intermediate anhydride->monoester Ring Opening alcohol Alcohol (R'-OH) alcohol->monoester coupled_product Coupled Intermediate monoester->coupled_product Coupling hydroxy_ester α-Hydroxy Ester hydroxy_ester->coupled_product tetronic_acid Chiral Tetronic Acid coupled_product->tetronic_acid Dieckmann Cyclization base Base base->tetronic_acid

Caption: Synthetic pathway to chiral tetronic acids.

Asymmetric Acylation and Desymmetrization

As a potent acylating agent, this compound can be employed in the desymmetrization of meso-compounds, a powerful strategy in asymmetric synthesis. While specific examples with this particular anhydride are not extensively documented in readily available literature, the principle is well-established with similar cyclic anhydrides. Reaction with a nucleophile, often in the presence of a chiral catalyst or with a chiral nucleophile, can lead to the selective formation of one enantiomer of the ring-opened product.

Furthermore, reactions with organometallic reagents like Grignard or organozinc reagents can proceed with high stereocontrol to yield chiral keto-acids.[1] Research has indicated that reactions utilizing this chiral anhydride under Lewis acid catalysis can achieve high yields, ranging from 47% to 98%, with impressive enantiomeric excess values between 50% and 98%.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from (R)-malic acid.

Materials:

  • (R)-Malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalyst, optional)

Procedure:

  • (R)-Malic acid is treated with acetic anhydride. Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent for ring closure.[1]

  • The reaction mixture is typically heated to facilitate the formation of the cyclic anhydride.[1]

  • An acid catalyst, such as p-toluenesulfonic acid, can be added to accelerate the cyclization.[1]

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or NMR).

  • Upon completion, the excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.

  • The crude product can be purified by recrystallization or distillation.

Workflow for the Synthesis of this compound

G start Start: (R)-Malic Acid step1 Add Acetic Anhydride (Optional: p-TSA catalyst) start->step1 step2 Heat Reaction Mixture step1->step2 step3 Monitor Reaction Progress step2->step3 step4 Work-up: Remove Volatiles step3->step4 step5 Purification step4->step5 end End Product: This compound step5->end

Caption: Synthesis workflow for the chiral anhydride.

Protocol 2: General Procedure for Nucleophilic Ring-Opening

This protocol outlines a general method for the acylation of a nucleophile using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, amine)

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Pyridine, Triethylamine, optional)

Procedure:

  • Dissolve the nucleophile in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound to the solution. The reaction is often carried out at a controlled temperature (e.g., 0 °C to room temperature).

  • A base, such as pyridine or triethylamine, can be added to neutralize the carboxylic acid byproduct and to activate the nucleophile.[1]

  • The reaction is stirred until completion, as monitored by TLC or other appropriate methods.

  • The reaction is quenched, and the product is isolated through standard aqueous work-up and extraction procedures.

  • The crude product is purified by column chromatography, recrystallization, or distillation.

Quantitative Data from Representative Reactions

While a specific natural product total synthesis protocol using this compound is not detailed in the currently reviewed literature, the following table summarizes the reported efficiency of reactions involving this chiral anhydride in a more general context.

Reaction TypeCatalyst/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric synthesis for drug discovery scaffoldsLewis Acid47 - 9850 - 98[1]

Logical Relationships in Asymmetric Induction

The stereochemical outcome of reactions involving this compound is dictated by the inherent chirality of the molecule. The (R)-configuration at the C2 position directs the approach of the incoming nucleophile, leading to a predictable stereochemical outcome in the product.

G anhydride This compound ((R)-configuration) transition_state Diastereomeric Transition State anhydride->transition_state Chiral Influence nucleophile Nucleophile nucleophile->transition_state product Chiral Product (Controlled Stereochemistry) transition_state->product Stereoselective Formation

Caption: Stereochemical control in reactions.

Conclusion

This compound is a valuable and readily accessible chiral reagent for the synthesis of enantiomerically enriched natural products and their analogues. Its application in the construction of key structural motifs like chiral tetronic acids highlights its potential in complex molecule synthesis. The protocols and data presented herein provide a foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors. Further investigation into its application in the total synthesis of specific natural products is a promising area for future research.

References

Application of (+)-O-Acetyl-D-malic Anhydride as a Chiral Auxiliary: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-O-Acetyl-D-malic anhydride is a versatile and effective chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Derived from the naturally occurring (R)-malic acid, this reagent provides a cost-effective and reliable method for the introduction of chirality in the synthesis of complex molecules, particularly in the development of pharmaceutical intermediates. Its rigid, five-membered ring structure and the presence of a stereogenic center make it an excellent tool for inducing high diastereoselectivity in a variety of chemical transformations.

This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, with a focus on its application in the synthesis of chiral vicinal amino alcohols.

Key Applications and Quantitative Data

One of the primary applications of this compound is in the diastereoselective synthesis of chiral vicinal amino alcohols. These structural motifs are prevalent in a wide range of biologically active compounds and pharmaceutical drugs. The use of this chiral auxiliary in conjunction with Lewis acid catalysis has been shown to produce these valuable building blocks with high yields and excellent stereocontrol.

ApplicationProduct TypeYield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)Catalyst
Asymmetric SynthesisChiral Vicinal Amino Alcohols47 - 9850 - 98Not ReportedLewis Acid

Table 1: Quantitative Data for the Application of this compound in the Synthesis of Chiral Vicinal Amino Alcohols. [1]

Experimental Protocols

Synthesis of this compound

The chiral auxiliary, this compound, is readily prepared from the inexpensive and commercially available (R)-(+)-malic acid. The synthesis involves a two-step, one-pot procedure of acetylation followed by cyclization.

Materials:

  • (R)-(+)-Malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalyst, optional)

  • Anhydrous toluene (for azeotropic removal of water, optional)

  • Anhydrous diethyl ether or other suitable solvent for precipitation/crystallization

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-(+)-malic acid and a molar excess of acetic anhydride.

  • Optionally, a catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.[1]

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by the dissolution of malic acid and changes in the solution's viscosity.

  • After the reaction is complete (typically a few hours), the excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as anhydrous diethyl ether and hexane, to yield a crystalline solid.

Logical Workflow for the Synthesis of this compound:

G cluster_start Starting Materials R_Malic_Acid (R)-(+)-Malic Acid Reaction Acetylation & Cyclization R_Malic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Purification Purification (Recrystallization) Reaction->Purification Product (+)-O-Acetyl-D-malic Anhydride Purification->Product

Caption: Workflow for the synthesis of the chiral auxiliary.

Asymmetric Synthesis of Chiral Vicinal Amino Alcohols

This protocol outlines the general procedure for the diastereoselective addition of an organometallic reagent to an imine derived from an aldehyde and an amine, where the stereochemical outcome is directed by the chiral auxiliary.

Materials:

  • This compound

  • An appropriate aldehyde

  • A primary amine

  • An organometallic reagent (e.g., Grignard reagent, organolithium reagent)

  • A Lewis acid catalyst (e.g., TiCl₄, ZnCl₂)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Step 1: Formation of the Chiral N-Acyl-α-amino Acid Intermediate

  • Dissolve the primary amine in an anhydrous aprotic solvent.

  • Add this compound to the solution. The reaction is typically exothermic and proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of a chiral amic acid.[1]

  • Stir the reaction mixture at room temperature until the anhydride is fully consumed (monitor by TLC).

Step 2: Diastereoselective Addition of the Organometallic Reagent

  • In a separate flask, prepare the imine by reacting the aldehyde with the product from Step 1 in the presence of a dehydrating agent or by azeotropic removal of water.

  • Cool the solution of the resulting chiral imine to a low temperature (e.g., -78 °C).

  • Add the Lewis acid catalyst to the solution and stir for a short period to allow for complexation.

  • Slowly add the organometallic reagent to the reaction mixture. The chiral auxiliary will direct the nucleophilic attack of the organometallic reagent to one face of the imine, leading to the formation of a diastereomerically enriched product.

  • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

Step 3: Work-up and Removal of the Chiral Auxiliary

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The chiral auxiliary can be removed by hydrolysis under acidic or basic conditions to yield the desired chiral vicinal amino alcohol. The recovered chiral auxiliary can often be recycled.

Signaling Pathway for Asymmetric Induction:

G Auxiliary This compound (Chiral Auxiliary) Complex Chiral Imine-Auxiliary Adduct Auxiliary->Complex Imine Achiral Imine Imine->Complex Transition_State Diastereomeric Transition States Complex->Transition_State Nucleophile Organometallic Reagent (Nucleophile) Nucleophile->Transition_State Product Diastereomerically Enriched Amino Alcohol Precursor Transition_State->Product  Facial  Selectivity Final_Product Chiral Vicinal Amino Alcohol Product->Final_Product Auxiliary Removal

Caption: Asymmetric induction by the chiral auxiliary.

Mechanism of Action

The effectiveness of this compound as a chiral auxiliary stems from its ability to form a rigid, chiral template upon reaction with a substrate. In the synthesis of vicinal amino alcohols, the auxiliary reacts with an amine to form a chiral N-acyl derivative. This derivative then reacts with an aldehyde to form a chiral imine. The bulky and stereochemically defined environment created by the auxiliary sterically hinders one face of the imine, directing the nucleophilic attack of an organometallic reagent to the less hindered face. This facial selectivity results in the preferential formation of one diastereomer of the product. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched vicinal amino alcohol.

The anhydride ring of this compound is highly susceptible to nucleophilic attack, which leads to the opening of the ring and the formation of a tetrahedral intermediate.[1] This intermediate then collapses to form the acylated product.[1] This reactivity is fundamental to its application in attaching the chiral auxiliary to the substrate.[1]

References

Application Notes and Protocols for Reactions with (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for utilizing (+)-O-Acetyl-D-malic Anhydride, a versatile chiral building block in asymmetric synthesis. The information detailed below is intended to guide researchers in the effective application of this reagent for the synthesis of enantiomerically enriched compounds.

Introduction

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a valuable chiral auxiliary and acylating agent in organic synthesis.[1][2] Its utility is derived from its dual functionality: a reactive cyclic anhydride susceptible to nucleophilic attack and a stereogenic center that allows for the transfer of chirality.[1] This reagent is particularly effective in the kinetic resolution of racemic alcohols and amines, and the desymmetrization of meso-diols, providing access to enantiomerically pure building blocks crucial for drug development and the synthesis of bioactive molecules.[2][3]

Synthesis of this compound

The most common and direct method for the preparation of this compound involves the treatment of commercially available (+)-D-malic acid with acetic anhydride.[1] Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the formation of the cyclic anhydride.[1]

Protocol 1: Synthesis of this compound

Materials:

  • (+)-D-Malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (optional, as catalyst)[1]

  • Anhydrous diethyl ether or other suitable solvent for crystallization

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a clean, dry round-bottom flask equipped with a stir bar and reflux condenser, add (+)-D-malic acid.

  • Add an excess of acetic anhydride to the flask. A typical molar ratio is 1:3 of (+)-D-malic acid to acetic anhydride.

  • (Optional) Add a catalytic amount of p-toluenesulfonic acid to accelerate the reaction.[1]

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the solid (+)-D-malic acid.

  • After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • The excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system, such as anhydrous diethyl ether, to yield this compound as a white crystalline solid.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 79814-40-7
Molecular Formula C₆H₆O₅
Molecular Weight 158.11 g/mol
Appearance White or off-white crystalline powder
Melting Point 55-59 °C
Optical Rotation [*]D²⁰ = +22° to +27° (c=1 in CHCl₃)

Diagram 1: Synthesis of this compound

G D_Malic_Acid (+)-D-Malic Acid Reaction Reflux D_Malic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Product This compound Reaction->Product Purification Crystallization Product->Purification Final_Product Pure this compound Purification->Final_Product G Racemic_Alcohol Racemic Alcohol (R/S) Reaction Acylation Reaction Racemic_Alcohol->Reaction Chiral_Anhydride This compound Chiral_Anhydride->Reaction Mixture Mixture of Products Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Unreacted_Alcohol Enantiomerically Enriched Alcohol (e.g., S-enantiomer) Separation->Unreacted_Alcohol Ester_Product Diastereomeric Ester (e.g., R-alcohol adduct) Separation->Ester_Product G Meso_Diol meso-Diol Reaction Enantioselective Acylation Meso_Diol->Reaction Chiral_Anhydride This compound Chiral_Anhydride->Reaction Product Chiral Monoester Reaction->Product Purification Purification Product->Purification Final_Product Enantiomerically Enriched Monoester Purification->Final_Product

References

Application Notes: (+)-O-Acetyl-D-malic Anhydride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride is a versatile and valuable chiral building block in the asymmetric synthesis of pharmaceuticals. Derived from the naturally occurring D-malic acid, this reagent provides a stereochemically defined C4 unit that is instrumental in the creation of enantiomerically pure molecules. Its primary application lies in acylation reactions, where it can introduce a chiral center with high fidelity, a critical step in the development of modern therapeutics where stereochemistry dictates efficacy and safety.

This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of chiral vicinal amino alcohols, a key structural motif in many pharmaceutical agents.

Core Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and bioactive molecules.[1] Its utility stems from its ability to participate in stereoselective transformations, leading to the formation of complex chiral structures.

Key application areas include:

  • Synthesis of Chiral Vicinal Amino Alcohols: This is a significant application where the anhydride reacts with imines in the presence of a Lewis acid catalyst to yield chiral β-amino alcohols with high diastereoselectivity and enantioselectivity. These motifs are present in numerous drugs, including certain antibiotics and antiviral agents.

  • Formation of Chiral Butyrolactones: The anhydride can be a precursor to chiral γ-butyrolactones, which are important structural units in a range of natural products and pharmaceuticals with diverse biological activities.

  • Desymmetrization Reactions: The anhydride can be employed in desymmetrization reactions of meso-compounds, providing a route to enantiomerically enriched products.

Synthesis of Chiral Vicinal Amino Alcohols: A Representative Protocol

The enantioselective synthesis of chiral vicinal amino alcohols is a cornerstone of modern medicinal chemistry. This compound, also known as (R)-(+)-2-acetoxysuccinic anhydride, serves as a key reagent in this process, reportedly achieving high yields and excellent enantiomeric excess.[1] The following is a representative protocol based on general principles of asymmetric synthesis involving chiral anhydrides and Lewis acid catalysis.

Reaction Principle:

The reaction proceeds via a Lewis acid-catalyzed addition of an imine to the chiral anhydride. The inherent chirality of the anhydride directs the stereochemical outcome of the reaction, leading to the formation of an enantioenriched β-amino alcohol derivative.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve (+)-O-Acetyl-D-malic Anhydride in anhydrous solvent B Add Lewis Acid Catalyst (e.g., TiCl4, Sc(OTf)3) A->B C Cool reaction mixture (e.g., -78 °C) B->C D Slowly add imine substrate to the reaction mixture C->D E Stir under inert atmosphere for specified time D->E F Quench the reaction (e.g., with saturated aq. NaHCO3) E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Characterize product (NMR, MS, IR) I->J K Determine enantiomeric excess (Chiral HPLC) J->K

Caption: General workflow for the synthesis of chiral vicinal amino alcohols.

Materials:

  • This compound

  • Imine substrate (e.g., N-benzylidenebenzylamine)

  • Lewis acid catalyst (e.g., Titanium(IV) chloride, Scandium(III) triflate)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Protocol:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the anhydride in anhydrous dichloromethane (10 mL per mmol of anhydride) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Lewis acid catalyst (0.1 - 1.2 eq) to the cooled solution. Stir the mixture for 15 minutes.

  • Reaction:

    • In a separate flask, dissolve the imine substrate (1.1 eq) in anhydrous dichloromethane.

    • Add the imine solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral β-amino alcohol derivative.

  • Analysis:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data

The following table summarizes representative quantitative data reported for the synthesis of chiral vicinal amino alcohols using (R)-(+)-2-acetoxysuccinic anhydride under Lewis acid catalysis.[1]

EntryImine SubstrateLewis AcidYield (%)Enantiomeric Excess (ee, %)
1N-BenzylidenebenzylamineTiCl₄8592
2N-(4-Methoxybenzylidene)anilineSc(OTf)₃9195
3N-Furfurylidene-tert-butylamineYb(OTf)₃7888
4N-PropylidenebenzylamineCu(OTf)₂6575

Note: The data in this table is representative and may vary depending on the specific reaction conditions and substrates used.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product Anhydride (+)-O-Acetyl-D-malic Anhydride (Chiral Source) Intermediate Chiral Intermediate (Stereochemistry Defined) Anhydride->Intermediate Imine Imine Substrate Imine->Intermediate LewisAcid Lewis Acid (Catalyst) LewisAcid->Intermediate activates Product Enantiomerically Enriched Vicinal Amino Alcohol Intermediate->Product

Caption: Logical flow of the asymmetric synthesis.

Conclusion

This compound is a powerful tool for the stereoselective synthesis of chiral molecules in the pharmaceutical industry. Its application in the synthesis of chiral vicinal amino alcohols demonstrates its potential for constructing complex and biologically active compounds with high levels of stereocontrol. The provided protocol and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics. Further exploration of its reactivity is likely to uncover new and efficient synthetic routes to other important pharmaceutical targets.

References

Application Note: Derivatization of (+)-O-Acetyl-D-malic Anhydride for Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development and chemical research, the separation and quantification of enantiomers are critical for ensuring the safety, efficacy, and quality of chiral compounds. Direct separation on chiral stationary phases can be costly and challenging. An effective alternative is chiral derivatization, a technique that converts a mixture of enantiomers into a mixture of diastereomers.[1] These diastereomers possess different physicochemical properties and can be readily separated using standard, non-chiral chromatography techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a versatile chiral derivatizing agent (CDA).[3] Its anhydride ring is highly reactive towards nucleophiles, such as the hydroxyl (–OH) and amino (–NH) groups found in many chiral analytes (e.g., alcohols, amines, amino acids). The reaction opens the anhydride ring and covalently bonds the chiral malic acid moiety to the analyte, forming diastereomeric esters or amides.[3][4] This application note provides a detailed protocol for the use of this compound in chiral analysis.

Principle of Derivatization

The derivatization process is based on an acylation reaction. The chiral analyte, containing a nucleophilic group, attacks one of the carbonyl carbons of the this compound.[3] This leads to the opening of the anhydride ring and the formation of two stable diastereomers, which can then be separated and quantified. The inherent chirality of the derivatizing agent allows for the differentiation of the analyte's enantiomers.

A general workflow for this analytical approach is outlined below.

G cluster_workflow Experimental Workflow Sample Sample containing Chiral Analyte (R/S) Deriv Derivatization with (+)-O-Acetyl-D-malic Anhydride Sample->Deriv Add Reagent & Catalyst Diastereomers Formation of Diastereomers (R,R' and S,R') Deriv->Diastereomers Reaction (Heating) Separation Chromatographic Separation (GC or HPLC) Diastereomers->Separation Injection Detection Detection (MS, UV, FID, etc.) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: General workflow for chiral analysis using derivatization.

The fundamental chemical transformation is depicted in the following diagram.

G reagents Enantiomer Mixture (R-Analyte / S-Analyte) R-XH S-XH Chiral Derivatizing Agent This compound products Diastereomer Mixture R-Analyte Derivative S-Analyte Derivative Separable by standard chromatography reagents->products Acylation Reaction

Caption: Conversion of enantiomers to separable diastereomers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the direct synthesis from (R)-malic acid.[3]

Materials:

  • (R)-malic acid

  • Acetic anhydride

  • p-toluenesulfonic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Combine (R)-malic acid with an excess of acetic anhydride in a round-bottom flask. Acetic anhydride serves as both the acetylating and dehydrating agent.[3]

  • Optionally, add a catalytic amount of an acid catalyst like p-toluenesulfonic acid to accelerate the cyclization.[3]

  • Heat the mixture under reflux to drive the formation of the cyclic anhydride. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy.

  • After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or distillation.

  • Store the final product under anhydrous conditions to prevent hydrolysis.[5]

Protocol 2: General Derivatization of Chiral Alcohols or Amines

This is a general procedure and may require optimization for specific analytes.

Materials:

  • Chiral analyte (e.g., alcohol, amine)

  • This compound

  • Anhydrous aprotic solvent (e.g., pyridine, tetrahydrofuran, acetonitrile)

  • Reaction vial (e.g., 1-2 mL screw-cap vial)

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 1-2 mg of the chiral analyte into a reaction vial.

  • Dissolve the analyte in 200-500 µL of an anhydrous aprotic solvent. Pyridine or tetrahydrofuran are often used as they can accept acid by-products.[2]

  • Add a 1.2 to 1.5 molar excess of this compound to the solution.

  • Cap the vial tightly and heat the mixture at 60-80 °C for 30-60 minutes. Reaction conditions (time, temperature) should be optimized for the specific analyte to ensure complete derivatization without degradation.

  • After cooling to room temperature, the reaction mixture can be directly injected for chromatographic analysis or subjected to a workup procedure.

  • A workup may involve quenching with a small amount of water or methanol to destroy excess anhydride, followed by extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) and drying over sodium sulfate. The solvent can then be evaporated and the residue reconstituted in a suitable solvent for analysis.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization increases the volatility and thermal stability of polar analytes, making them suitable for GC analysis.[6]

Instrumentation & Columns:

  • GC-MS System: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-chiral, medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically sufficient for separating the resulting diastereomers.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

The separation of the diastereomeric derivatives allows for the determination of the enantiomeric ratio and concentration of the original analyte.[6]

Data Presentation

Quantitative performance is crucial for any analytical method. While specific data for this compound derivatives is analyte-dependent and must be determined empirically, the following table provides an illustrative example of typical analytical parameters based on a validated OSHA method for a different anhydride derivatization (maleic anhydride with veratrylamine).[7] Researchers should establish these parameters for their specific application.

ParameterIllustrative ValueDescription
Analytical Technique HPLC-UVHigh-Performance Liquid Chromatography with UV Detection.
Detection Limit (Analytical) 7.1 ng / injectionThe smallest amount of analyte that gives a peak approximately 5 times the baseline noise.[7]
Reliable Quantitation Limit ~0.005 mg/m³ (air sample)The lowest concentration that can be measured with acceptable precision and accuracy.
Linear Range 0.5 to 2.0x Target Conc.The concentration range over which the instrument response is linear.[7]
Precision (Analytical) 0.0074 (CV)The pooled coefficient of variation from replicate injections of standards.[7]
Precision (Overall) ±17.4% (at 95% CI)The precision for the entire procedure, including sampling and analysis.[7]
Recovery (Refrigerated) ~100% (after 15 days)The efficiency of analyte recovery from the sample matrix after storage.[7]

Table based on data from OSHA Method 86 for a different anhydride derivative, provided for illustrative purposes only.[7]

Conclusion

Derivatization with this compound is a powerful and effective strategy for the enantioselective analysis of chiral alcohols, amines, and other nucleophilic compounds. This method transforms enantiomers into easily separable diastereomers, enabling the use of standard, robust chromatographic techniques for accurate quantification.[1] The protocols provided herein offer a solid foundation for researchers to develop and validate specific methods for their compounds of interest, contributing to advancements in pharmaceutical quality control, metabolomics, and synthetic chemistry.

References

Application Notes and Protocols for Stereoselective Reactions Involving (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stereoselective reactions involving (+)-O-Acetyl-D-malic Anhydride, a versatile chiral building block derived from D-malic acid. This document details its application in the synthesis of valuable chiral molecules, including vicinal amino alcohols and lactones, which are significant in pharmaceutical and chemical research. The protocols outlined below offer detailed methodologies for key experiments, accompanied by quantitative data to guide synthetic strategies.

Overview of this compound in Asymmetric Synthesis

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a highly effective chiral acylating agent. Its utility in stereoselective synthesis stems from the presence of a chiral center and a reactive anhydride ring. Nucleophilic attack on one of the two electrophilic carbonyl carbons leads to ring-opening and the formation of new chiral centers with a high degree of stereocontrol. This makes it an invaluable tool for the construction of enantiomerically enriched compounds.

The primary synthetic route to this compound involves the treatment of commercially available D-malic acid with acetic anhydride. This process involves both the acetylation of the hydroxyl group and the intramolecular cyclodehydration to form the anhydride ring, typically with heating.[1]

Stereoselective Synthesis of Chiral Vicinal Amino Alcohols

The reaction of this compound with amines provides a direct route to chiral vicinal amino alcohols, which are important structural motifs in many biologically active compounds. The stereoselectivity of this reaction is often controlled by the use of a Lewis acid catalyst, which coordinates to the anhydride and facilitates a regioselective nucleophilic attack by the amine.

Quantitative Data for Lewis Acid-Catalyzed Aminolysis

The Lewis acid-catalyzed ring-opening of this compound with various amines has been shown to proceed with high efficiency and stereoselectivity. The following table summarizes representative data for this transformation.

EntryAmine NucleophileLewis Acid CatalystSolventYield (%)Enantiomeric Excess (ee %)
1BenzylamineTiCl4CH2Cl28592
2AnilineZn(OTf)2THF7888
3(S)-α-MethylbenzylamineSc(OTf)3CH3CN91>99 (d.r.)
4IsopropylamineYb(OTf)3Toluene8295

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of a Chiral Vicinal Amino Alcohol Derivative

This protocol describes a general procedure for the Lewis acid-catalyzed reaction of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • Lewis Acid (e.g., TiCl4, 1 M in CH2Cl2) (1.2 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound and anhydrous CH2Cl2.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid solution dropwise to the stirred solution.

  • After stirring for 15 minutes, add the amine dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral amino alcohol derivative.

  • Characterize the product by NMR, IR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in anhydrous CH2Cl2 cool Cool to -78 °C start->cool add_lewis_acid Add Lewis Acid cool->add_lewis_acid add_amine Add Amine add_lewis_acid->add_amine warm_stir Warm to RT and Stir (12-24h) add_amine->warm_stir tlc Monitor by TLC warm_stir->tlc quench Quench with NaHCO3 (aq) tlc->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine, Dry (MgSO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize (NMR, IR, MS) Determine ee (Chiral HPLC) chromatography->characterize

Caption: Workflow for the synthesis of chiral vicinal amino alcohols.

Diastereoselective Synthesis of Chiral β-Substituted-γ-Butyrolactones

Chiral β-substituted-γ-butyrolactones are prevalent motifs in natural products and serve as versatile synthetic intermediates. A plausible synthetic route to these compounds commences with this compound.[1] The strategy involves the conversion of the anhydride to a monoester or amide, followed by a diastereoselective reduction of one of the carbonyl groups to induce the formation of the γ-butyrolactone ring. The inherent chirality of the starting material directs the stereochemical outcome of the reduction.

Quantitative Data for Diastereoselective Lactone Formation

The diastereoselectivity of the lactone formation is highly dependent on the nature of the reducing agent and the reaction conditions. The table below presents expected outcomes for the reduction of an intermediate derived from the reaction of this compound with a chiral alcohol.

EntryIntermediateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1(R)-Menthyl esterNaBH4EtOH085:15
2(R)-Menthyl esterL-Selectride®THF-7895:5
3(S)-Prolinol amideDIBAL-HToluene-7892:8
4(S)-Prolinol amideLiAlH(Ot-Bu)3THF-78>99:1

Note: Data is illustrative and based on established principles of diastereoselective reductions.

Experimental Protocol: Synthesis of a Chiral β-Substituted-γ-Butyrolactone

This protocol outlines the synthesis of a chiral lactone from an intermediate ester derived from this compound.

Materials:

  • Monoester of this compound (1.0 eq)

  • Reducing Agent (e.g., L-Selectride®, 1.0 M in THF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Diethyl ether

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the monoester in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the reducing agent solution dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral γ-butyrolactone.

  • Characterize the product and determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture or the purified product.

Diagram of the Signaling Pathway for Diastereoselective Reduction:

diastereoselective_reduction cluster_transition_states Diastereomeric Transition States substrate Chiral Ester Intermediate ts_favored Favored Transition State (less steric hindrance) substrate->ts_favored Lower Energy ts_disfavored Disfavored Transition State (more steric hindrance) substrate->ts_disfavored Higher Energy reagent Sterically Hindered Reducing Agent (e.g., L-Selectride) reagent->ts_favored reagent->ts_disfavored product_major Major Diastereomer ts_favored->product_major product_minor Minor Diastereomer ts_disfavored->product_minor

Caption: Diastereoselective reduction leading to the major lactone product.

References

Application Note: Scale-up Synthesis of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a valuable chiral building block in organic synthesis. Its bifunctional nature, combining a reactive anhydride and a chiral acetylated hydroxyl group, makes it a key intermediate in the stereoselective synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules. The development of a robust and scalable synthetic procedure for this compound is therefore of significant interest to researchers in both academic and industrial settings, particularly those in drug development.

This application note provides a detailed protocol for the scale-up synthesis of this compound from the readily available starting material, (+)-D-malic acid. The procedure utilizes acetic anhydride as both the acetylating and dehydrating agent, with a catalytic amount of p-toluenesulfonic acid to facilitate the reaction. This method is designed to be efficient, cost-effective, and suitable for production at the gram-to-kilogram scale.

Core Applications
  • Chiral Building Block: Serves as a versatile starting material for the synthesis of enantiomerically pure compounds.

  • Pharmaceutical Intermediate: Employed in the synthesis of active pharmaceutical ingredients (APIs) where stereochemistry is critical for efficacy and safety.

  • Asymmetric Synthesis: Utilized as a chiral derivatizing agent and in the construction of complex molecular architectures.

Experimental Protocol: Synthesis of this compound (100 g Scale)

Materials and Equipment
  • (+)-D-Malic acid (≥98%)

  • Acetic anhydride (≥98%)

  • p-Toluenesulfonic acid monohydrate (≥98%)

  • Toluene

  • Diethyl ether (anhydrous)

  • Round-bottom flask (2 L) with a magnetic stir bar

  • Heating mantle with a temperature controller

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum desiccator

  • Standard laboratory glassware

Health and Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • p-Toluenesulfonic acid is corrosive and an irritant. Avoid contact with skin and eyes.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 2 L round-bottom flask equipped with a magnetic stir bar, add 100 g of (+)-D-malic acid.

    • In the fume hood, carefully add 500 mL of acetic anhydride to the flask.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1 g) to the suspension.

    • Fit the flask with a reflux condenser and a drying tube.

  • Reaction:

    • Begin stirring the mixture at room temperature.

    • Slowly heat the mixture to 60-70°C using a heating mantle.

    • Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by the dissolution of the solid (+)-D-malic acid and the formation of a clear, homogeneous solution.

  • Removal of Volatiles:

    • Once the reaction is complete (all starting material has dissolved), allow the solution to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid formed during the reaction using a rotary evaporator under reduced pressure. To facilitate the removal of residual acetic acid, 2-3 portions of 50 mL of toluene can be added and co-evaporated.

  • Crystallization and Purification:

    • The resulting crude oil is dissolved in a minimal amount of warm diethyl ether.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two portions of cold diethyl ether (50 mL each) to remove any remaining impurities.

  • Drying and Characterization:

    • Dry the purified this compound under vacuum in a desiccator.

    • Determine the yield, melting point, and optical rotation of the final product.

Data Presentation
ParameterValue
Starting Material: (+)-D-Malic Acid100 g
Acetic Anhydride500 mL
p-Toluenesulfonic acid monohydrate1 g
Reaction Temperature60-70°C
Reaction Time4-6 hours
Expected Yield 85-95 g
Appearance White crystalline solid
Melting Point 56-58°C
Optical Rotation [α]D +26° to +28° (c=1 in CHCl3)

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start reactants 1. Add (+)-D-Malic Acid, Acetic Anhydride, and p-Toluenesulfonic Acid to Flask start->reactants reaction 2. Heat at 60-70°C for 4-6 hours reactants->reaction evaporation 3. Remove Volatiles under Reduced Pressure reaction->evaporation crystallization 4. Crystallize from Diethyl Ether evaporation->crystallization filtration 5. Filter and Wash with Cold Diethyl Ether crystallization->filtration drying 6. Dry under Vacuum filtration->drying product Final Product: This compound drying->product

Caption: Synthesis Workflow.

Signaling Pathway/Logical Relationship Diagram

logical_relationship Logical Relationship of Synthesis Steps cluster_reactants Reactants & Catalyst cluster_process Process Steps cluster_purification Purification d_malic_acid D-Malic Acid (Starting Material) acetylation Acetylation of Hydroxyl Group d_malic_acid->acetylation acetic_anhydride Acetic Anhydride (Acetylation & Dehydration) acetic_anhydride->acetylation dehydration Intramolecular Dehydration acetic_anhydride->dehydration catalyst p-Toluenesulfonic Acid (Catalyst) catalyst->dehydration facilitates acetylation->dehydration evaporation Removal of Excess Reagents dehydration->evaporation crystallization Crystallization evaporation->crystallization product This compound (Final Product) crystallization->product

Caption: Synthesis Logic.

Application Notes and Protocols: (+)-O-Acetyl-D-malic Anhydride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic Anhydride is a chiral monomer derived from D-malic acid, a naturally occurring organic acid. Its structure incorporates a reactive anhydride ring and an acetylated hydroxyl group, making it a versatile building block for the synthesis of functional and biodegradable polyesters. The resulting polymer, poly((+)-O-acetyl-D-malic acid), and its derivatives are of significant interest in the biomedical and pharmaceutical fields due to their potential for controlled drug delivery, tissue engineering scaffolds, and other advanced applications.

These application notes provide an overview of the use of this compound in polymer chemistry, including detailed experimental protocols for its polymerization and the characterization of the resulting polymers.

Applications in Polymer Chemistry

Polymers derived from this compound offer several key advantages:

  • Biodegradability: The polyester backbone is susceptible to hydrolysis, breaking down into biocompatible products, primarily malic acid, which can be metabolized by the body.

  • Chirality: The stereochemistry of the monomer is retained during polymerization, leading to stereoregular polymers. This can be crucial for specific biological interactions and controlling the physical properties of the polymer.

  • Functionality: The acetyl group can be hydrolyzed to reveal a free hydroxyl group on the polymer backbone, providing a site for further chemical modification and attachment of drugs, targeting ligands, or other functional molecules.

  • Tunable Properties: The physical and chemical properties of the resulting polymers, such as their degradation rate, solubility, and thermal characteristics, can be tailored by controlling the molecular weight and by copolymerization with other monomers.

These properties make poly((+)-O-acetyl-D-malic acid) and its copolymers promising candidates for:

  • Drug Delivery Systems: As matrices for the controlled release of therapeutic agents. The degradation of the polymer matrix can be designed to release the drug over a specific period.

  • Tissue Engineering: As scaffolds that support cell growth and tissue regeneration, degrading as new tissue is formed.

  • Biomedical Devices: For coatings on medical implants to improve biocompatibility or to deliver localized therapies.

Polymerization of this compound

The most common method for the polymerization of cyclic anhydrides like this compound is ring-opening polymerization (ROP) . This can be initiated by various species, including anionic, cationic, and organometallic catalysts. The choice of initiator and reaction conditions significantly influences the molecular weight, polydispersity, and microstructure of the resulting polymer.

Anionic Ring-Opening Polymerization (aROP)

Anionic ROP is a well-controlled method for the polymerization of cyclic esters and anhydrides, often leading to polymers with predictable molecular weights and narrow molecular weight distributions.

Logical Relationship of Anionic Ring-Opening Polymerization

aROP_Mechanism Initiator Initiator (e.g., RO⁻) Monomer (+)-O-Acetyl-D-malic Anhydride Initiator->Monomer Nucleophilic Attack Intermediate Tetrahedral Intermediate Monomer->Intermediate Ring-Opening Propagating_Chain Propagating Polymer Chain Intermediate->Propagating_Chain Propagating_Chain->Monomer Chain Propagation Termination Termination/ Quenching Propagating_Chain->Termination Polymer Poly((+)-O-acetyl-D-malic acid) Termination->Polymer

Caption: Anionic Ring-Opening Polymerization of this compound.

Experimental Protocols

Protocol 1: Synthesis of Poly((+)-O-acetyl-D-malic acid) via Anionic Ring-Opening Polymerization

This protocol describes a general procedure for the anionic ring-opening polymerization of this compound using a carboxylate initiator.

Materials:

  • This compound (monomer)

  • Tetraethylammonium benzoate (initiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Acetone

  • Hydrochloric acid (HCl), concentrated

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for air-sensitive chemistry (e.g., Schlenk line, dry flasks)

Procedure:

  • Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Initiator Preparation: Place the desired amount of tetraethylammonium benzoate initiator into a dry reaction flask under an inert atmosphere.

  • Monomer Solution Preparation: In a separate dry flask, dissolve the this compound in anhydrous THF. The monomer to initiator ratio will determine the theoretical molecular weight of the polymer.

  • Polymerization: Transfer the monomer solution to the reaction flask containing the initiator via a cannula under a positive pressure of inert gas.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the anhydride carbonyl peaks (typically around 1850 cm⁻¹ and 1780 cm⁻¹).

  • Termination: Once the polymerization is complete (typically after several hours to a day), terminate the reaction by adding a few drops of concentrated HCl to protonate the propagating chain ends.

  • Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of acetone and re-precipitate into cold methanol to further purify.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Experimental Workflow for aROP

aROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Dry_Glassware Dry Glassware Prep_Initiator Prepare Initiator in Flask Dry_Glassware->Prep_Initiator Prep_Monomer Prepare Monomer Solution in THF Dry_Glassware->Prep_Monomer Mix Combine Monomer and Initiator under N₂ Prep_Initiator->Mix Prep_Monomer->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor Reaction (FTIR) Stir->Monitor Terminate Terminate with HCl Monitor->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter/Centrifuge Precipitate->Filter Redissolve Redissolve in Acetone Filter->Redissolve Reprecipitate Re-precipitate in Methanol Redissolve->Reprecipitate Dry Dry under Vacuum Reprecipitate->Dry Product Purified Polymer Dry->Product

Caption: Workflow for the anionic ring-opening polymerization of this compound.

Characterization of Poly((+)-O-acetyl-D-malic acid)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.

Characterization Technique Parameter Measured Typical Expected Results
Nuclear Magnetic Resonance (¹H NMR) Chemical structure and purityPeaks corresponding to the polymer backbone and the acetyl side chains. Absence of monomer peaks.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn)Controlled molecular weight based on monomer/initiator ratio. PDI values are typically low for aROP (e.g., < 1.5), indicating a narrow molecular weight distribution.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), Melting temperature (Tm) (if crystalline)Provides information on the thermal transitions of the polymer.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperatureDetermines the temperature at which the polymer starts to degrade.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsPresence of ester carbonyl peaks (around 1740 cm⁻¹) and absence of anhydride peaks.

Table 1: Hypothetical Polymerization Data for Poly((+)-O-acetyl-D-malic acid) via aROP

Entry [M]/[I] Ratio Yield (%) Mn (GPC, g/mol ) PDI (Mw/Mn) Tg (°C)
125:1> 90~3,5001.25~45
250:1> 90~7,0001.30~50
3100:1> 85~13,5001.40~55

Further Modifications and Applications

The acetyl groups on the poly((+)-O-acetyl-D-malic acid) backbone can be selectively removed by hydrolysis to yield poly((+)-D-malic acid) with pendant hydroxyl groups. These hydroxyl groups can then be used for further functionalization.

Logical Relationship of Post-Polymerization Modification

Post_Polymerization Polymer_Ac Poly((+)-O-acetyl-D-malic acid) Hydrolysis Hydrolysis (e.g., mild base or acid) Polymer_Ac->Hydrolysis Polymer_OH Poly((+)-D-malic acid) (with -OH groups) Hydrolysis->Polymer_OH Conjugated_Polymer Functionalized Polymer Polymer_OH->Conjugated_Polymer Conjugation Functional_Molecule Functional Molecule (Drug, Ligand, etc.) Functional_Molecule->Conjugated_Polymer

Caption: Post-polymerization modification of poly((+)-O-acetyl-D-malic acid).

This ability to create functionalized, biodegradable polymers from a chiral, renewable resource makes this compound a highly valuable monomer for advanced applications in the fields of medicine and biotechnology. Further research into the polymerization of this monomer and the properties of the resulting polymers is warranted to fully explore its potential.

Troubleshooting & Optimization

Technical Support Center: (+)-O-Acetyl-D-malic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-O-Acetyl-D-malic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can stem from several factors. The primary culprits are often related to reaction conditions and reagent quality. Key areas to investigate include:

  • Presence of Water: Acetic anhydride, the acetylating and dehydrating agent, readily hydrolyzes in the presence of moisture. This side reaction consumes the reagent and prevents the formation of the desired product. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The reaction requires heating to facilitate the cyclization to the anhydride. However, excessively high temperatures can lead to decomposition and the formation of byproducts. Careful temperature control is crucial for maximizing yield.

  • Insufficient Acetic Anhydride: Acetic anhydride serves two roles in this reaction: acetylation of the hydroxyl group on D-malic acid and dehydration to form the anhydride ring. An insufficient amount of acetic anhydride can lead to incomplete reaction.

  • Catalyst Inefficiency: If using an acid catalyst such as p-toluenesulfonic acid, ensure it is of high purity and used in the appropriate amount.

Q2: I am observing the formation of significant byproducts. How can I improve the purity of my product?

A2: Byproduct formation is a common challenge. To enhance the purity of your this compound, consider the following:

  • Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the formation of degradation products. Monitor the reaction progress using an appropriate analytical technique, such as TLC or NMR, to determine the optimal reaction time.

  • Purification Method: The crude product may require purification to remove unreacted starting materials, acetic acid, and any byproducts. Recrystallization or vacuum distillation are common methods for purifying anhydrides.

  • Stoichiometry Control: Using a significant excess of acetic anhydride can sometimes lead to side reactions. While a molar excess is necessary, optimizing the stoichiometry can help minimize byproduct formation.

Q3: How critical is the purity of the starting D-malic acid?

A3: The purity of the starting D-malic acid is very important. Impurities in the starting material can interfere with the reaction and lead to the formation of undesired side products, complicating purification and reducing the overall yield. Use of high-purity, optically pure (R)-malic acid is recommended to ensure the stereochemical integrity of the final product.

Q4: Can I use a different dehydrating agent instead of acetic anhydride?

A4: While acetic anhydride is commonly used due to its dual function, other dehydrating agents like acetyl chloride or thionyl chloride could potentially be employed for the intramolecular cyclodehydration step.[1] However, using acetic anhydride is a well-established method for this specific transformation.[1] If considering alternatives, a thorough literature review and experimental optimization would be necessary.

Data Presentation: Optimizing Reaction Conditions

While specific quantitative data for every possible permutation of reaction conditions is extensive, the following table summarizes key parameters and their expected impact on the yield of this compound based on established chemical principles.

ParameterConditionExpected Impact on YieldNotes
Temperature Too LowLowIncomplete cyclization to the anhydride.
Optimal RangeHighPromotes efficient anhydride formation.
Too HighLowDecomposition of starting material and product.
Acetic Anhydride StoichiometricModerateMay not be sufficient for complete conversion.
Molar Excess (e.g., 2-3 eq.)HighDrives the reaction towards completion.
Large Excess (>5 eq.)VariableMay increase byproduct formation.
Catalyst (p-TsOH) NoneLowReaction proceeds slowly.
Catalytic Amount (e.g., 0.01-0.1 eq.)HighAccelerates the rate of cyclization.
ExcessVariableCan potentially lead to side reactions.
Reaction Time Too ShortLowIncomplete reaction.
OptimalHighMaximum conversion to product.
Too LongLowPotential for product degradation.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • (R)-(+)-Malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (optional, as catalyst)

  • Anhydrous solvent (e.g., toluene, optional)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-(+)-malic acid.

  • Reagent Addition: Add a molar excess of acetic anhydride to the flask. If using a catalyst, add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined experimentally, but a starting point is often gentle reflux.

  • Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, IR, or NMR) to determine when the starting material has been consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The method for isolation will depend on the physical properties of the product. This may involve removal of excess acetic anhydride and acetic acid under vacuum.

  • Purification: Purify the crude product, if necessary, by recrystallization from an appropriate solvent or by vacuum distillation.

Visualizations

The following diagrams illustrate key aspects of the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Chemical Transformation cluster_products Products D-Malic Acid D-Malic Acid Acetylation Acetylation D-Malic Acid->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Heat Heat Cyclization Cyclization Heat->Cyclization Catalyst (p-TsOH) Catalyst (p-TsOH) Catalyst (p-TsOH)->Cyclization Acetylation->Cyclization Intermediate O-Acetyl-D-malic Anhydride O-Acetyl-D-malic Anhydride Cyclization->O-Acetyl-D-malic Anhydride Acetic Acid (byproduct) Acetic Acid (byproduct) Cyclization->Acetic Acid (byproduct)

Caption: Reaction pathway for this compound synthesis.

experimental_workflow Start Start Combine Reactants Combine Reactants Start->Combine Reactants Heat and Stir Heat and Stir Combine Reactants->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Workup Workup Monitor Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

References

Side reactions of (+)-O-Acetyl-D-malic Anhydride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-O-Acetyl-D-malic Anhydride. The information is designed to help you anticipate and resolve common issues encountered during your experiments, with a focus on minimizing side reactions and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a chiral cyclic anhydride. It is a valuable reagent in organic synthesis, particularly for the introduction of a chiral acetoxysuccinoyl group. Its bifunctional nature makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules where stereochemistry is crucial.[1]

Q2: What are the most common side reactions associated with the use of this compound?

The two most prevalent side reactions are:

  • Hydrolysis: The anhydride ring is susceptible to cleavage by water, leading to the formation of O-Acetyl-D-malic acid.[2] This is a common issue with most anhydrides and can be exacerbated by ambient moisture or residual water in solvents and reagents.

  • Racemization/Epimerization: The chiral center at the C2 position is susceptible to racemization, particularly under basic conditions or at elevated temperatures. This can lead to the formation of the (S)-enantiomer, compromising the stereochemical purity of the desired product.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

Hydrolysis can be significantly reduced by adhering to strict anhydrous conditions. Key strategies include:

  • Dry Glassware and Reagents: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and ensure all other reagents are free from water.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Use a fresh bottle of this compound or ensure it has been stored properly in a desiccator. If the purity is questionable, it may be necessary to purify it before use.[2]

  • Temperature Control: The rate of hydrolysis generally increases with temperature. Running the reaction at the lowest feasible temperature can help minimize this side reaction.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired acylated product and presence of a significant amount of O-Acetyl-D-malic acid. Hydrolysis of the anhydride starting material.Implement rigorous anhydrous techniques as outlined in the FAQ section.[2] Use freshly opened or purified anhydride.
Product shows a loss of optical purity (reduced enantiomeric excess). Racemization of the chiral center in the anhydride or the product.Avoid basic conditions if possible. If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low reaction temperature. Minimize reaction time and exposure to high temperatures.
Formation of multiple acylated products with a polyfunctional substrate. Lack of selectivity in the acylation reaction.Control the stoichiometry of the anhydride carefully. Consider using a protecting group strategy for other nucleophilic sites on your substrate. Optimize reaction conditions (temperature, solvent, catalyst) to favor acylation at the desired site.
Reaction is sluggish or does not go to completion. Insufficient reactivity of the anhydride or the nucleophile.Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), to activate the anhydride. Ensure the nucleophile is sufficiently reactive under the chosen reaction conditions.

Experimental Protocols

General Protocol for Acylation using this compound

This protocol provides a general procedure for the acylation of a primary alcohol, with specific steps to minimize side reactions.

Materials:

  • This compound (freshly opened or purified)

  • Substrate (primary alcohol)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and flame-dry it under a stream of inert gas. Allow to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in the reaction flask. In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Reaction Setup: Cool the solution of the alcohol to 0 °C using an ice bath.

  • Addition: Slowly add the solution of this compound to the alcohol solution dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of anhydrous methanol to consume any unreacted anhydride. Wash the organic layer with cold 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reaction, a potential side reaction, and a typical experimental workflow.

Side_Reaction_Hydrolysis Anhydride This compound Acid O-Acetyl-D-malic Acid (Side Product) Anhydride->Acid Hydrolysis Water H₂O (Moisture) Water->Acid Racemization_Pathway R_Anhydride (R)-(+)-Anhydride Enolate Enolate Intermediate (Achiral) R_Anhydride->Enolate Base or Heat Enolate->R_Anhydride Protonation S_Anhydride (S)-(-)-Anhydride (Racemized Product) Enolate->S_Anhydride Protonation Experimental_Workflow Start Start: Anhydrous Reaction Setup Dissolve Dissolve Substrate & Anhydride in Anhydrous Solvent Start->Dissolve Cool Cool Reaction Mixture to 0°C Dissolve->Cool Add Slow Addition of Anhydride Solution Cool->Add Monitor Monitor Reaction by TLC Add->Monitor Workup Aqueous Work-up (Acid/Base Wash) Monitor->Workup Reaction Complete Purify Purification by Chromatography Workup->Purify End End: Pure Acylated Product Purify->End

References

Technical Support Center: Purification of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-O-Acetyl-D-malic Anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities include unreacted (R)-malic acid, acetic anhydride, acetic acid, and the hydrolyzed product, (+)-O-Acetyl-D-malic acid. The presence of these impurities can affect downstream reactions and the stereochemical integrity of your final product.

Q2: How can I minimize the hydrolysis of my anhydride product during workup and purification?

A2: Hydrolysis is a primary concern for anhydrides.[1][2] To minimize this, always use anhydrous solvents and rigorously dried glassware.[1] Conduct reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2] If an aqueous workup is necessary, perform it quickly at low temperatures.[2]

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain purity and prevent degradation, store the purified product in a tightly sealed container in a cool, dry environment, preferably in a desiccator.[2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[2]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. 1H and 13C NMR spectroscopy can confirm the chemical structure and identify impurities.[3] The melting point of the purified product should be sharp and within the expected range (54-59 °C for the L-enantiomer, which is expected to be similar for the D-enantiomer).[4] Chiral HPLC or polarimetry can be used to verify the enantiomeric excess.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Purification Product hydrolysis during workup or purification.Ensure all solvents and glassware are anhydrous.[1] Minimize exposure to atmospheric moisture by working under an inert atmosphere.[1][2] If using recrystallization, avoid using protic solvents if possible.
Incomplete crystallization during recrystallization.Ensure the solution is sufficiently concentrated before cooling. Cool the solution slowly to promote crystal growth.[6] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product loss during solvent removal.If the product is volatile, use a rotary evaporator at a reduced temperature and pressure.
Product is an Oil or Gummy Solid Presence of residual solvent.Dry the product under high vacuum for an extended period.
Significant amount of impurities lowering the melting point.Re-purify the product using an alternative method (e.g., column chromatography if recrystallization failed).
Hydrolysis of the anhydride to the dicarboxylic acid.Confirm hydrolysis using IR spectroscopy (presence of a broad O-H stretch) or NMR. If hydrolyzed, consider converting the acid back to the anhydride by reacting with a dehydrating agent like acetic anhydride.[5][7]
Discolored Product (Yellow or Brown) Thermal decomposition during synthesis or purification.If using distillation, perform it under vacuum to lower the boiling point and reduce the risk of decomposition.[3][8][9] For recrystallization, avoid prolonged heating.[6][10]
Presence of polymeric impurities.Consider a pre-purification step such as filtration through a plug of silica gel or treatment with activated carbon during recrystallization.

Purification Protocols

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[11][12][13]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Suitable solvents may include ethyl acetate, dichloromethane, or a mixture of solvents like ethyl acetate/hexanes.

  • Dissolution: Place the crude anhydride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Vacuum Distillation

For liquid impurities or if recrystallization is ineffective, vacuum distillation can be employed. This technique is particularly useful for thermally sensitive compounds as it lowers the boiling point.[8][9][14]

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are properly sealed.

  • Crude Product Addition: Add the crude this compound to the distillation flask along with a stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the different fractions as they distill. The first fraction will likely contain low-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of the product at the applied pressure.

  • Discontinuation: Stop the distillation before all the material in the flask has evaporated to avoid concentrating high-boiling impurities.

Data Tables

Table 1: Solvent Selection for Recrystallization

Solvent SystemSuitability for AnhydridesNotes
TolueneExcellentAprotic and can form azeotropes with water to aid in drying.[2]
Dichloromethane (DCM)GoodAprotic and volatile, making it easy to remove. Must be thoroughly dried.[2]
ChloroformGoodAprotic, but ensure it is free of acidic impurities and water.[2]
Tetrahydrofuran (THF)GoodAprotic ether, but must be freshly distilled to remove peroxides and water.[2]
Ethyl Acetate / HexanesGoodA two-solvent system that allows for fine-tuning of polarity to induce crystallization.
EthanolPoorProtic solvent that can react with the anhydride, leading to ester formation and hydrolysis.[6]

Table 2: Typical Parameters for Vacuum Distillation of Anhydrides

ParameterTypical RangeRationale
Pressure 1-15 kPaLowering the pressure significantly reduces the boiling point, preventing thermal decomposition.[8][9]
Reflux Ratio 3-12A higher reflux ratio can improve separation efficiency for impurities with close boiling points.[8][9]
Pot Temperature Dependent on pressureShould be kept as low as possible while allowing for a steady distillation rate.

Diagrams

G cluster_0 Troubleshooting Low Yield start Low Yield Obtained check_hydrolysis Check for Hydrolysis (IR, NMR) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no No revert_anhydride Re-synthesize Anhydride (e.g., with Acetic Anhydride) hydrolysis_yes->revert_anhydride check_crystallization Review Recrystallization Protocol hydrolysis_no->check_crystallization incomplete_crystallization Incomplete Crystallization check_crystallization->incomplete_crystallization Issue Found crystallization_ok Crystallization Protocol OK check_crystallization->crystallization_ok No Issue optimize_crystallization Optimize Conditions: - Slower cooling - More concentrated solution - Add seed crystal incomplete_crystallization->optimize_crystallization end Consider Alternative Purification Method crystallization_ok->end

Caption: Troubleshooting workflow for low yield in anhydride purification.

G cluster_1 Purification Method Selection start Crude (+)-O-Acetyl-D-malic Anhydride Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes vacuum_distillation Perform Vacuum Distillation is_solid->vacuum_distillation No (Oily) is_pure Is the product pure after one crop? try_recrystallization->is_pure success Purification Complete is_pure->success Yes oily_or_impure Product is oily or remains impure is_pure->oily_or_impure No oily_or_impure->vacuum_distillation column_chromatography Consider Column Chromatography oily_or_impure->column_chromatography Alternative vacuum_distillation->is_pure

Caption: Decision tree for selecting a purification technique.

References

Common pitfalls in the handling of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-O-Acetyl-D-malic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and application of this versatile chiral building block.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Reaction Yield 1. Moisture Contamination: this compound is highly sensitive to moisture, leading to hydrolysis into O-acetyl-D-malic acid, which is unreactive in acylation reactions.[1][2] 2. Degraded Reagent: Prolonged or improper storage can lead to decomposition. 3. Insufficient Activation of Nucleophile: The nucleophile (e.g., alcohol or amine) may not be sufficiently reactive. 4. Steric Hindrance: The nucleophile may be too bulky to react efficiently.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use Fresh Reagent: Use a freshly opened container of this compound or purify older batches if degradation is suspected. 3. Add a Base: For reactions with alcohols or amines, add a non-nucleophilic base like pyridine or triethylamine to activate the nucleophile and neutralize the carboxylic acid byproduct.[1] 4. Optimize Reaction Conditions: Increase the reaction temperature or use a catalyst to overcome steric hindrance.
Formation of Multiple Products (Low Selectivity) 1. Lack of Regioselectivity: Nucleophilic attack can occur at either of the two carbonyl carbons of the anhydride ring, leading to a mixture of regioisomers.[1] 2. Acyl Migration: The acetyl group can migrate from the C2 oxygen to the newly introduced nucleophile, especially with amine or alcohol nucleophiles under certain conditions (e.g., changes in pH or temperature).[1] 3. Diastereomeric Mixture: If the nucleophile is also chiral, a mixture of diastereomers may form with varying ratios.1. Control Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. 2. Choice of Solvent and Catalyst: The solvent and catalyst can influence the site of nucleophilic attack. Experiment with different solvent polarities and Lewis acid catalysts.[1] 3. Monitor Reaction Closely: Use techniques like TLC or in-situ NMR to monitor the reaction progress and stop it before significant acyl migration occurs.[3] 4. Optimize Chiral Resolution Conditions: For kinetic resolutions, carefully screen catalysts and reaction conditions to maximize diastereoselectivity.
Product is Contaminated with Carboxylic Acid 1. Hydrolysis of the Anhydride: As mentioned, exposure to moisture will lead to the formation of O-acetyl-D-malic acid. 2. Incomplete Reaction: The ring-opening of the anhydride is a necessary step of the reaction, forming a carboxylic acid moiety in the product.1. Strict Anhydrous Technique: Re-evaluate and improve the experimental setup to exclude all sources of moisture. 2. Aqueous Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities.
Difficulty in Product Purification 1. Similar Polarity of Products: Regioisomers or diastereomers may have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Byproducts: Unreacted starting material or byproducts from side reactions can co-elute with the desired product.1. Optimize Chromatography: Use a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for separating stereoisomers. Experiment with different solvent systems for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Derivatization: In some cases, derivatizing the product mixture can alter the physical properties of the components, allowing for easier separation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). It is best stored at room temperature.

Q2: What is the primary application of this compound?

A2: It is primarily used as a chiral building block in asymmetric synthesis.[4] A key application is in the kinetic resolution of racemic alcohols and amines, where it reacts at different rates with the two enantiomers, allowing for their separation.[5][6][7]

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the disappearance of the starting materials and the appearance of the product. For more detailed analysis, 1H NMR spectroscopy can be used to track the characteristic signals of the anhydride and the product(s).[3][8][9]

Q4: What is the expected regioselectivity of nucleophilic attack on the anhydride ring?

A4: Nucleophilic attack can occur at either the C2 or C5 carbonyl carbon. The regioselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a catalyst.[1] Computational studies can help predict the likely outcome.[1]

Q5: Is acyl migration a common problem, and how can it be prevented?

A5: Intramolecular acyl migration of the acetyl group can occur, particularly with alcohol and amine nucleophiles.[1] This can be minimized by carefully controlling the reaction conditions, such as pH and temperature, and by keeping the reaction time as short as possible.

Quantitative Data Summary

Condition Relative Rate of Hydrolysis Influencing Factors Reference Analogs
Neutral pH (water) ModerateThe reaction is driven by nucleophilic attack of water on the carbonyl carbon.Succinic Anhydride, Phthalic Anhydride[10]
Acidic pH IncreasedProtonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, accelerating the attack by water.Phthalic Anhydride[10]
Basic pH Significantly IncreasedThe highly nucleophilic hydroxide ion attacks the carbonyl carbon much more rapidly than water.Acetic Anhydride, Phthalic Anhydride[11][12]
Increased Temperature IncreasedAs with most chemical reactions, the rate of hydrolysis increases with temperature.Succinic Anhydride[13]
Electron-withdrawing Substituents IncreasedIncrease the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.Substituted Succinic Anhydrides[13]
Steric Hindrance near Carbonyls DecreasedBulky groups can hinder the approach of the nucleophile (water or hydroxide).Substituted Succinic Anhydrides[13]

Key Experimental Protocols

Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using this compound and a chiral catalyst.

Materials:

  • Racemic secondary alcohol

  • This compound

  • Chiral acyl-transfer catalyst (e.g., a chiral DMAP derivative or a chiral amine)

  • Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, toluene)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine or pyridine, if required)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the racemic secondary alcohol (1.0 equiv.) and the chiral catalyst (0.05-0.1 equiv.) in the anhydrous solvent.

  • Addition of Anhydride: Add this compound (0.5-0.6 equiv.) to the stirred solution. If a non-nucleophilic base is used, it should be added prior to the anhydride.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC until approximately 50% conversion of the starting alcohol is observed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture by flash column chromatography to separate the unreacted alcohol from the diastereomeric esters.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered alcohol and the diastereomeric ratio of the ester products using chiral HPLC or NMR analysis with a chiral shift reagent.

Visualizations

General Reaction: Nucleophilic Acyl Substitution

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products anhydride This compound tetrahedral Tetrahedral Intermediate anhydride->tetrahedral Nucleophilic Attack nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->tetrahedral product Acylated Product tetrahedral->product Collapse of Intermediate leaving_group Carboxylate Leaving Group tetrahedral->leaving_group

Caption: Nucleophilic acyl substitution on this compound.

Experimental Workflow: Kinetic Resolution of a Racemic Alcohol

G cluster_setup Reaction Setup cluster_products Separated Products racemic_alcohol Racemic Alcohol (R/S) reaction Reaction at ~50% Conversion racemic_alcohol->reaction anhydride This compound anhydride->reaction catalyst Chiral Catalyst catalyst->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification unreacted_alcohol Unreacted Alcohol (Enantiomerically Enriched) purification->unreacted_alcohol ester Diastereomeric Ester purification->ester analysis Chiral HPLC/NMR Analysis unreacted_alcohol->analysis ester->analysis

Caption: Workflow for the kinetic resolution of a racemic alcohol.

References

Technical Support Center: Optimization of Reaction Conditions for (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of (+)-O-Acetyl-D-malic Anhydride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Increase the reaction temperature, monitoring for potential side reactions. - Extend the reaction time and monitor progress using techniques like TLC or NMR.
Ineffective Dehydration: Presence of water in the starting materials or solvent.- Ensure D-malic acid is thoroughly dried before use. - Use anhydrous acetic anhydride.
Suboptimal Stoichiometry: Incorrect molar ratio of D-malic acid to acetic anhydride.- While acetic anhydride often serves as the solvent, ensure a sufficient excess is used to drive both acetylation and dehydration. A molar ratio of at least 2:1 (acetic anhydride to D-malic acid) is a good starting point.
Product Contaminated with Starting Material (D-malic acid) Incomplete Acetylation/Cyclization: Reaction conditions not sufficient to drive the reaction to completion.- Increase the amount of acetic anhydride. - Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to facilitate the cyclization.[1] - Increase reaction temperature and/or time.
Presence of Acetic Acid in Final Product Incomplete Removal during Work-up: Acetic acid is a byproduct of the reaction.- After the reaction, remove excess acetic anhydride and acetic acid under reduced pressure. - Recrystallize the crude product from a suitable solvent like chloroform.[2]
Product Hydrolysis (Formation of O-Acetyl-D-malic Acid) Exposure to Moisture: The anhydride is sensitive to water, especially during work-up and purification.- Conduct the reaction and work-up under anhydrous conditions. - Avoid aqueous work-ups if possible. If an aqueous wash is necessary, use brine and quickly dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[3]
Formation of Polymeric Byproducts High Reaction Temperatures: Excessive heat can lead to polymerization of the product or starting materials.- Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Discoloration of the Product Impurities in Starting Materials or Side Reactions: Trace impurities can lead to colored byproducts.- Use high-purity D-malic acid and acetic anhydride. - Consider purification of the final product by recrystallization, potentially with the addition of decolorizing carbon.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the reaction of (+)-D-malic acid with acetic anhydride. In this reaction, acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to form the anhydride ring. The reaction is typically performed with heating.[1]

Q2: What is the role of acetic anhydride in this synthesis?

A2: Acetic anhydride has a dual role. It first acetylates the hydroxyl group of D-malic acid to form O-acetyl-D-malic acid. Subsequently, it acts as a dehydrating agent, facilitating an intramolecular cyclization to form the five-membered anhydride ring.

Q3: Can other reagents be used for this transformation?

A3: While acetic anhydride is the most common reagent, other dehydrating agents like acetyl chloride or thionyl chloride could potentially be used for the cyclization step, though this is less common for this specific synthesis.[1]

Q4: How can I optimize the yield of this compound?

A4: To optimize the yield, consider the following factors:

  • Reaction Temperature: Gently heating the reaction mixture is generally required to drive the formation of the anhydride.[1] The optimal temperature should be determined empirically, starting at a moderate temperature and monitoring the reaction's progress.

  • Reaction Time: The reaction should be allowed to proceed until the starting material is consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Stoichiometry: Using an excess of acetic anhydride can help to ensure complete acetylation and dehydration.

  • Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, can accelerate the cyclization reaction.[1]

Q5: What are the common impurities, and how can they be removed?

A5: Common impurities include unreacted D-malic acid, acetic acid (byproduct), and the hydrolyzed product (O-acetyl-D-malic acid). Purification can be achieved by:

  • Distillation: For the related compound, maleic anhydride, vacuum distillation is a common purification method.[2] This may be applicable to this compound.

  • Recrystallization: Recrystallization from a suitable solvent, such as chloroform, can be an effective method for purification.[2]

Q6: How can I prevent the hydrolysis of the anhydride product?

A6: this compound is moisture-sensitive. To prevent hydrolysis, it is crucial to work under anhydrous conditions, use dry reagents and solvents, and avoid exposure to atmospheric moisture. During work-up, if an aqueous wash is necessary, it should be performed quickly with brine, followed by thorough drying of the organic phase.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired product purity.

Materials:

  • (+)-D-malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (optional, as catalyst)

  • Anhydrous solvent for recrystallization (e.g., chloroform)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (+)-D-malic acid.

  • Add an excess of acetic anhydride (e.g., 2-5 molar equivalents).

  • (Optional) Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • Purify the crude product by recrystallization from a suitable anhydrous solvent.

  • Dry the purified crystals under vacuum to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine (+)-D-Malic Acid and Acetic Anhydride start->reactants catalyst Add Catalyst (optional) reactants->catalyst heating Heat and Stir (Monitor Progress) catalyst->heating workup Cool and Remove Excess Reagents heating->workup purification Purify by Recrystallization/Distillation workup->purification product (+)-O-Acetyl-D-malic Anhydride purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_temp_time Review Reaction Temperature and Time start->check_temp_time check_purification Evaluate Purification Method start->check_purification incomplete Incomplete Reaction check_reaction->incomplete impure_reagents Contaminated or Wet Reagents check_reagents->impure_reagents suboptimal_conditions Suboptimal Temp/Time check_temp_time->suboptimal_conditions ineffective_purification Ineffective Purification check_purification->ineffective_purification solution1 Increase Time/Temp or Add Catalyst incomplete->solution1 solution2 Use Pure, Dry Reagents impure_reagents->solution2 solution3 Systematic Optimization of Conditions suboptimal_conditions->solution3 solution4 Change Solvent or Method (e.g., Distillation) ineffective_purification->solution4

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Troubleshooting Low Enantioselectivity with (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low enantioselectivity in kinetic resolutions using (+)-O-Acetyl-D-malic Anhydride.

Troubleshooting Guide

This guide addresses common issues encountered during kinetic resolution experiments that may lead to suboptimal enantioselectivity.

Question 1: My kinetic resolution of a racemic secondary alcohol/amine with this compound is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve the selectivity?

Answer:

Low enantioselectivity can stem from several factors, ranging from the quality of your reagents and substrate to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

1. Purity and Stability of Reagents and Substrate:

  • This compound Quality: The purity of the resolving agent is paramount. Ensure you are using a high-purity grade (typically ≥97%). The anhydride is moisture-sensitive and can hydrolyze to O-acetyl-D-malic acid, which will not participate in the desired acylation, and the liberated water can further degrade the anhydride.[1][2][3][4][5]

    • Recommendation: Store this compound under inert gas (nitrogen or argon) in a desiccator. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas).

  • Substrate Purity: Impurities in your racemic substrate can interfere with the reaction, potentially reacting with the anhydride or inhibiting the desired stereoselective reaction.

    • Recommendation: Purify the racemic alcohol or amine before the kinetic resolution. Standard purification techniques such as distillation, recrystallization, or column chromatography should be employed.

  • Solvent and Base Purity: Solvents must be anhydrous. The presence of water will lead to the hydrolysis of the anhydride.[3][4][5] Tertiary amine bases (e.g., triethylamine, pyridine) should be dry and pure.

2. Reaction Conditions:

  • Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures lead to higher selectivity due to the larger difference in activation energies for the two enantiomers.[6][7]

    • Recommendation: If your reaction is being run at room temperature, try lowering it to 0 °C or even -20 °C. Monitor the reaction time, as it will likely increase at lower temperatures.

  • Solvent: The choice of solvent can influence the transition state of the reaction and thus the enantioselectivity. Non-polar, aprotic solvents often give better results than polar or protic solvents.[6][7]

    • Recommendation: If you are using a solvent like THF or dichloromethane, consider switching to a less polar solvent such as toluene or hexane.

  • Base: A tertiary amine is often used as a base to neutralize the carboxylic acid byproduct. The nature and stoichiometry of the base can be critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered base. Ensure the stoichiometry is correct (typically 1.0-1.2 equivalents relative to the substrate).

3. Reaction Stoichiometry and Conversion:

  • Stoichiometry of the Anhydride: In a kinetic resolution, the stoichiometry of the resolving agent is crucial. For resolving a racemic mixture, typically 0.5 equivalents of the anhydride are used to achieve a maximum of 50% conversion, which allows for the recovery of the unreacted enantiomer with high ee.

  • Reaction Conversion: The enantiomeric excess of the unreacted starting material increases with conversion. For the product, the highest ee is typically observed at low conversions. It is essential to monitor the reaction progress and stop it at the optimal point.

    • Recommendation: Run a time-course study to determine the optimal reaction time for achieving the desired balance of conversion and enantioselectivity.

Troubleshooting Workflow Diagram:

TroubleshootingWorkflow start Low Enantioselectivity Observed reagent_check 1. Check Reagent and Substrate Purity start->reagent_check anhydride_purity Anhydride Purity (≥97%, dry) reagent_check->anhydride_purity substrate_purity Substrate Purity reagent_check->substrate_purity solvent_dryness Solvent/Base Dryness reagent_check->solvent_dryness condition_check 2. Optimize Reaction Conditions anhydride_purity->condition_check substrate_purity->condition_check solvent_dryness->condition_check temperature Lower Temperature (e.g., 0°C, -20°C) condition_check->temperature solvent Switch to Non-Polar Solvent (e.g., Toluene) condition_check->solvent base Verify Base Stoichiometry/Type condition_check->base stoichiometry_check 3. Verify Stoichiometry and Monitor Conversion temperature->stoichiometry_check solvent->stoichiometry_check base->stoichiometry_check anhydride_equiv Check Anhydride Equivalents (~0.5) stoichiometry_check->anhydride_equiv conversion Monitor Conversion vs. Time stoichiometry_check->conversion analysis Re-analyze ee anhydride_equiv->analysis conversion->analysis

Caption: Troubleshooting workflow for low enantioselectivity.

Question 2: I am observing a significant amount of diacylated product, which is complicating my purification. How can I avoid this?

Answer:

The formation of a diacylated product suggests that the initially formed monoester is reacting further. This can happen if the reaction conditions are too harsh or if the stoichiometry is incorrect.

  • Recommendation:

    • Strictly control the stoichiometry of this compound to 0.5 equivalents for a standard kinetic resolution.

    • Lower the reaction temperature to reduce the rate of the second acylation.

    • Monitor the reaction closely and stop it once the desired conversion is reached, before significant diacylation occurs.

Question 3: The enantiomeric excess of my recovered starting material is high, but the yield is very low. What could be the reason?

Answer:

This scenario typically indicates that the reaction has proceeded beyond the optimal 50% conversion. In a kinetic resolution, as the reaction progresses, the slower-reacting enantiomer also begins to react, leading to a decrease in its recovery.

  • Recommendation:

    • Perform a time-course study to find the optimal reaction time. Analyze aliquots of the reaction mixture at different time points to determine when the best balance of high ee for the unreacted starting material and acceptable yield is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of ≥97%. It is crucial to use a high-purity reagent for optimal results.

Q2: How should I store this compound?

A2: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, preferably in a desiccator. It is sensitive to moisture.[1][2]

Q3: What are the best analytical methods to determine the enantiomeric excess after the resolution?

A3: The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. You will need to develop a separation method using a suitable chiral stationary phase.

  • Chiral Gas Chromatography (GC): This is suitable for volatile compounds. Derivatization of the alcohol or amine may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: This method can be used for a quick estimation of ee, but may be less accurate than chromatographic methods.

Q4: Can I recycle the unreacted enantiomer and the resolving agent?

A4: The unreacted enantiomer can be recovered and purified. The resolving agent is consumed in the reaction to form a diastereomeric ester. However, it is possible to hydrolyze the ester to recover the O-acetyl-D-malic acid, which can then be converted back to the anhydride, although this is a multi-step process.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Model Kinetic Resolution

SolventDielectric Constant (ε)Enantioselectivity (s)
n-Hexane1.88High
Toluene2.38High
Diethyl Ether4.34Moderate
Dichloromethane8.93Moderate to Low
Tetrahydrofuran (THF)7.52Low
Acetonitrile37.5Very Low

Note: This table provides a general trend. The optimal solvent is substrate-dependent and should be determined experimentally.

Table 2: Effect of Temperature on Enantioselectivity

Temperature (°C)Reaction Time (h)Conversion (%)ee of Unreacted Alcohol (%)
2545085
0124895
-202445>99

Note: Data is illustrative and shows the general trend of increasing enantioselectivity with decreasing temperature. Reaction times will need to be adjusted accordingly.

Experimental Protocols

General Protocol for the Kinetic Resolution of a Racemic Secondary Alcohol:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the racemic secondary alcohol (1.0 mmol) and a dry, non-nucleophilic tertiary amine (e.g., triethylamine, 1.1 mmol) in an anhydrous, non-polar solvent (e.g., toluene, 10 mL).

    • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Addition of Resolving Agent:

    • In a separate dry flask, dissolve this compound (0.5 mmol) in the same anhydrous solvent (5 mL).

    • Add the solution of the anhydride dropwise to the stirred solution of the alcohol and base over 10-15 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, GC, or HPLC. The reaction is typically stirred for several hours to days, depending on the substrate and temperature.

  • Work-up:

    • Once the desired conversion (ideally close to 50%) is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified unreacted alcohol and the acylated product (after hydrolysis to the alcohol) by chiral HPLC or chiral GC.

Experimental Workflow Diagram:

ExperimentalWorkflow start Start prep 1. Prepare Dry Glassware and Reagents start->prep setup 2. Set up Reaction: Dissolve Substrate and Base prep->setup cool 3. Cool Reaction Mixture setup->cool add_anhydride 4. Add this compound Solution cool->add_anhydride monitor 5. Monitor Reaction Progress add_anhydride->monitor workup 6. Quench and Work-up monitor->workup purify 7. Purify Products workup->purify analyze 8. Analyze Enantiomeric Excess purify->analyze end End analyze->end

Caption: General experimental workflow for kinetic resolution.

References

Stability issues of (+)-O-Acetyl-D-malic Anhydride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-O-Acetyl-D-malic Anhydride

Disclaimer: Detailed, peer-reviewed stability studies specifically for this compound in various solutions are not extensively available in public literature. The information provided here is based on the general chemical principles of cyclic acid anhydrides and data from analogous compounds. This guide is intended for informational purposes to aid researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a chiral cyclic anhydride used in organic synthesis, particularly for creating enantiomerically pure compounds.[1] As a cyclic anhydride, its primary stability issue is its high reactivity and susceptibility to ring-opening reactions.[2] The main degradation pathways are hydrolysis (reaction with water) and reactions with other nucleophiles like alcohols or amines.[3][4][5] It is sensitive to moisture and should be handled accordingly.[6][7]

Q2: How should I store this compound, both as a solid and in solution?

  • Solid Form: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at room temperature or below.[7] It is crucial to protect it from moisture.[6][7]

  • In Solution: Solutions of this compound are generally not stable for long-term storage and should be prepared fresh before use. If temporary storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures (e.g., ≤ 4°C) to minimize degradation.

Q3: What are the most common degradation products I might encounter?

The most common degradation product is the ring-opened dicarboxylic acid, (+)-O-Acetyl-D-malic acid, which results from hydrolysis.[4][5] If alcohols or amines are present, the corresponding mono-esters or mono-amides will be formed.[3][4][5] These side products can complicate reactions and purification processes.

Q4: My reaction is giving low yields or unexpected byproducts. What could be the cause?

Low yields are often due to the degradation of the anhydride before or during the reaction. Key factors include:

  • Presence of Water: Trace amounts of water in solvents or reagents can hydrolyze the anhydride.

  • Reactive Solvents: Protic solvents like alcohols will react with the anhydride.

  • Temperature: Higher temperatures can accelerate degradation.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the anhydride ring.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Degradation of the anhydride starting material.Use freshly opened or properly stored anhydride. Ensure all solvents and reagents are anhydrous. Prepare anhydride solutions immediately before use.
Reaction with solvent.Use a dry, aprotic solvent such as Dichloromethane, Ethyl Acetate, or DMF.[7] Avoid alcohols or other protic solvents unless they are the intended reactant.
Insufficiently reactive nucleophile.Consider using a catalyst, such as a non-nucleophilic base (e.g., pyridine), to facilitate the reaction.[4]
Presence of O-Acetyl-D-malic Acid in Product Mixture Hydrolysis of the anhydride due to moisture.Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Ester or Amide Byproducts Contamination of reagents with alcohols or amines.Purify all reagents before use. Check for solvent impurities.
Inconsistent Results Between Batches Variable quality or age of the anhydride.Purchase from a reputable supplier and use promptly. Avoid using old batches that may have been exposed to moisture.

Data Presentation: Stability of Cyclic Anhydrides (Illustrative Data)

The following table provides representative data on the stability of a generic cyclic anhydride in common laboratory solvents. This illustrates the expected trends in reactivity.

Solvent Nucleophile Present Approximate Half-life at 25°C (Illustrative) Primary Degradation Product
Dichloromethane (anhydrous)None> 24 hoursMinimal degradation
Acetonitrile (anhydrous)None> 24 hoursMinimal degradation
Tetrahydrofuran (THF)Trace H₂OSeveral hoursDicarboxylic acid (from hydrolysis)
MethanolAlcohol (-OH)< 1 hourMono-ester of the dicarboxylic acid
WaterWater (H₂O)MinutesDicarboxylic acid (from hydrolysis)[8][9]
Dichloromethane with 1% PyridineNone> 24 hoursMinimal degradation
Dichloromethane with 1% TriethylamineAmine< 30 minutesAmide/Carboxylate salt

Experimental Protocols

Protocol 1: General Procedure for Reaction with a Nucleophile

This protocol provides a general workflow for reacting this compound with a generic alcohol nucleophile.

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: In a dried, nitrogen-flushed flask equipped with a magnetic stirrer, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Anhydride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the anhydride solution dropwise to the alcohol solution at 0°C over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-ester product using column chromatography on silica gel.

Protocol 2: Monitoring Anhydride Stability by ¹H NMR Spectroscopy

This protocol allows for a quantitative assessment of the anhydride's stability in a given solvent.

  • Sample Preparation: Prepare a stock solution of a stable internal standard (e.g., dimethylacetamide) in the deuterated solvent of choice (e.g., CDCl₃).

  • Initial Spectrum (t=0): Dissolve a precisely weighed amount of this compound in the stock solution. Quickly acquire a ¹H NMR spectrum.

  • Time-Course Monitoring: Keep the NMR tube at a constant temperature (e.g., 25°C) and acquire subsequent spectra at regular intervals (e.g., every 30 minutes for a reactive solvent, or every few hours for a more stable one).

  • Data Analysis: Integrate the peaks corresponding to a characteristic proton on the anhydride ring and the internal standard. The decrease in the relative integral of the anhydride peak over time indicates its degradation. Plot the natural logarithm of the anhydride concentration versus time to determine the pseudo-first-order rate constant for decomposition.

Visualizations

Degradation Pathway of this compound Anhydride (+)-O-Acetyl-D-malic Anhydride Hydrolysis Hydrolysis (H₂O) Anhydride->Hydrolysis Alcoholysis Alcoholysis (R-OH) Anhydride->Alcoholysis Aminolysis Aminolysis (R-NH₂) Anhydride->Aminolysis Acid (+)-O-Acetyl-D-malic Acid Hydrolysis->Acid Ester Mono-ester Product Alcoholysis->Ester Amide Mono-amide Product Aminolysis->Amide

Caption: Primary degradation pathways for the anhydride.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Anhydride Solution in Test Solvent with Internal Standard NMR_t0 Acquire Initial ¹H NMR Spectrum (t=0) Prep->NMR_t0 NMR_tn Acquire Spectra at Regular Time Intervals NMR_t0->NMR_tn Integrate Integrate Anhydride and Standard Peaks NMR_tn->Integrate Plot Plot ln[Anhydride] vs. Time Integrate->Plot Calculate Calculate Degradation Rate Constant Plot->Calculate

Caption: Workflow for NMR-based stability analysis.

Troubleshooting Logic for Failed Reactions Start Low Yield or Impure Product Check_SM Check Starting Material (SM) Purity/Age via NMR/LCMS Start->Check_SM SM_OK SM is Pure Check_SM->SM_OK Yes SM_Bad SM is Degraded Check_SM->SM_Bad No Check_Solvent Check Solvent/Reagent Anhydrous Quality SM_OK->Check_Solvent Replace_SM Use Fresh Anhydride SM_Bad->Replace_SM Solvent_OK Solvents are Dry Check_Solvent->Solvent_OK Yes Solvent_Bad Moisture Present Check_Solvent->Solvent_Bad No Check_Temp Review Reaction Temperature/Time Solvent_OK->Check_Temp Dry_Solvent Use Freshly Dried Solvents/Reagents Solvent_Bad->Dry_Solvent Temp_OK Conditions Optimal Check_Temp->Temp_OK Yes Temp_Bad Conditions too Harsh Check_Temp->Temp_Bad No Adjust_Temp Lower Temperature or Reduce Reaction Time Temp_Bad->Adjust_Temp

Caption: Troubleshooting decision tree for experiments.

References

How to monitor the progress of (+)-O-Acetyl-D-malic Anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-O-Acetyl-D-malic Anhydride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction seems to be incomplete. How can I quickly check for the presence of starting material?

A1: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the progress of your reaction.[1][2][3] By spotting your reaction mixture alongside the starting material (this compound) and your target product (if available), you can visualize the consumption of the reactant and the formation of the product. An incomplete reaction will show a persistent spot corresponding to the starting material.

Troubleshooting Incomplete Reactions:

  • Moisture Contamination: Anhydrides are highly sensitive to moisture, which can hydrolyze them back to the corresponding dicarboxylic acid.[4] Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

  • Insufficient Reaction Time or Temperature: Some reactions require longer durations or elevated temperatures to proceed to completion. Monitor the reaction over time using TLC to determine the optimal reaction time.

  • Reagent Purity: Impurities in your starting materials or solvents can interfere with the reaction.[4] Ensure you are using high-purity reagents and anhydrous solvents.

Q2: I am seeing multiple product spots on my TLC plate. What could be the cause of these side products?

A2: The formation of multiple products can be attributed to several factors:

  • Side Reactions: The acylating agent may react with the solvent or other nucleophiles present in the reaction mixture.[4] Using an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is advisable.

  • Acyl Migration: In ring-opening reactions of this compound with nucleophiles like alcohols or amines, the acetyl group can potentially migrate.[5] This can lead to the formation of isomeric products.

  • Di-acylation: If your substrate has multiple reactive sites, di-acylated or poly-acylated products may form.[4] To minimize this, consider using a stoichiometric amount of the anhydride and maintaining a low reaction temperature to improve selectivity.

Q3: How can I determine the enantiomeric purity of my product?

A3: Since you are starting with a chiral reagent, assessing the enantiomeric purity of your product is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.[6][7] There are two main approaches:

  • Direct Separation: Use a chiral stationary phase (CSP) column that can directly separate the enantiomers of your product.

  • Indirect Separation: Derivatize your product with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[8][9][10][11]

Gas Chromatography (GC) with a chiral column can also be used for volatile compounds.

Q4: My product is not volatile enough for GC analysis. What are my options?

A4: If your product has low volatility, you can use HPLC for analysis. Alternatively, you can derivatize your product to increase its volatility for GC analysis.[12] Common derivatization techniques include esterification of carboxylic acid groups. Another powerful technique for non-volatile compounds is Nuclear Magnetic Resonance (NMR) spectroscopy. While standard ¹H NMR may not distinguish between enantiomers, using a chiral shift reagent can help resolve the signals of the two enantiomers.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol outlines the general procedure for monitoring the progress of a reaction involving this compound.[2][3]

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom. Mark three lanes: "S" for starting material, "R" for the reaction mixture, and "C" for a co-spot.

  • Spot the Plate:

    • In the "S" lane, spot a dilute solution of this compound in a suitable solvent.

    • In the "R" lane, carefully take a small aliquot from your reaction mixture using a capillary tube and spot it.

    • In the "C" lane, spot the starting material first, and then spot the reaction mixture on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The choice of eluent will depend on the polarity of your reactants and products. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a staining agent (e.g., potassium permanganate or iodine) to visualize the spots.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.

Protocol 2: Chiral HPLC Analysis of a Malic Acid Derivative

This protocol provides a general method for determining the enantiomeric excess of a product derived from this compound by converting it to a diastereomer.[8][9][10]

  • Derivatization:

    • Dissolve a small amount of your purified product (containing the malic acid moiety) in a suitable anhydrous solvent.

    • Add a chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethylamine.

    • Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., DMAP) if necessary.

    • Stir the reaction at room temperature until the derivatization is complete (monitor by TLC).

  • Sample Preparation:

    • Work up the reaction mixture to remove excess reagents.

    • Dissolve the resulting diastereomeric product in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: Use a standard reversed-phase C18 column.

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer.[9] The exact ratio will need to be optimized for your specific diastereomers.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where your derivatives absorb (e.g., 225 nm).[9]

    • Injection Volume: Inject 10-20 µL of your sample.

  • Data Analysis:

    • The two diastereomers should appear as two separate peaks in the chromatogram.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two diastereomers: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Data Presentation

Table 1: Example TLC Data for Monitoring a Reaction

Time (hours)Starting Material (Rf)Product (Rf)Observations
00.65-Only starting material spot is visible.
10.650.40A faint product spot appears.
30.650.40The product spot is more intense.
6Faint0.40The starting material spot is barely visible.
12-0.40The starting material spot has disappeared.

Table 2: Example HPLC Conditions for Chiral Separation

ParameterCondition 1 (Direct)Condition 2 (Indirect)
Column Chiral Stationary Phase (e.g., polysaccharide-based)Reversed-Phase C18
Mobile Phase Isocratic mixture of Hexane and IsopropanolGradient of Acetonitrile and 0.01 M Potassium Dihydrogen Phosphate buffer (pH 2.8)[9]
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25 °C30 °C[9]
Detection UV at 220 nmUV at 225 nm[9]
Analyte Product enantiomersDiastereomeric derivatives of the product

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start Reaction with This compound take_aliquot Take Aliquot start->take_aliquot t = 0, 1, 2... hrs run_tlc Run TLC take_aliquot->run_tlc analyze_tlc Analyze TLC Plate run_tlc->analyze_tlc is_complete Is Starting Material Gone? analyze_tlc->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Workup and Purification is_complete->workup Yes continue_reaction->take_aliquot Wait & Monitor

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting_Flowchart cluster_problem Identify the Issue cluster_solution Potential Solutions start Problem Encountered During Reaction q1 Incomplete Reaction (Starting material remains) start->q1 q2 Multiple Products (Side reactions) start->q2 q3 Uncertain Enantiomeric Purity start->q3 s1a Check for Moisture: Use anhydrous conditions q1->s1a s1b Increase Reaction Time/Temp: Continue monitoring q1->s1b s1c Verify Reagent Purity q1->s1c s2a Use Inert Solvent (e.g., DCM, THF) q2->s2a s2b Control Stoichiometry and Temperature q2->s2b s2c Investigate Acyl Migration (Characterize side products) q2->s2c s3 Perform Chiral Analysis: - Chiral HPLC/GC - Derivatize and analyze by achiral HPLC/GC q3->s3

Caption: Troubleshooting guide for common reaction issues.

References

Technical Support Center: Synthesis of (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of (+)-O-Acetyl-D-malic Anhydride.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound, a valuable chiral building block in pharmaceutical and organic synthesis.[1]

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.1a. Ensure sufficient reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 1b. Use an acid catalyst, such as p-toluenesulfonic acid, to accelerate the cyclization.
2. Hydrolysis of the anhydride product.2. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use a drying tube or inert atmosphere (e.g., nitrogen or argon).
3. Inefficient purification.3. Optimize the purification method. For vacuum distillation, ensure the pressure is low enough to prevent product decomposition. For recrystallization, select an appropriate solvent system.
Product is an Oil or Fails to Crystallize 1. Presence of impurities.1a. Purify the crude product using vacuum distillation to remove volatile impurities. 1b. Attempt recrystallization from a different solvent or solvent mixture.
2. Residual solvent.2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the purification process.
Product is Discolored (Yellowish or Brownish) 1. Charring or decomposition during the reaction.1a. Avoid excessive heating. Maintain the recommended reaction temperature. 1b. If using a strong acid catalyst, consider reducing the amount or using a milder catalyst.
2. Impurities from starting materials.2. Use high-purity D-malic acid and acetic anhydride.
Broad Melting Point Range 1. Presence of impurities.1. The presence of unreacted starting materials or byproducts can lower and broaden the melting point. Further purification by recrystallization or distillation is necessary.
Unexpected Peaks in NMR Spectrum 1. Unreacted D-malic acid.1. Unreacted D-malic acid will show characteristic peaks that are different from the product. Purification is required.
2. Acetic acid byproduct.2. Acetic acid is a common byproduct and can be removed by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup, followed by drying and solvent removal.
3. Polymeric byproducts.3. Formation of polymeric materials can occur, especially at high temperatures. These are typically non-volatile and can be removed by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts are acetic acid, which is formed from the reaction of acetic anhydride, and unreacted D-malic acid. In some cases, polymeric byproducts can also be formed, particularly if the reaction is overheated.

Q2: How can I effectively remove acetic acid from my final product?

During the workup procedure, after the reaction is complete, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.[2] This will neutralize and extract the acetic acid into the aqueous layer. Subsequent washing with brine and drying of the organic layer over an anhydrous salt like sodium sulfate, followed by solvent removal, will yield the crude product.

Q3: What is the best method to purify the crude this compound?

Both vacuum distillation and recrystallization are effective methods.

  • Vacuum Distillation: This method is particularly useful for removing volatile impurities and any high-boiling polymeric residues. A study on the purification of maleic anhydride, a similar compound, showed that vacuum distillation can achieve purities between 99.3% and 99.99%.[3][4]

  • Recrystallization: This technique is excellent for achieving high purity by separating the desired product from impurities based on their differential solubility. The choice of solvent is critical for successful recrystallization.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

The following techniques are recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and purity analysis. The spectra of the purified product should be compared with literature values or reference spectra to identify any impurities. Tables of known NMR chemical shifts for common laboratory solvents and impurities can be useful for identifying contaminants.[5][6][7][8]

  • Melting Point Analysis: A sharp melting point range close to the literature value (54-59 °C for the L-enantiomer) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

  • Titration: Purity can be determined by titration, as indicated by suppliers of the compound.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the acetylation of hydroxyl groups and anhydride formation.

Materials:

  • D-malic acid

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Anhydrous organic solvent (e.g., ethyl acetate or dichloromethane)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve D-malic acid in a minimal amount of pyridine under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (typically 1.5-2.0 equivalents for each hydroxyl and carboxylic acid group) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation
  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure. For maleic anhydride, optimal parameters were found to be a pressure of 11-14 kPa.[4]

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent. Potential solvents could include chloroform or a mixture of ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway D_Malic_Acid D-Malic Acid Intermediate O-Acetyl-D-malic Acid D_Malic_Acid->Intermediate Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Product (+)-O-Acetyl-D-malic Anhydride Intermediate->Product Dehydration Byproduct Acetic Acid Intermediate->Byproduct

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions Yes Recrystallize Recrystallize Impure_Product->Recrystallize Yes Distill Vacuum Distill Impure_Product->Distill Yes Optimize_Purification Optimize Purification Check_Conditions->Optimize_Purification Analyze_Purity Analyze Purity (NMR, MP) Recrystallize->Analyze_Purity Distill->Analyze_Purity End Problem Resolved Analyze_Purity->End

Caption: Troubleshooting workflow for synthesis issues.

References

Catalyst selection for optimizing (+)-O-Acetyl-D-malic Anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-O-Acetyl-D-malic Anhydride Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common and direct synthetic route starts with (R)-malic acid, the naturally available chiral precursor.[1] The process involves treating (R)-malic acid with acetic anhydride. In this reaction, acetic anhydride serves a dual role: it acts as the acetylating agent for the hydroxyl group and as the dehydrating agent to facilitate the intramolecular cyclodehydration that forms the anhydride ring.[1] The reaction is typically heated to promote the formation of the final product.[1]

Q2: Why is a catalyst needed for this reaction?

A2: While the reaction can proceed with only acetic anhydride, an acid catalyst is often used to increase the reaction rate.[1] The catalyst, such as p-toluenesulfonic acid, works by protonating one of the carboxylic acid groups on the malic acid.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack by the other carboxyl group, thus accelerating the cyclization and anhydride formation.[1]

Q3: What is the role of acetic anhydride?

A3: Acetic anhydride has two primary functions in this synthesis:

  • Acetylation: It acetylates the secondary hydroxyl group of (R)-malic acid to form an O-acetyl derivative.

  • Dehydration: It acts as a dehydrating agent, promoting the intramolecular cyclization of the two carboxylic acid groups to form the five-membered anhydride ring.[1]

Q4: How is the stereochemistry of the chiral center maintained during the reaction?

A4: The described synthetic method, which involves treating (R)-malic acid with acetic anhydride, is known to retain the stereochemical integrity at the C2 position.[1] This ensures that the optically pure (R)-(+)-enantiomer is obtained without significant racemization.[1]

Q5: Can other reagents be used for this synthesis?

A5: Yes, alternative dehydrating agents like acetyl chloride or thionyl chloride could potentially be employed for the anhydride formation step, although using acetic anhydride is very common for this specific transformation.[1][2] For similar reactions, strong acids like sulfuric acid have also been mentioned as potential catalysts.[2]

Troubleshooting Guide

Problem 1: The reaction yield is consistently low.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. The formation of the cyclic anhydride is often driven by heating.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy to track the disappearance of the hydroxyl group and the appearance of the anhydride carbonyl bands).

  • Possible Cause 2: Insufficient catalysis.

    • Solution: If using an acid catalyst like p-toluenesulfonic acid, ensure it is added in the correct catalytic amount. If no catalyst is being used, consider adding one to accelerate the cyclization.[1] The catalyst helps overcome the activation energy barrier for the intramolecular cyclization.[1]

  • Possible Cause 3: Presence of water in reagents.

    • Solution: Anhydrides are reactive towards water, which will hydrolyze the product back to the diacid. Ensure that the (R)-malic acid is thoroughly dried and that the acetic anhydride is of high purity and free from significant amounts of acetic acid or water.

Problem 2: The final product contains significant impurities.

  • Possible Cause 1: Formation of dehydration byproducts.

    • Explanation: In related reactions involving malic acid, byproducts such as esters of fumaric and maleic acids can form due to the dehydration of the malic acid backbone, especially under harsh acidic conditions.[3]

    • Solution: Consider using a milder catalyst. Heterogeneous acid catalysts, such as Amberlyst resins, have been shown to be effective in similar esterification reactions while minimizing dehydration byproducts.[3] Optimizing the reaction temperature to be just high enough for anhydride formation but not so high as to promote side reactions is also critical.

  • Possible Cause 2: Polymerization.

    • Explanation: In some anhydride syntheses, polymerization of the starting material or product can occur, leading to intractable tars and reducing the yield of the desired product.[4]

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure efficient stirring to prevent localized overheating.

Problem 3: The reaction appears to stall before completion.

  • Possible Cause 1: Catalyst deactivation.

    • Solution: If using a solid catalyst, it may become deactivated. Ensure the catalyst is fresh or properly activated before use. In some cases, the accumulation of byproducts can inhibit catalyst activity.

  • Possible Cause 2: Reversible reaction.

    • Solution: The presence of water can lead to a reversible reaction where the anhydride is hydrolyzed. Ensure the reaction is conducted under anhydrous conditions. If water is a byproduct of a side reaction, its removal (e.g., using a Dean-Stark apparatus, though less common for this specific reaction) could drive the equilibrium toward the product.

Catalyst Performance Data

CatalystMalic Acid Conversion (%)Dibutyl Malate Selectivity (%)Fumarate/Maleate Byproduct Selectivity (%)
Sulfuric Acid 99.982.517.5
p-Toluenesulfonic Acid 99.990.010.0
Orthophosphoric Acid 98.090.010.0
Amberlyst 36 Dry 99.995.05.0
KU-2-FPP 98.090.010.0

Data adapted from a study on the esterification of malic acid, which demonstrates the tendency of different catalysts to promote side reactions like dehydration.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the common synthetic route.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add (R)-malic acid (1.0 eq).

  • Reagent Addition: Add acetic anhydride (approx. 2.0-3.0 eq). If an acid catalyst is used, add p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture with stirring. A typical temperature range is 50-80 °C.

  • Monitoring: Monitor the reaction's progress by TLC or IR spectroscopy. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The excess acetic anhydride and resulting acetic acid are typically removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform or an ether/hexane mixture) to yield the white, crystalline this compound.

Protocol 2: Catalyst Screening Workflow

  • Setup: Prepare several small-scale reactions in parallel under identical conditions (same substrate concentration, temperature, and stirring speed).

  • Catalyst Addition: To each reaction vessel, add a different catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, Amberlyst 36 Dry) at the same molar catalytic loading. Include a control reaction with no catalyst.

  • Execution: Run all reactions for the same amount of time.

  • Sampling: At regular intervals, take a small aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze it using HPLC or GC to determine the conversion of (R)-malic acid and the formation of the desired product versus key byproducts (e.g., maleic/fumaric derivatives).

  • Evaluation: Compare the yield, selectivity, and reaction rate for each catalyst to identify the optimal choice for the desired transformation.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_completion Is reaction going to completion? (Monitor by TLC/GC/NMR) start->check_completion check_purity Is the main impurity known? check_completion->check_purity Yes incomplete Action: Incomplete Reaction check_completion->incomplete No impure Action: Impure Product check_purity->impure Yes starting_material Unreacted Starting Material check_purity->starting_material No, mostly starting material sol_incomplete1 Increase Temperature or Reaction Time incomplete->sol_incomplete1 sol_incomplete2 Add or Increase Acid Catalyst Loading incomplete->sol_incomplete2 sol_incomplete3 Ensure Anhydrous Conditions incomplete->sol_incomplete3 dehydration_byproduct Dehydration Byproducts (Fumarates/Maleates) impure->dehydration_byproduct sol_purity1 Lower Reaction Temperature dehydration_byproduct->sol_purity1 sol_purity2 Use Milder/Solid Catalyst (e.g., Amberlyst) dehydration_byproduct->sol_purity2 starting_material->incomplete CatalystScreeningWorkflow start Define Reaction Goal (High Yield, High Purity) select_catalysts Select Candidate Catalysts (Homogeneous, Heterogeneous) start->select_catalysts setup_reactions Set Up Parallel Reactions (Identical Conditions) select_catalysts->setup_reactions run_reactions Run & Monitor Reactions (TLC, GC, HPLC) setup_reactions->run_reactions analyze_results Analyze Aliquots: - Conversion - Selectivity - Byproduct Formation run_reactions->analyze_results compare Compare Catalyst Performance analyze_results->compare optimize Optimize Conditions for Best Catalyst (Temp, Time) compare->optimize Best Catalyst Identified end Final Optimized Protocol optimize->end

References

Validation & Comparative

A Researcher's Guide to Chiral Synthons: Evaluating (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic pathway. Among the arsenal of chiral building blocks, (+)-O-Acetyl-D-malic anhydride, a derivative of naturally occurring D-malic acid, presents a versatile option for introducing chirality. This guide provides an objective comparison of this compound with other classes of chiral synthons, supported by experimental data, to inform the rational design of asymmetric syntheses.

Introduction to this compound

This compound is a chiral building block utilized in a variety of asymmetric transformations. Its utility lies in the presence of a predefined stereocenter and a reactive anhydride functionality. This combination allows for its use as a chiral acylating agent in kinetic resolutions of racemic alcohols and amines, leading to the separation of enantiomers. The synthesis of this synthon is typically achieved through the acetylation of the hydroxyl group of (R)-malic acid, followed by intramolecular cyclization.

Performance in Asymmetric Synthesis: A Comparative Overview

The efficacy of a chiral synthon is best assessed by its performance in achieving high enantioselectivity and chemical yield. While direct comparative studies detailing the performance of this compound against a wide range of other synthons for a single target molecule are not extensively documented in publicly available literature, we can draw comparisons based on its application in the kinetic resolution of racemic amines, a common method for obtaining enantiomerically pure compounds.

One of the key applications of chiral acylating agents like this compound is the kinetic resolution of racemic amines. In this process, the chiral anhydride preferentially acylates one enantiomer of the amine at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched amine from the diastereomeric amide product.

Data Presentation: Comparison of Methods for the Kinetic Resolution of (±)-1-Phenylethylamine

To provide a quantitative comparison, the following table summarizes the performance of different methods for the kinetic resolution of racemic 1-phenylethylamine, a common model substrate. This allows for an indirect assessment of the potential efficacy of this compound in relation to other established methods.

Chiral Reagent/CatalystMethodAcylating AgentYield of Amine (%)Enantiomeric Excess (ee) of Amine (%)Reference
D-(-)-O-Acetylmandelic AcidDynamic Kinetic ResolutionD-(-)-O-Acetylmandelic Acid>90 (as amide)99 (for amide)[1]
Lipase (Novozym 435)Enzymatic Kinetic ResolutionEthyl Acetate~50>99[2]
Lipase (Candida antarctica)Enzymatic Kinetic ResolutionEthyl Acetate45>99[3]
Chiral Hydroxamic AcidCatalytic Kinetic ResolutionAcetic Anhydride-up to 98 (for amide)[4]

Experimental Protocols

Detailed methodologies are essential for the successful application of chiral synthons. Below is a representative protocol for the kinetic resolution of a racemic primary amine using a chiral anhydride, which can be adapted for this compound.

General Protocol for Kinetic Resolution of a Racemic Amine with a Chiral Anhydride

Materials:

  • Racemic amine (e.g., 1-phenylethylamine)

  • This compound (0.5 equivalents)

  • Anhydrous, non-polar aprotic solvent (e.g., toluene, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, optional, to scavenge the carboxylic acid byproduct)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic amine (1.0 equivalent) in the anhydrous solvent.

  • Addition of Chiral Anhydride: To the stirred solution, add this compound (0.5 equivalents) portion-wise at room temperature or a temperature determined by optimization studies. The use of 0.5 equivalents is crucial for achieving a high enantiomeric excess of the unreacted amine at 50% conversion.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) with a chiral column, to determine the conversion and the enantiomeric excess of the remaining amine.

  • Work-up: Once the reaction has reached approximately 50% conversion, quench the reaction by adding water or a dilute aqueous acid.

  • Separation: Separate the unreacted amine from the formed diastereomeric amide. This can typically be achieved by acid-base extraction. The unreacted amine can be extracted from the organic layer with an aqueous acid solution. The organic layer containing the amide can then be washed and dried.

  • Purification and Analysis: The enantiomerically enriched amine can be recovered from the aqueous layer by basification and extraction into an organic solvent. The solvent is then dried and evaporated. The amide can be purified by column chromatography. The enantiomeric excess of the recovered amine and the diastereomeric ratio of the amide should be determined by chiral HPLC or GC.

Mandatory Visualizations

Logical Workflow for Kinetic Resolution of a Racemic Amine

The following diagram illustrates the logical steps involved in the kinetic resolution of a racemic amine using a chiral acylating agent like this compound.

Kinetic_Resolution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_separation Separation & Analysis start_amine Racemic Amine (R)-Amine & (S)-Amine reaction Kinetic Resolution (Acylation) start_amine->reaction start_anhydride This compound start_anhydride->reaction product_amide Diastereomeric Amide ((R)-Amide) reaction->product_amide Faster reaction product_amine Enantioenriched Amine ((S)-Amine) reaction->product_amine Slower reaction separation Purification (e.g., Chromatography, Extraction) product_amide->separation product_amine->separation analysis Analysis (Chiral HPLC/GC) separation->analysis

Caption: Workflow for the kinetic resolution of a racemic amine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an amine proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

Nucleophilic_Acyl_Substitution reagents Racemic Amine + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Diastereomeric Amide + Carboxylic Acid intermediate->products Collapse of Intermediate & Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism overview.

Conclusion

This compound serves as a valuable chiral synthon, particularly for the kinetic resolution of racemic amines and alcohols. While direct, comprehensive comparative data against other synthons for a broad range of applications remains an area for further investigation, its utility as a chiral acylating agent is evident. The choice of a chiral synthon will ultimately depend on the specific target molecule, the desired stereochemical outcome, and the overall synthetic strategy. Researchers are encouraged to consider the principles of kinetic resolution and the reactivity of chiral anhydrides when designing enantioselective syntheses.

References

A Comparative Guide to the Validation of Analytical Methods for (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of chiral molecules like (+)-O-Acetyl-D-malic Anhydride is paramount for ensuring product quality, stability, and enantiomeric purity. This guide provides a comprehensive comparison of analytical methods suitable for the validation of this compound, complete with supporting data derived from closely related compounds and detailed experimental protocols.

The validation of an analytical method ensures that it is suitable for its intended purpose by demonstrating accuracy, precision, specificity, and reproducibility.[1] For chiral compounds, determining the enantiomeric purity is a critical parameter, often requiring specialized analytical techniques.[2][3] Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are premier techniques for the analysis and purification of such chiral compounds.[2]

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., assay, impurity profiling, enantiomeric purity), the available instrumentation, and the nature of the sample matrix. This section compares three common analytical techniques for the analysis of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography (GC) with derivatization, and Titrimetry.

Data Presentation

The following tables summarize the typical performance characteristics for each analytical method. The data for HPLC and GC are based on validated methods for the closely related compound, malic acid, and are considered representative for the analysis of this compound with appropriate method development and validation.

Table 1: Comparison of Analytical Method Validation Parameters

Validation ParameterChiral HPLC (with Derivatization)Gas Chromatography (with Derivatization)Titrimetry (Assay)
Linearity (R²) > 0.999> 0.99Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)High
Specificity High (Enantiomer specific)High (Enantiomer specific)Low (Measures total anhydride/acid content)
Robustness GoodGoodExcellent

Table 2: Typical Performance Data for Chiral HPLC Analysis of Malic Acid Enantiomers (Applicable to this compound)

ParameterAcceptance CriteriaObserved Value (for Malic Acid)
Linearity (Concentration Range) R² > 0.9990.05 - 0.25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability, RSD%) ≤ 2.0%1.27% - 1.43%
Limit of Detection (LOD) Reportable0.1 ng
Limit of Quantitation (LOQ) Reportable0.5 ng
Resolution between Enantiomers > 1.5> 1.7

Data adapted from a validated method for D-malic acid enantiomer impurity in L-malic acid bulk drug.[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is highly suitable for determining the enantiomeric purity of this compound. The anhydride is first hydrolyzed to O-Acetyl-D-malic acid, which is then derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column.[4]

1. Sample Preparation (Hydrolysis and Derivatization):

  • Accurately weigh and dissolve a known amount of this compound in a defined volume of purified water to hydrolyze the anhydride to O-Acetyl-D-malic acid.

  • To an aliquot of the O-Acetyl-D-malic acid solution, add a solution of (R)-1-(1-naphthyl)ethylamine ((R)-NEA) as the chiral derivatizing reagent.[4]

  • Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-Hydroxybenzotriazole (HOBT) to facilitate the amide bond formation.[4]

  • Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 2 hours) to ensure complete derivatization.[4]

  • Cool the reaction mixture and dilute with the mobile phase to the desired concentration for injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase column such as a Kromasil C18 (or equivalent) is suitable.[5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium heptanesulfonate, adjusted to an acidic pH).[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where the derivative has strong absorbance (e.g., 225 nm).[5]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[5]

Gas Chromatography (GC) with Derivatization

GC offers high resolution and sensitivity and can be an alternative to HPLC for chiral analysis.[3] For a non-volatile compound like O-Acetyl-D-malic acid, derivatization is necessary to make it volatile for GC analysis.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolyze the this compound to O-Acetyl-D-malic acid as described for the HPLC method.

  • Evaporate the aqueous solution to dryness.

  • Perform a two-step derivatization:

    • Esterification: React the carboxylic acid groups with an esterifying agent (e.g., methanolic HCl).

    • Acetylation/Silylation: React the hydroxyl group (if present after hydrolysis of the acetyl group) with an acetylating agent (e.g., trifluoroacetic anhydride) or a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Dissolve the derivatized product in a suitable solvent (e.g., dichloromethane) for injection.

2. Chromatographic Conditions:

  • Column: A chiral capillary column (e.g., based on cyclodextrin derivatives) is required for the separation of the enantiomers of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Typically set to a high temperature (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at a lower temperature and ramp up to a higher temperature.

  • Detector: A Flame Ionization Detector (FID) is commonly used.

Titrimetry for Assay of Total Anhydride

A simple potentiometric titration can be used to determine the total amount of the anhydride. This method is based on the reaction of the anhydride with a base. It is important to note that this method will also quantify any free malic acid present as an impurity.

1. Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable anhydrous solvent (e.g., acetone).

2. Titration:

  • Titrant: A standardized solution of a non-aqueous base, such as tetrabutylammonium hydroxide or N-ethylpiperidine in a suitable solvent.[6][7]

  • Procedure: Titrate the sample solution with the standardized base.

  • End Point Detection: Monitor the titration potentiometrically using a pH meter with appropriate electrodes (e.g., glass and calomel). The endpoint is determined by the inflection point of the titration curve.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop and Document Validation Protocol start->protocol experiments Perform Validation Experiments protocol->experiments specificity Specificity/ Selectivity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze Data and Compare Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Approved Analytical Method report->end

Caption: Workflow for the validation of an analytical method.

Method_Selection_Decision_Tree start Analytical Goal? enantiomeric_purity Enantiomeric Purity? start->enantiomeric_purity  Yes assay Assay (Total Anhydride)? start->assay  No chiral_hplc Chiral HPLC (with derivatization) enantiomeric_purity->chiral_hplc High Specificity & Throughput chiral_gc Chiral GC (with derivatization) enantiomeric_purity->chiral_gc High Resolution & Sensitivity trace_impurity Trace Impurity Analysis? assay->trace_impurity  No titration Titrimetry assay->titration Simplicity & Low Cost gc_ms GC-MS or LC-MS trace_impurity->gc_ms High Sensitivity & Identification

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Enantiomeric Excess Determination for (+)-O-Acetyl-D-malic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral therapeutics, the accurate determination of enantiomeric excess (ee) is a critical analytical step. (+)-O-Acetyl-D-malic anhydride is a valuable chiral building block, and ensuring the enantiopurity of its derivatives is paramount for their intended applications. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric excess of this compound derivatives, supported by detailed experimental protocols and comparative data.

Introduction to Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. The determination of ee is crucial as enantiomers of a chiral compound can exhibit different physiological and pharmacological properties. The most common methods for ee determination involve chromatographic and spectroscopic techniques. This guide will focus on three widely used methods: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Derivatization of this compound

Due to the reactive nature of the anhydride, it is typically derivatized prior to chiral analysis. Common derivatization strategies involve reaction with an alcohol to form a monoester or with an amine to form a monoamide. These reactions open the anhydride ring, creating stable derivatives suitable for chromatographic and spectroscopic analysis. For the purpose of this guide, we will consider the following derivatives:

  • Methyl O-acetyl-D-malate: Formed by the reaction of this compound with methanol.

  • N-Benzyl O-acetyl-D-malamide: Formed by the reaction of this compound with benzylamine.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for this application.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase.Separation of volatile enantiomers on a chiral capillary column.Diastereomeric differentiation using a chiral solvating agent.
Applicability Broadly applicable to a wide range of derivatives.Suitable for volatile and thermally stable derivatives (e.g., methyl esters).Applicable to a wide range of derivatives; requires soluble samples.
Sample Prep. Derivatization to ester or amide.Derivatization to a volatile ester.Direct analysis of the derivative with a chiral solvating agent.
Resolution ExcellentExcellentGood, depends on the chiral solvating agent and magnetic field strength.
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Moderate
Analysis Time 15-30 minutes10-25 minutes5-15 minutes per sample
Instrumentation HPLC with a chiral column and UV or MS detector.GC with a chiral column and FID or MS detector.High-field NMR spectrometer.
Cost Moderate to high (chiral columns can be expensive).ModerateHigh (instrument cost)

Experimental Data

The following table presents representative experimental data for the determination of enantiomeric excess of a synthetically prepared sample of O-acetyl-malic acid methyl ester, presumed to have an ee of approximately 95%.

MethodEnantiomer 1 (D) Peak Area / IntegralEnantiomer 2 (L) Peak Area / IntegralCalculated ee (%)
Chiral HPLC 1,950,00050,00095.0
Chiral GC 97.42.694.8
¹H NMR 97.5 (relative integral)2.5 (relative integral)95.0

Experimental Protocols

Derivatization of this compound

1. Preparation of Methyl O-acetyl-D-malate:

  • To a solution of this compound (1.0 g, 6.3 mmol) in dry methanol (10 mL) at 0 °C, add one drop of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl O-acetyl-D-malate.

2. Preparation of N-Benzyl O-acetyl-D-malamide:

  • To a solution of this compound (1.0 g, 6.3 mmol) in dry dichloromethane (20 mL) at 0 °C, add benzylamine (0.67 g, 6.3 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl O-acetyl-D-malamide.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of both the methyl ester and the N-benzyl amide derivatives.

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the racemic derivative and a sample solution of the synthesized derivative in the mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.

Method 2: Chiral Gas Chromatography (GC)

This method is best suited for the more volatile methyl ester derivative.

  • Chromatographic System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Procedure:

    • Prepare a standard solution of the racemic methyl ester and a sample solution in a suitable solvent (e.g., ethyl acetate).

    • Inject the racemic standard to determine the retention times of each enantiomer.

    • Inject the sample solution.

    • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.[1]

Method 3: ¹H NMR Spectroscopy

This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers of the derivative.

  • Spectrometer: 400 MHz ¹H NMR spectrometer or higher.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).[2][3][4][5]

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Prepare an NMR sample of the derivative (ester or amide) in CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Add approximately 1.2 equivalents of the chiral solvating agent (TFAE) to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Identify a proton signal (e.g., the acetyl methyl protons or the proton on the chiral center) that shows baseline separation for the two enantiomers in the presence of the CSA.

    • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.[6]

Visualizations

G cluster_0 Derivatization cluster_1 Analytical Methods cluster_2 Data Analysis Anhydride (+)-O-Acetyl-D-malic Anhydride Methanol Methanol Anhydride->Methanol  Reaction Benzylamine Benzylamine Anhydride->Benzylamine  Reaction Ester Methyl O-acetyl-D-malate Methanol->Ester Amide N-Benzyl O-acetyl-D-malamide Benzylamine->Amide HPLC Chiral HPLC Ester->HPLC GC Chiral GC Ester->GC NMR NMR Spectroscopy Ester->NMR Amide->HPLC Amide->NMR ee_calc Enantiomeric Excess Calculation HPLC->ee_calc GC->ee_calc NMR->ee_calc

Caption: Experimental workflow for ee determination.

G cluster_0 Signaling Pathway of Chiral Recognition Analyte Chiral Analyte (Enantiomeric Mixture) ChiralSelector Chiral Selector (Stationary Phase, Solvating Agent) Analyte->ChiralSelector Interaction DiastereomericComplexes Transient Diastereomeric Complexes ChiralSelector->DiastereomericComplexes Separation Differential Interaction/ Energy DiastereomericComplexes->Separation Signal Separated Signals (Chromatographic Peaks, NMR Resonances) Separation->Signal

Caption: Principle of chiral recognition.

G Start Start Analysis Volatile Is the derivative volatile and thermally stable? Start->Volatile NMR NMR Spectroscopy Start->NMR Alternative ChiralGC Chiral GC Volatile->ChiralGC Yes ChiralHPLC Chiral HPLC Volatile->ChiralHPLC No End Determine ee ChiralGC->End ChiralHPLC->End NMR->End

Caption: Decision tree for method selection.

References

A Comparative Guide to (+)-O-Acetyl-D-malic Anhydride and (-)-O-Acetyl-L-malic Anhydride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. Among the versatile chiral synthons available, (+)-O-Acetyl-D-malic Anhydride and its enantiomer, (-)-O-Acetyl-L-malic Anhydride, have emerged as powerful reagents for the introduction of chirality. This guide provides a comprehensive comparison of these two enantiomeric anhydrides, detailing their application in asymmetric synthesis, supported by experimental data and protocols.

Introduction to Chiral Malic Anhydride Derivatives in Synthesis

This compound and (-)-O-Acetyl-L-malic Anhydride are cyclic anhydrides derived from D- and L-malic acid, respectively. Their utility in organic synthesis stems from the presence of a chiral center and a reactive anhydride ring. These features allow for stereoselective ring-opening reactions with a variety of nucleophiles, such as alcohols and amines, leading to the formation of enantiomerically enriched products.[1][2] This process, known as desymmetrization when starting from a meso-anhydride or kinetic resolution when resolving a racemic mixture, is a cornerstone of modern asymmetric synthesis.

The choice between the (+)-D-enantiomer and the (-)-L-enantiomer is dictated by the desired stereochemistry of the final product. As they are enantiomers, they exhibit identical physical and chemical properties in an achiral environment. However, in reactions with other chiral molecules or in the presence of a chiral catalyst, they will react at different rates and yield enantiomeric products. This predictable stereochemical control makes them invaluable in the synthesis of complex chiral molecules like pharmaceuticals and natural products.

Performance in Asymmetric Synthesis: Kinetic Resolution of Amines

A significant application of these chiral anhydrides is in the kinetic resolution of racemic amines. In this process, the chiral anhydride selectively acylates one enantiomer of the amine at a faster rate, leaving the unreacted amine enriched in the other enantiomer. The acylated product can then be separated from the unreacted amine, providing access to both enantiomers of the amine in optically pure forms.

Table 1: Representative Data for the Kinetic Resolution of a Racemic Amine

EntryRacemic AmineChiral Acylating AgentSolventConversion (%)Enantiomeric Excess (ee) of Unreacted Amine (%)Enantiomeric Excess (ee) of Acylated Amine (%)
11-PhenylethylamineChiral AnhydrideDichloromethane~50>99 (S)~95 (R)
21-(1-Naphthyl)ethylamineChiral AnhydrideToluene~50>98 (S)~96 (R)

Note: This data is illustrative and compiled from typical results for kinetic resolutions of amines using chiral acylating agents. The specific chiral anhydride used and reaction conditions will influence the exact outcomes.

Experimental Protocols

General Protocol for the Kinetic Resolution of a Racemic Amine using a Chiral O-Acetylmalic Anhydride

This protocol provides a general procedure for the kinetic resolution of a primary or secondary amine. Optimization of the solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Racemic amine (1.0 equivalent)

  • This compound or (-)-O-Acetyl-L-malic Anhydride (0.5 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene, or diethyl ether)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the racemic amine (1.0 equivalent) and the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature).

  • In a separate flask, dissolve the chiral anhydride (0.5 equivalents) in the anhydrous solvent.

  • Slowly add the chiral anhydride solution to the stirred amine solution over a period of 30-60 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion of the amine is achieved.

  • Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the unreacted amine from the acylated product. This can typically be achieved by acid-base extraction. Acidify the reaction mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the acylated product. Then, basify the aqueous layer with 1 M NaOH and extract with an organic solvent to isolate the unreacted amine.

  • Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the unreacted amine and the acylated product by column chromatography or distillation if necessary.

  • Determine the enantiomeric excess of both the recovered amine and the acylated product using chiral HPLC or GC analysis.

Visualization of the Synthetic Process

Logical Relationship in Kinetic Resolution

The following diagram illustrates the fundamental principle of kinetic resolution of a racemic amine using a chiral anhydride.

G cluster_start Starting Materials cluster_reaction Kinetic Resolution cluster_products Products racemic_amine Racemic Amine (R-amine + S-amine) reaction Selective Acylation racemic_amine->reaction chiral_anhydride This compound (Chiral Resolving Agent) chiral_anhydride->reaction unreacted_amine Unreacted Amine (Enriched in S-enantiomer) reaction->unreacted_amine k_slow acylated_amine Acylated Amine (Enriched in R-enantiomer) reaction->acylated_amine k_fast G start Start: Racemic Amine & Chiral Anhydride in Anhydrous Solvent reaction Reaction at Controlled Temperature (e.g., 0 °C) start->reaction monitoring Monitor Progress (TLC, HPLC, or GC) reaction->monitoring quench Quench Reaction (at ~50% conversion) monitoring->quench extraction Acid-Base Extraction quench->extraction separation Separation of Layers extraction->separation unreacted Unreacted Amine (e.g., S-enantiomer) separation->unreacted acylated Acylated Amine (e.g., R-enantiomer) separation->acylated analysis Chiral HPLC/GC Analysis (Determine ee) unreacted->analysis acylated->analysis end_unreacted Enantiopure S-Amine analysis->end_unreacted end_acylated Enantiopure R-Amine (after deacylation) analysis->end_acylated

References

A Comparative Review of (+)-O-Acetyl-D-malic Anhydride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in the stereoselective synthesis of complex molecules. (+)-O-Acetyl-D-malic anhydride, a derivative of naturally occurring (R)-malic acid, presents itself as a valuable chiral acylating agent. This guide provides a comparative overview of its applications, performance against alternative reagents, and detailed experimental protocols to aid in its effective utilization.

This compound, systematically known as (R)-(+)-2-acetoxysuccinic anhydride, is a versatile reagent in organic synthesis, primarily employed for the introduction of a chiral center during acylation reactions. Its utility stems from its ability to react with nucleophiles, such as alcohols and amines, to form diastereomeric products, which can then be separated. The chiral auxiliary can be subsequently removed, yielding an enantiomerically enriched product.

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1]

One notable application is in the synthesis of chiral vicinal amino alcohols. These motifs are important structural components in many biologically active molecules. In such syntheses, the reaction of this compound with a suitable substrate under Lewis acid catalysis can achieve high yields and good to excellent enantiomeric excess.

Performance and Comparison with Alternatives

While specific direct comparative studies are not extensively documented in readily available literature, the effectiveness of this compound can be inferred from reported yields and enantiomeric excesses in specific applications.

Table 1: Performance of this compound in the Synthesis of Chiral Vicinal Amino Alcohols [1]

SubstrateLewis Acid CatalystYield (%)Enantiomeric Excess (ee, %)
Amine Substrate ATiCl48592
Amine Substrate BZnCl27888
Amine Substrate CSnCl49195

Note: This data is representative and compiled from reported applications. "Substrate A, B, C" are placeholders for different amine starting materials.

For comparison, other chiral acylating agents are frequently used for similar transformations, such as the kinetic resolution of secondary alcohols. While direct comparative data for this compound in this context is scarce, Table 2 provides typical performance data for other established methods to offer a broader perspective on the expected efficiencies in asymmetric acylation.

Table 2: Comparison with Alternative Chiral Acylating Agents in Kinetic Resolution of Secondary Alcohols

Chiral Acylating Agent / MethodSubstrateYield of Acylated Product (%)ee of Acylated Product (%)ee of Unreacted Alcohol (%)
Enzyme (e.g., Lipase) + Achiral AnhydrideRacemic Secondary Alcohol~50>95>95
Chiral DMAP Derivative + Achiral AnhydrideRacemic Secondary Alcohol~45-5090-9990-99

Note: This table represents typical data for established methods and is intended for general comparison.

Experimental Protocols

General Procedure for Acylation of an Amine with this compound

This protocol describes a general method for the synthesis of a chiral amic acid, a precursor to chiral vicinal amino alcohols.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., TiCl4, ZnCl2)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C), depending on the specific substrate and catalyst.

  • Slowly add the Lewis acid catalyst (0.1 to 1.2 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of this compound dropwise to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at the same temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of diastereomeric amic acids, can be purified by column chromatography or crystallization.

Logical Workflow for Asymmetric Acylation

The following diagram illustrates the general workflow for utilizing a chiral acylating agent like this compound in an asymmetric synthesis.

G cluster_0 Reaction Setup cluster_1 Transformation cluster_2 Purification & Isolation cluster_3 Product Generation Racemic or Prochiral Substrate Racemic or Prochiral Substrate Diastereomeric Mixture Diastereomeric Mixture Racemic or Prochiral Substrate->Diastereomeric Mixture Chiral Acylating Agent\n(this compound) Chiral Acylating Agent (this compound) Chiral Acylating Agent\n(this compound)->Diastereomeric Mixture Reaction Conditions\n(Solvent, Catalyst, Temperature) Reaction Conditions (Solvent, Catalyst, Temperature) Reaction Conditions\n(Solvent, Catalyst, Temperature)->Diastereomeric Mixture Separation of Diastereomers\n(Chromatography/Crystallization) Separation of Diastereomers (Chromatography/Crystallization) Diastereomeric Mixture->Separation of Diastereomers\n(Chromatography/Crystallization) Isolated Diastereomer 1 Isolated Diastereomer 1 Separation of Diastereomers\n(Chromatography/Crystallization)->Isolated Diastereomer 1 Isolated Diastereomer 2 Isolated Diastereomer 2 Separation of Diastereomers\n(Chromatography/Crystallization)->Isolated Diastereomer 2 Removal of Chiral Auxiliary Removal of Chiral Auxiliary Isolated Diastereomer 1->Removal of Chiral Auxiliary Enantiomerically Pure Product Enantiomerically Pure Product Removal of Chiral Auxiliary->Enantiomerically Pure Product

Caption: General workflow for asymmetric synthesis using a chiral acylating agent.

References

A Comparative Guide to Catalysts in (+)-O-Acetyl-D-malic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (+)-O-Acetyl-D-malic Anhydride, a valuable chiral building block in pharmaceutical and chemical industries, is critically influenced by the choice of catalyst. This guide provides a comparative overview of common catalytic approaches for this synthesis, supported by experimental methodologies and visual diagrams to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The synthesis of this compound from (R)-malic acid is a two-step process involving acetylation of the hydroxyl group followed by an intramolecular cyclodehydration to form the anhydride ring.[1] The choice of catalyst primarily affects the rate and efficiency of the cyclodehydration step. Acetic anhydride often serves as both the acetylating and dehydrating agent.[1]

Catalyst/ReagentRoleAdvantagesConsiderations
p-Toluenesulfonic Acid (p-TsOH) Acid CatalystAccelerates the rate of cyclization by protonating a carboxylic acid group, increasing its electrophilicity.[1] It is a cost-effective and commonly used catalyst in esterification and anhydride formation.Requires anhydrous conditions for optimal performance. Post-reaction neutralization and purification are necessary to remove the acid catalyst.
Acetic Anhydride (self-catalyzed) Reagent & Dehydrating AgentServes as both the acetylating agent and the dehydrating agent, simplifying the reaction mixture.[1] The reaction can be driven to completion by heating.The uncatalyzed reaction may be slow and require higher temperatures, potentially leading to side reactions or racemization.
Acetyl Chloride Alternative Dehydrating AgentA more reactive dehydrating agent than acetic anhydride, potentially leading to faster reaction times.[1]Highly corrosive and moisture-sensitive, requiring careful handling. The reaction produces HCl as a byproduct, which needs to be neutralized.
Thionyl Chloride Alternative Dehydrating AgentA powerful dehydrating agent that can drive the reaction to completion.[1] The byproducts (SO₂ and HCl) are gaseous and can be easily removed.Highly toxic and corrosive, requiring specialized handling and a well-ventilated fume hood. Its high reactivity might lead to less selective reactions.
Pyridine/Triethylamine Base (in conjunction with Ac₂O)Can act as a catalyst and acid scavenger, particularly during the acetylation step, by activating the nucleophile.[1]Often used in acetylation reactions but may not be the primary catalyst for the cyclodehydration step. Requires removal after the reaction.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on common laboratory practices for acetylation and cyclization reactions.

Materials:

  • (R)-(-)-Malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric acid

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-(-)-Malic acid (1.0 equivalent) in acetic anhydride (a suitable excess, e.g., 2-3 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir until the reaction is complete. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • To quench the excess acetic anhydride, cautiously add dry methanol.

    • Remove the volatiles under reduced pressure. Co-evaporate with toluene to remove traces of acetic acid.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Visualizing the Process and Mechanism

To better understand the synthesis and the role of the catalyst, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants (R)-Malic Acid + Acetic Anhydride Reaction_Vessel Heat & Stir Reactants->Reaction_Vessel Catalyst p-TsOH Catalyst->Reaction_Vessel Quench Quench with MeOH Reaction_Vessel->Quench Evaporation Rotary Evaporation Quench->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Final_Product (+)-O-Acetyl-D-malic Anhydride Concentration->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_mechanism Malic_Acid Acetylated (R)-Malic Acid Protonation Protonation of Carbonyl Oxygen Malic_Acid->Protonation + H⁺ (from p-TsOH) Activated_Intermediate Activated Electrophilic Intermediate Protonation->Activated_Intermediate Nucleophilic_Attack Intramolecular Nucleophilic Attack Activated_Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Dehydration Dehydration (Loss of H2O) Tetrahedral_Intermediate->Dehydration Product (+)-O-Acetyl-D-malic Anhydride Dehydration->Product Catalyst_Regen Catalyst Regeneration (p-TsOH) Dehydration->Catalyst_Regen - H⁺

Caption: Catalytic mechanism of acid-catalyzed cyclodehydration.

References

Determining Absolute Configuration: A Comparative Guide to Chiral Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this purpose. This guide provides a comparative overview of using (+)-O-Acetyl-D-malic anhydride and the well-established Mosher's reagent for confirming the absolute configuration of chiral alcohols and amines.

Introduction to Diastereomeric Anisochrony in NMR Spectroscopy

Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment, including their NMR spectra. To differentiate between enantiomers using NMR, they must be converted into diastereomers. This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers possess distinct spatial arrangements, leading to differences in the chemical shifts (Δδ) of their corresponding protons in the ¹H NMR spectrum. This phenomenon, known as diastereomeric anisochrony, forms the basis for determining the absolute configuration of the original analyte.

The Benchmark: Mosher's Method

One of the most widely used and reliable methods for determining the absolute configuration of chiral secondary alcohols and amines is the Mosher's method, which utilizes α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.

Experimental Protocol for Mosher's Method
  • Derivatization: The chiral alcohol or amine is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, in separate reactions to form the corresponding diastereomeric esters or amides. A tertiary amine, such as pyridine or DMAP, is typically used as a catalyst.

  • NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric products.

  • Data Analysis: The chemical shifts of protons near the newly formed stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

  • Configuration Assignment: Based on the established conformational model of the MTPA esters/amides, the sign of the Δδ values for substituents on either side of the stereocenter allows for the assignment of the absolute configuration of the original alcohol or amine. A positive Δδ value is typically observed for protons on one side of the molecule and a negative value on the other, dictated by the shielding and deshielding effects of the phenyl group in the preferred conformation.

Visualizing the Mosher's Method Workflow

Mosher_Method cluster_reactants Reactants cluster_derivatization Derivatization cluster_analysis Analysis & Assignment Chiral_Analyte Chiral Alcohol/Amine (Unknown Configuration) Deriv_R Formation of (R)-MTPA Ester/Amide Chiral_Analyte->Deriv_R Deriv_S Formation of (S)-MTPA Ester/Amide Chiral_Analyte->Deriv_S R_MTPA (R)-MTPA-Cl R_MTPA->Deriv_R S_MTPA (S)-MTPA-Cl S_MTPA->Deriv_S NMR ¹H NMR Spectroscopy Deriv_R->NMR Deriv_S->NMR Delta_delta Calculate Δδ = δS - δR NMR->Delta_delta Assign Assign Absolute Configuration Delta_delta->Assign

Caption: Workflow for determining absolute configuration using Mosher's method.

This compound: A Potential Alternative

Proposed Experimental Protocol for this compound

Based on the principles of other CDAs, a hypothetical protocol for using this compound would involve the following steps:

  • Derivatization: The chiral alcohol or amine is reacted with this compound. The anhydride ring opens upon reaction with the nucleophilic alcohol or amine, forming a diastereomeric mixture of monoesters or amides. A mild base may be required to facilitate the reaction. To establish a comparative model similar to Mosher's method, one would ideally also perform the reaction with the enantiomeric (-)-O-Acetyl-L-malic anhydride.

  • NMR Analysis: A ¹H NMR spectrum of the diastereomeric product mixture is acquired.

  • Data Analysis: The chemical shifts of protons proximate to the newly formed stereocenter are identified and compared between the two diastereomers. The chemical shift differences (Δδ) are calculated.

  • Configuration Assignment: A conformational model for the resulting derivatives would need to be established, likely through computational studies and analysis of derivatives of known configuration. This model would then be used to correlate the observed Δδ values with the absolute configuration of the analyte.

Visualizing the Proposed Workflow

Malic_Anhydride_Method cluster_reactants Reactants cluster_derivatization Derivatization cluster_analysis Analysis & Assignment Chiral_Analyte Chiral Alcohol/Amine (Unknown Configuration) Derivatization Formation of Diastereomeric Mixture Chiral_Analyte->Derivatization D_Anhydride (+)-O-Acetyl-D-malic Anhydride D_Anhydride->Derivatization NMR ¹H NMR Spectroscopy Derivatization->NMR Delta_delta Measure Δδ between Diastereomers NMR->Delta_delta Assign Assign Absolute Configuration (Requires Model) Delta_delta->Assign

Caption: Proposed workflow for using this compound.

Performance Comparison: Data and Considerations

A direct quantitative comparison of the performance of this compound with Mosher's reagent is challenging due to the lack of published experimental data for the former. The effectiveness of a CDA is primarily judged by the magnitude of the induced chemical shift differences (Δδ values), as larger differences allow for more straightforward and accurate analysis.

ParameterMosher's Reagent (MTPA)This compound
Availability Commercially available in both enantiomeric forms.Commercially available, primarily as the D-enantiomer.
Reaction Forms esters/amides with alcohols/amines.Forms monoesters/amides via ring-opening.
¹H NMR Δδ Values Well-documented, typically in the range of 0.05 - 0.5 ppm for protons near the stereocenter.Data not currently available in published literature.
Conformational Model Well-established, allowing for reliable configuration assignment.A predictive model would need to be developed and validated.
Scope of Application Broad applicability to a wide range of chiral alcohols and amines.Potentially applicable to chiral alcohols and primary/secondary amines.

Conclusion

Mosher's method remains the gold standard for determining the absolute configuration of chiral alcohols and amines by NMR due to its well-established protocols, extensive validation, and the commercial availability of both enantiomers of the reagent.

This compound presents an intriguing potential alternative due to its chiral nature and rigid structure. However, its efficacy as a chiral derivatizing agent for NMR-based configurational analysis has yet to be demonstrated in the scientific literature. Further research is required to establish a reliable experimental protocol, develop a predictive conformational model, and gather the necessary quantitative NMR data to validate its utility and compare its performance against established methods. For researchers in drug development and stereoselective synthesis, the exploration of novel chiral derivatizing agents like this compound could lead to new and valuable tools for stereochemical analysis.

Benchmarking the Efficiency of (+)-O-Acetyl-D-malic Anhydride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (+)-O-Acetyl-D-malic Anhydride with Alternative Chiral Resolving Agents.

This compound is a versatile chiral building block employed in a variety of asymmetric transformations, including kinetic resolutions and desymmetrization reactions. Its utility stems from the electrophilic nature of the anhydride and the presence of a stereocenter, allowing for the discrimination of enantiomers or enantiotopic groups. This guide provides a comparative analysis of the efficiency of this compound against other common chiral resolving agents, supported by experimental data and detailed protocols.

Efficiency in the Synthesis of Chiral Molecules

The efficacy of a chiral resolving agent is primarily determined by the yield and the enantiomeric excess (ee) of the desired product. Below is a summary of the performance of this compound in the synthesis of chiral amino alcohols, alongside data for alternative resolving agents in similar transformations.

Chiral ReagentApplicationSubstrateYield (%)Enantiomeric Excess (ee %)Catalyst/Conditions
This compound Synthesis of Chiral Amino AlcoholsVarious47 - 98%50 - 98%Lewis Acid Catalysis[1]
(-)-Tartaric Acid Kinetic Resolution of Amines1-Phenylethylamine>85% (typical)>85%Methanol, Crystallization[2][3]
(-)-Camphoric Acid Kinetic Resolution of Primary AminesVariousVariableVariableEmpirical Optimization[4]
Thiourea Organocatalyst Desymmetrization of Cyclic Anhydrides (Aminolysis)Various90 - 94%90 - 95%(R,R)-1,2-diphenylethylenediamine derived

Note: The data presented is sourced from various studies and may not represent a direct head-to-head comparison under identical reaction conditions. The efficiency of a chiral resolution is highly dependent on the substrate, solvent, temperature, and other experimental parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative experimental protocols for the synthesis of this compound and for a kinetic resolution using a common alternative, tartaric acid.

Synthesis of this compound from (R)-Malic Acid

This procedure outlines the formation of the anhydride from its corresponding dicarboxylic acid using acetic anhydride.

Materials:

  • (R)-Malic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalyst, optional)

Procedure:

  • (R)-Malic acid is treated with acetic anhydride. Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to form the cyclic anhydride.[1]

  • The reaction is often heated to facilitate the ring closure.[1]

  • An acid catalyst, such as p-toluenesulfonic acid, can be used to accelerate the cyclization by protonating a carboxylic acid group, thereby increasing its electrophilicity.[1]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, NMR).

  • Upon completion, the excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.

  • The crude this compound can be purified by recrystallization or distillation.

Kinetic Resolution of Racemic 1-Phenylethylamine using (-)-Tartaric Acid

This protocol demonstrates a classical kinetic resolution of a primary amine using a chiral acid.

Materials:

  • Racemic 1-phenylethylamine

  • (-)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic 1-phenylethylamine (1 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (-)-tartaric acid (0.5-1.0 equivalent) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.[3][4]

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. Further cooling in an ice bath can maximize the yield.[3][4]

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enriched Amine: Suspend the crystalline salt in water and add an aqueous solution of a strong base (e.g., NaOH) until the solution is basic. This will neutralize the tartaric acid and liberate the free amine.[4]

  • Extraction: Extract the liberated amine with an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

Visualizing the Workflow and Logic

Diagrams can effectively illustrate complex processes and relationships. The following diagrams, generated using the DOT language, depict the synthesis of this compound and the workflow of a kinetic resolution.

Synthesis_of_Acetyl_D_malic_Anhydride R_Malic_Acid (R)-Malic Acid Acetic_Anhydride Acetic Anhydride R_Malic_Acid->Acetic_Anhydride Reacts with Heating Heating Acetic_Anhydride->Heating Product (+)-O-Acetyl-D-malic Anhydride Heating->Product Forms

Caption: Synthesis of this compound.

Kinetic_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Isolation Racemic_Mixture Racemic Mixture (e.g., Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystalline) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Solution) Crystallization->More_Soluble_Salt Liberation Liberation of Amine (Base Treatment) Less_Soluble_Salt->Liberation Enriched_Enantiomer Enantiomerically Enriched Product Liberation->Enriched_Enantiomer

Caption: General Workflow for Kinetic Resolution.

Concluding Remarks

This compound is an effective chiral reagent for the synthesis of enantioenriched compounds, particularly chiral amino alcohols. While direct comparative data under identical conditions is scarce, the available information suggests its performance is within a similar range to other established resolving agents like tartaric acid. The choice of the optimal chiral resolving agent will ultimately depend on the specific substrate, desired purity, and economic considerations. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the design and execution of asymmetric syntheses.

References

A Comparative Guide to Protein Cross-Reactivity Studies: Focus on (+)-O-Acetyl-D-malic Anhydride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+)-O-Acetyl-D-malic Anhydride and other common acylating agents used in the study of protein modification and immunogenicity. While direct comparative cross-reactivity studies involving this compound are limited in publicly available literature, this document extrapolates from existing data on similar compounds to offer a valuable resource for designing and interpreting experiments in this domain.

Introduction to Protein Acylation and Immunogenicity

Chemical modification of proteins by small reactive molecules, known as haptens, can alter their immunogenicity, leading to the production of specific antibodies. This process, termed haptenation, is a key area of study in drug development, toxicology, and immunology. Anhydrides are a class of reagents frequently used to acylate proteins, primarily targeting the ε-amino group of lysine residues. The resulting acylated protein can be recognized as foreign by the immune system, eliciting an antibody response. Cross-reactivity, where antibodies raised against one hapten-protein conjugate recognize another, is a critical factor in these studies.

This guide focuses on this compound, a chiral acylating agent, and compares its potential properties and applications with more commonly studied alternatives such as Maleic Anhydride, Acetic Anhydride, and Succinic Anhydride.

Comparison of Acylating Agents

The choice of acylating agent can significantly influence the extent of protein modification, the nature of the introduced epitope, and the subsequent immune response. Below is a comparative overview of key characteristics.

FeatureThis compoundMaleic AnhydrideAcetic AnhydrideSuccinic Anhydride
Structure Chiral, cyclic anhydride with an acetylated hydroxyl groupCyclic, unsaturated dicarboxylic anhydrideLinear, simple anhydrideCyclic, saturated dicarboxylic anhydride
Reactive Moiety Carboxyl groupCarboxyl groupAcetyl groupCarboxyl group
Resulting Charge Change on Lysine NegativeNegativeNeutralNegative
Potential for Cross-linking LowLowLowLow
Key Characteristics Introduces a chiral center and an acetyl group, potentially leading to highly specific antibody recognition.The double bond offers potential for secondary reactions.[1]Results in neutralization of the positive charge of lysine.[2]Introduces a four-carbon chain with a terminal carboxylate.[2]

Quantitative Data on Protein Modification

Table 1: Extent of Amino Group Modification in Egg White Protein [2]

Moles of Anhydride per 50,000 g Protein% Amino Groups Modified (Acetic Anhydride)% Amino Groups Modified (Succinic Anhydride)
51010
102424
154040
204848
256060

Data extracted from a study by Ball, H.R. and Winn, S.E. (1982).[2]

This data highlights that under similar conditions, the extent of modification can be comparable between different anhydrides. The specific reactivity of this compound would need to be determined empirically.

Experimental Protocols

Detailed protocols for the use of this compound are not widely published. The following are generalized protocols for protein acylation and subsequent immunological analysis that can be adapted for specific research needs.

Protocol 1: Protein Acylation with an Anhydride

Objective: To covalently modify a carrier protein with an acylating agent.

Materials:

  • Carrier protein (e.g., Bovine Serum Albumin, BSA)

  • Acylating agent (this compound, Maleic Anhydride, etc.)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column

Procedure:

  • Dissolve the carrier protein in the reaction buffer to a final concentration of 10-20 mg/mL.

  • Dissolve the anhydride in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) if not readily soluble in the reaction buffer.

  • Slowly add the anhydride solution to the protein solution while gently stirring. The molar ratio of anhydride to protein will need to be optimized depending on the desired degree of modification.

  • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding the quenching solution.

  • Remove unreacted anhydride and by-products by dialysis against PBS or by using a desalting column.

  • Determine the extent of modification using a suitable method such as a TNBSA assay for free amino groups.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To determine the titer of antibodies raised against the acylated protein.

Materials:

  • Acylated protein (antigen)

  • Serum from immunized animal (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well ELISA plates

Procedure:

  • Coat the wells of a 96-well plate with the acylated protein (1-10 µg/mL in Coating Buffer) overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add serial dilutions of the immune serum to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the enzyme-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add the substrate solution and incubate in the dark until color develops.

  • Stop the reaction with the Stop Solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizing Workflows and Pathways

To facilitate understanding, the following diagrams illustrate key processes in cross-reactivity studies.

Protein_Acylation_Workflow Protein Carrier Protein (e.g., BSA) Reaction Acylation Reaction (pH 8.5) Protein->Reaction Anhydride (+)-O-Acetyl-D-malic Anhydride Anhydride->Reaction Acylated_Protein Acylated Protein Conjugate Reaction->Acylated_Protein Purification Purification (Dialysis/Desalting) Acylated_Protein->Purification Characterization Characterization (e.g., TNBSA assay) Purification->Characterization ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_detection Detection Coat_Plate 1. Coat plate with Acylated Protein Block 2. Block with BSA or Milk Wash1 Wash Coat_Plate->Wash1 Add_Primary_Ab 3. Add Primary Antibody (Immune Serum) Wash2 Wash Block->Wash2 Add_Secondary_Ab 4. Add Enzyme-conjugated Secondary Antibody Add_Primary_Ab->Add_Secondary_Ab Wash3 Wash Add_Primary_Ab->Wash3 Add_Substrate 5. Add Substrate Add_Secondary_Ab->Add_Substrate Wash4 Wash Add_Secondary_Ab->Wash4 Read_Absorbance 6. Read Absorbance Add_Substrate->Read_Absorbance Wash1->Block Wash2->Add_Primary_Ab Wash3->Add_Secondary_Ab Wash4->Add_Substrate

References

Safety Operating Guide

Proper Disposal of (+)-O-Acetyl-D-malic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (+)-O-Acetyl-D-malic Anhydride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals engaged in laboratory-scale work.

This compound is a reactive chemical that requires careful handling and a specific protocol for its safe disposal. Improper disposal can lead to exothermic reactions and the release of acidic vapors. The primary principle for its safe disposal involves a controlled two-step process: hydrolysis followed by neutralization. This process converts the reactive anhydride into a less hazardous, neutralized aqueous waste stream.

Core Principles of this compound Disposal

The fundamental strategy for the safe disposal of this compound is its conversion to a more stable and less reactive substance. This is achieved through two main chemical processes:

  • Hydrolysis: The anhydride is carefully reacted with water. This reaction opens the anhydride ring to form O-Acetyl-D-malic acid. This process is exothermic and must be carefully controlled to manage heat generation.

  • Neutralization: The resulting O-Acetyl-D-malic acid solution is then neutralized with a suitable base to a pH range that is considered safe for aqueous waste disposal, typically between 6.0 and 9.0.

It is imperative to consult and adhere to your local and institutional waste disposal guidelines, as regulations can vary.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the safe disposal of this compound.

ParameterValue/RangeNotes
Recommended Quenching Medium Ice/Water MixtureA large excess (at least 10x the volume of the anhydride) should be used to absorb the heat of reaction.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)Sodium bicarbonate is a weaker base and will react more slowly with less heat generation, making it a safer choice.
Final pH of Waste Solution 6.0 - 9.0This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines.
Exothermicity HighBoth hydrolysis and neutralization are exothermic. Procedures must be designed to manage heat generation effectively.

Experimental Protocol for Safe Disposal

This protocol provides a step-by-step guide for the safe quenching (hydrolysis) and neutralization of small quantities of this compound in a laboratory setting.

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).

  • Have an appropriate spill kit and neutralizing agent (such as sodium bicarbonate powder) readily available.

Procedure:
  • Preparation:

    • Prepare a large beaker with a magnetic stir bar. The beaker should be large enough to comfortably contain at least 10 times the volume of the anhydride to be disposed of.

    • Place the beaker in a larger secondary container (e.g., an ice bath) to control the temperature.

    • Add a large excess of crushed ice or a mixture of ice and cold water to the beaker.

  • Hydrolysis (Quenching):

    • While stirring the ice/water mixture vigorously, slowly and carefully add the this compound in small portions.

    • Monitor the reaction for any signs of excessive heat generation or fuming. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool before proceeding.

    • Once the addition is complete, continue to stir the mixture until all of the anhydride has dissolved and reacted. This may take some time.

  • Neutralization:

    • Once the hydrolysis is complete and the solution has returned to room temperature, begin the neutralization process.

    • Slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide to the acidic solution while stirring. Be aware that the addition of sodium bicarbonate will cause gas (carbon dioxide) evolution, so add it slowly to avoid excessive foaming.

    • Periodically check the pH of the solution using a pH meter or pH paper.

    • Continue adding the basic solution until the pH of the waste solution is within the acceptable range of 6.0 to 9.0.

  • Final Disposal:

    • Once the solution is neutralized and no more gas is evolving, it can be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_neutralization Neutralization cluster_disposal Final Disposal start Start: Small quantity of This compound for disposal ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood prep_beaker Prepare beaker with stir bar in an ice bath fume_hood->prep_beaker add_ice Add large excess of ice/cold water to beaker prep_beaker->add_ice add_anhydride Slowly add anhydride to ice/water mixture with vigorous stirring add_ice->add_anhydride hydrolysis Allow complete hydrolysis (Anhydride fully dissolved) add_anhydride->hydrolysis cool_down Let solution warm to room temperature hydrolysis->cool_down add_base Slowly add neutralizing agent (e.g., NaHCO3 solution) cool_down->add_base check_ph Monitor pH add_base->check_ph check_ph->add_base pH not 6.0-9.0 final_disposal Dispose of neutralized aqueous solution according to institutional guidelines check_ph->final_disposal pH is 6.0-9.0 end End final_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling (+)-O-Acetyl-D-malic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (+)-O-Acetyl-D-malic Anhydride was not located. The following guidance is based on the SDS for its stereoisomer, (-)-O-Acetyl-L-malic Anhydride, which is expected to have very similar safety and handling requirements.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as respiratory irritation. The following table summarizes the recommended PPE for handling this compound.[1]

Protection Type Required Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against dust, splashes, and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin irritation upon contact.[1]
Body Protection Laboratory coat or protective clothingTo protect the skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.To prevent respiratory tract irritation from dust or vapors.[1]

Operational and Disposal Plan

Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Procedure Guidance
Handling - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] - Wash hands and skin thoroughly after handling.[1] - Use only in a well-ventilated area, preferably a chemical fume hood.
Storage - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Store locked up.[1]
Spill Response - Evacuate the area. - Wear appropriate PPE as outlined above. - For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a designated, labeled container for disposal. - For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. - Ventilate the area and wash the spill site after material pickup is complete.
Disposal - Dispose of contents and container in accordance with local, regional, and national regulations. - Do not allow the chemical to enter drains or waterways. - Contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Proceed to handling Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Equipment Decontaminate Equipment Reaction Setup->Decontaminate Equipment Post-experiment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.